Probucol Disuccinate
Description
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Properties
IUPAC Name |
4-[2,6-ditert-butyl-4-[2-[3,5-ditert-butyl-4-(3-carboxypropanoyloxy)phenyl]sulfanylpropan-2-ylsulfanyl]phenoxy]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H56O8S2/c1-35(2,3)25-19-23(20-26(36(4,5)6)33(25)46-31(44)17-15-29(40)41)48-39(13,14)49-24-21-27(37(7,8)9)34(28(22-24)38(10,11)12)47-32(45)18-16-30(42)43/h19-22H,15-18H2,1-14H3,(H,40,41)(H,42,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMOONAMTVOJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1OC(=O)CCC(=O)O)C(C)(C)C)SC(C)(C)SC2=CC(=C(C(=C2)C(C)(C)C)OC(=O)CCC(=O)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Probucol Disuccinate: A Deep Dive into its Mechanism of Action on LDL Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probucol, a diphenolic compound with potent antioxidant and lipid-lowering properties, has been a subject of extensive research for its unique effects on lipoprotein metabolism. Probucol Disuccinate, a prodrug of probucol, is designed to enhance its bioavailability. This technical guide provides an in-depth exploration of the core mechanisms by which this compound influences low-density lipoprotein (LDL) metabolism, with a focus on its impact on LDL oxidation, cholesterol ester transfer protein (CETP) activity, and the ATP-binding cassette transporter A1 (ABCA1). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's multifaceted actions.
Core Mechanisms of Action
This compound's influence on LDL metabolism is not mediated by a single pathway but rather through a combination of interconnected mechanisms. Following administration, this compound is rapidly hydrolyzed to its active form, probucol, which then exerts its effects.
Potent Antioxidant Effect and Inhibition of LDL Oxidation
One of the most well-documented effects of probucol is its ability to inhibit the oxidative modification of LDL.[1][2][3] Oxidized LDL (ox-LDL) is a key player in the initiation and progression of atherosclerosis. It is readily taken up by macrophages via scavenger receptors, leading to the formation of foam cells, a hallmark of atherosclerotic plaques.
Probucol, being highly lipophilic, incorporates itself into the LDL particle.[4] Within the LDL particle, it acts as a potent chain-breaking antioxidant, effectively scavenging free radicals and preventing the lipid peroxidation of polyunsaturated fatty acids. This action significantly increases the resistance of LDL to oxidative stress.[2]
Key Quantitative Effects on LDL Oxidation:
| Parameter | Treatment Group | Change from Baseline/Control | Reference |
| LDL Resistance to Oxidation (Lag Phase) | Probucol | Increased by 830% | |
| LDL Resistance to Oxidation (Lag Phase) | Low-dose Probucol (250 mg/day) | Prolonged 2.7-fold | |
| Copper-induced LDL Oxidation | Probucol (5 µM) | Prevented modification | |
| Endothelial Cell-mediated LDL Oxidation | Probucol | Prevented modification |
Experimental Protocol: In Vitro LDL Oxidation Assay (Copper-Mediated)
This protocol outlines a common method to assess the susceptibility of LDL to oxidation.
1. LDL Isolation:
-
Isolate LDL from plasma using sequential ultracentrifugation.
2. Incubation:
-
Incubate isolated LDL (e.g., 100 µg/mL) in phosphate-buffered saline (PBS) in the presence of a pro-oxidant, typically copper sulfate (CuSO₄, e.g., 5-10 µM), at 37°C.
-
A control group with LDL and PBS but without CuSO₄ should be included.
-
A treatment group with LDL, PBS, CuSO₄, and this compound (or probucol) at various concentrations should be run in parallel.
3. Monitoring Oxidation:
-
Monitor the formation of conjugated dienes, an early marker of lipid peroxidation, by measuring the change in absorbance at 234 nm over time using a spectrophotometer.
-
The "lag phase" is the time before a rapid increase in absorbance, representing the period of antioxidant protection.
4. Measurement of Oxidation Products:
-
Measure the formation of thiobarbituric acid reactive substances (TBARS), a marker of lipid peroxidation, at the end of the incubation period.
-
Quantify lipid hydroperoxides using specific assays.
5. Analysis:
-
Compare the lag phase duration and the amount of oxidation products between the control and probucol-treated groups to determine the antioxidant effect.
Signaling Pathway: Inhibition of LDL Oxidation
Caption: Probucol inhibits LDL oxidation by scavenging free radicals.
Modulation of LDL Catabolism
Probucol has been shown to increase the fractional catabolic rate (FCR) of LDL, meaning it enhances the removal of LDL from the circulation. This effect is particularly noteworthy as it appears to be independent of the LDL receptor pathway. Studies in LDL receptor-deficient rabbits have demonstrated a significant increase in LDL catabolism following probucol treatment.
The precise mechanism for this enhanced catabolism is not fully elucidated but may involve modifications to the LDL particle itself by probucol, making it more susceptible to clearance by alternative pathways, potentially involving scavenger receptors on macrophages and hepatocytes.
Key Quantitative Effects on LDL Catabolism:
| Parameter | Subject | Change in FCR | Reference |
| Fractional Catabolic Rate (FCR) of apoLDL | Hypercholesterolemic Patients | Increased by an average of 23% | |
| Fractional Catabolic Rate (FCR) of LDL | LDL Receptor-Deficient Rabbits | Increased by 40-50% |
Experimental Workflow: LDL Catabolism Study
Caption: Workflow for assessing the effect of Probucol on LDL catabolism.
Interaction with Cholesteryl Ester Transfer Protein (CETP)
Probucol has a significant impact on high-density lipoprotein (HDL) metabolism, which is closely linked to its interaction with CETP. CETP is a plasma protein that facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins, such as LDL and very-low-density lipoprotein (VLDL).
Studies have shown that probucol treatment increases CETP activity and mRNA levels. This enhanced CETP activity leads to a reduction in HDL cholesterol (HDL-C) levels as cholesteryl esters are transferred away from HDL. While a decrease in HDL-C is generally considered pro-atherogenic, in the context of probucol treatment, it is hypothesized to be part of an enhanced reverse cholesterol transport pathway. The smaller, denser HDL particles may be more efficient at cholesterol efflux.
Key Quantitative Effects on CETP Activity:
| Parameter | Subject | Change in CETP Activity | Reference |
| CETP Activity | Hypercholesterolemic Patients | Increased by 50% | |
| CETP Activity | Type II Hyperlipoproteinemia Patients | Increased from 126.6 to 172.8 units | |
| CETP mRNA | hCETP-transfected CHO cells (50 µM probucol) | Increased to 221% of control |
Experimental Protocol: CETP Activity Assay
This protocol describes a fluorometric assay to measure CETP activity.
1. Principle:
-
A donor particle containing a self-quenched fluorescent lipid is used. In the presence of CETP, the fluorescent lipid is transferred to an acceptor particle, resulting in an increase in fluorescence.
2. Reagents:
-
Donor and acceptor particles
-
CETP assay buffer
-
Plasma or serum sample containing CETP
-
This compound (or probucol) for in vitro inhibition studies
3. Procedure:
-
Prepare a reaction mixture containing the donor and acceptor particles in the assay buffer.
-
Add the plasma or serum sample to initiate the reaction.
-
For inhibition studies, pre-incubate the plasma with this compound before adding to the reaction mixture.
-
Incubate the mixture at 37°C.
-
Measure the increase in fluorescence over time using a fluorometer (e.g., excitation at 465 nm and emission at 535 nm).
4. Analysis:
-
Calculate the rate of fluorescence increase, which is proportional to the CETP activity in the sample.
-
Compare the activity in the presence and absence of the inhibitor to determine the effect of this compound.
Signaling Pathway: Probucol's Effect on CETP and Reverse Cholesterol Transport
Caption: Probucol increases CETP activity, affecting HDL-C levels.
Inhibition of ABCA1-Mediated Cholesterol Efflux
The ATP-binding cassette transporter A1 (ABCA1) plays a crucial role in the initial step of reverse cholesterol transport by mediating the efflux of cellular cholesterol and phospholipids to lipid-poor apolipoproteins, such as apolipoprotein A-I (apoA-I), to form nascent HDL particles.
Paradoxically, probucol has been shown to inhibit ABCA1-mediated cholesterol efflux. This inhibition is not due to a decrease in ABCA1 expression but rather to an impairment of ABCA1 translocation to the plasma membrane and its subsequent function. This effect of probucol on ABCA1 is thought to contribute to the observed decrease in HDL-C levels in patients.
While this inhibitory effect on a key reverse cholesterol transport protein seems counterintuitive to its anti-atherosclerotic properties, it is important to consider the multifaceted nature of probucol's actions. The potent antioxidant effects and the enhancement of LDL catabolism may outweigh the negative impact of ABCA1 inhibition. Furthermore, some studies suggest the existence of an ABCA1-independent cholesterol efflux pathway that may be active in the presence of probucol, particularly in foam cells.
Key Quantitative Effects on ABCA1-Mediated Efflux:
| Cell Type | Treatment | Inhibition of Cholesterol Efflux | Reference |
| J774 Macrophages expressing ABCA1 | Probucol | Up to 80% | |
| THP-1 non-foam cells | Probucol | 31.5 ± 0.1% | |
| THP-1 foam cells | Probucol | 18.5 ± 0.2% | |
| ABCA1-expressing BHK cells | Probucol | 93 ± 0.01% |
Experimental Protocol: Cholesterol Efflux Assay
This protocol outlines a common method to measure ABCA1-mediated cholesterol efflux.
1. Cell Culture and Labeling:
-
Culture macrophages (e.g., J774 or THP-1 cells) in appropriate media.
-
Label the cells with a radioactive or fluorescent cholesterol analog (e.g., [³H]-cholesterol or a fluorescently-labeled cholesterol) for 24-48 hours to allow for incorporation into cellular cholesterol pools.
2. ABCA1 Upregulation and Treatment:
-
Upregulate ABCA1 expression using a suitable agent (e.g., a liver X receptor (LXR) agonist).
-
Treat the cells with this compound at various concentrations for a specified period.
3. Efflux Measurement:
-
Wash the cells to remove excess label.
-
Add serum-free media containing a cholesterol acceptor, such as apoA-I (10-50 µg/mL).
-
Incubate for a defined period (e.g., 4-24 hours) to allow for cholesterol efflux.
4. Quantification:
-
Collect the media and lyse the cells.
-
Measure the amount of labeled cholesterol in the media and the cell lysate using a scintillation counter (for radioactive labels) or a fluorometer (for fluorescent labels).
5. Analysis:
-
Calculate the percentage of cholesterol efflux as: (cholesterol in media / (cholesterol in media + cholesterol in cell lysate)) x 100.
-
Compare the efflux in probucol-treated cells to untreated controls to determine the inhibitory effect.
Signaling Pathway: Probucol's Inhibition of ABCA1-Mediated Cholesterol Efflux
Caption: Probucol inhibits ABCA1 function at the plasma membrane.
Summary of Quantitative Data from Clinical Trials
The following tables summarize the effects of probucol on key lipid parameters from various clinical studies.
Table 1: Effect of Probucol on LDL Cholesterol (LDL-C)
| Study Population | Probucol Dosage | Duration | LDL-C Reduction | Reference |
| Hypercholesterolemic Patients | 1 g/day | 4 months | 16% | |
| Hypercholesterolemic Patients | 1 g/day | 2-6 months | 11% | |
| Heterozygous Familial Hypercholesterolemia | 1 g/day | 3 months | 14% (up to >20% in some) | |
| Hypercholesterolemia | 1 g/day | 6 months | 71% of patients showed reduction |
Table 2: Effect of Probucol on HDL Cholesterol (HDL-C)
| Study Population | Probucol Dosage | Duration | HDL-C Reduction | Reference |
| Hypercholesterolemic Patients | 1 g/day | 2-6 months | 9% | |
| Heterozygous Familial Hypercholesterolemia | 1 g/day | 3 months | Significant reduction (HDL2 most affected) | |
| Hypercholesterolemia | 1 g/day | 6 months | 90% of patients showed reduction | |
| Hypercholesterolemic Patients | 1 g/day | Not specified | Not significantly altered | |
| Male Volunteers | 250 mg/day | 4 months | 8.9% (not statistically significant) |
Conclusion
This compound exerts a complex and multifaceted influence on LDL metabolism. Its primary mechanism of action involves a potent antioxidant effect that protects LDL from oxidative modification, a key step in atherogenesis. Additionally, it enhances the catabolism of LDL through LDL receptor-independent pathways. Its interactions with CETP and ABCA1, leading to increased CETP activity and inhibition of ABCA1-mediated cholesterol efflux, contribute to significant alterations in HDL metabolism. While the reduction in HDL-C levels has been a point of concern, the overall anti-atherosclerotic effects of probucol, likely driven by its profound antioxidant properties and enhanced LDL clearance, are well-documented. A thorough understanding of these intricate mechanisms is crucial for researchers and drug development professionals exploring the therapeutic potential of this compound and related compounds in the management of dyslipidemia and the prevention of cardiovascular disease.
References
- 1. Decrease of plasma large, light LDL (LDL1), HDL2 and HDL3 levels with concomitant increase of cholesteryl ester transfer protein (CETP) activity by probucol in type II hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probucol inhibits oxidative modification of low density lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probucol inhibits oxidative modification of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probucol, incorporated into LDL particles in vivo, inhibits generation of lipid peroxides more effectively than endogenous antioxidants alone - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: In Vitro Antioxidant Properties of Probucol Disuccinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Probucol, a diphenolic compound with lipid-lowering properties, and its more soluble derivative, Probucol Disuccinate, have demonstrated significant antioxidant capabilities in various in vitro models. This technical guide provides a comprehensive overview of the in vitro antioxidant properties of this compound, focusing on its mechanisms of action, supported by quantitative data from key experimental assays. Detailed experimental protocols for these assays are provided to enable replication and further investigation. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz diagrams, offering a clear visual representation of the scientific principles discussed.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including atherosclerosis, neurodegenerative disorders, and cancer. Antioxidants play a crucial role in mitigating oxidative damage by scavenging free radicals and upregulating endogenous defense mechanisms. Probucol has been recognized for its potent antioxidant effects, which are largely attributed to its chemical structure. This guide focuses specifically on the in vitro antioxidant profile of this compound, providing a technical resource for the scientific community.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through two primary mechanisms: direct free radical scavenging and indirect antioxidant effects via the activation of cellular signaling pathways.
Direct Free Radical Scavenging
Probucol's unique bis-phenolic structure allows it to donate hydrogen atoms to neutralize free radicals, thereby terminating damaging chain reactions. In vitro studies have demonstrated its efficacy in scavenging various types of radicals.
Indirect Antioxidant Effects: Activation of the Nrf2/ARE Signaling Pathway
A significant aspect of Probucol's antioxidant activity is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by inducers like Probucol, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their upregulation. This includes key enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1).[1][2]
Quantitative Data on In Vitro Antioxidant Activity
The following tables summarize the quantitative data from various in vitro assays demonstrating the antioxidant efficacy of Probucol.
Table 1: Free Radical Scavenging Activity of Probucol
| Assay | Radical Source | Probucol Concentration | % Inhibition / IC50 | Reference |
| DPPH Radical Scavenging | 1,1-diphenyl-2-picrylhydrazyl | Dose-dependent | Scavenged dose-dependently | [3] |
| Superoxide Radical Scavenging | Hypoxanthine-xanthine oxidase system | Not specified | Powerful scavenger | |
| Hydroxyl Radical Scavenging | Fenton reaction | Not specified | No effect |
Table 2: Inhibition of Lipid Peroxidation and DNA Damage by Probucol
| Assay | System | Probucol Concentration | % Inhibition | Reference |
| Lipid Peroxidation (TBARS) | Fe-NTA plus H₂O₂-induced in renal microsomes | Dose-dependent | 10-34% | |
| DNA Damage | Fe-NTA plus H₂O₂-induced | Dose-dependent | 36-71% | |
| LDL Oxidation | Copper-catalyzed | Not specified | Efficiently suppressed |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a fresh solution of DPPH (e.g., 0.1 mM in methanol).
-
In a 96-well plate, add varying concentrations of this compound to the wells.
-
Add the DPPH solution to each well and mix thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of this compound.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
Principle: This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.
Protocol:
-
Induce lipid peroxidation in a biological sample (e.g., liver microsomes, LDL) using an oxidizing agent (e.g., FeSO₄/ascorbate or Cu²⁺).
-
Add this compound at various concentrations to the reaction mixture before or during the induction of peroxidation.
-
Stop the reaction by adding a solution of trichloroacetic acid (TCA).
-
Add TBA solution and heat the mixture at 95°C for a specified time (e.g., 60 minutes).
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
A standard curve using MDA or a precursor is used to quantify the amount of TBARS.
-
The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the Probucol-treated samples to the control (oxidized sample without antioxidant).
Nrf2 Nuclear Translocation Assay (Immunofluorescence)
Principle: This assay visualizes the movement of Nrf2 from the cytoplasm to the nucleus upon activation by an antioxidant, using fluorescence microscopy.
Protocol:
-
Culture a suitable cell line (e.g., HepG2, AREc32) on glass coverslips in a multi-well plate.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 4-24 hours).
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate the cells with a primary antibody specific for Nrf2.
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a fluorescent DNA-binding dye (e.g., DAPI).
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
The translocation of Nrf2 is identified by the co-localization of the Nrf2 fluorescence signal with the nuclear stain.
Visualizations
Caption: Direct free radical scavenging mechanism of this compound.
Caption: Activation of the Nrf2/ARE signaling pathway by this compound.
Caption: Workflow for visualizing Nrf2 nuclear translocation.
Conclusion
The in vitro evidence strongly supports the role of this compound as a potent antioxidant. Its dual mechanism of direct free radical scavenging and indirect antioxidant effects through the activation of the Nrf2/ARE pathway makes it a compound of significant interest for further research and potential therapeutic applications in diseases associated with oxidative stress. The provided quantitative data and detailed experimental protocols serve as a valuable resource for scientists and researchers in the field of drug discovery and development.
References
- 1. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probucol scavenged 1,1-diphenyl-2-picrylhydrazyl radicals and inhibited formation of thiobarbituric acid reactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Chemical Characterization of Probucol Disuccinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Probucol, a diphenolic compound with potent antioxidant and lipid-lowering properties, has been a subject of interest in cardiovascular research. To enhance its therapeutic potential, derivatives such as Probucol Disuccinate have been synthesized. This technical guide provides a comprehensive overview of a plausible synthesis route for this compound and details the expected chemical characterization of the compound. The methodologies outlined herein are based on established principles of organic synthesis and analytical chemistry, offering a foundational framework for researchers in drug discovery and development.
Introduction
Probucol is known for its ability to lower low-density lipoprotein (LDL) cholesterol and inhibit the oxidation of LDL, a key event in the pathogenesis of atherosclerosis. However, its clinical use has been limited by factors such as its high lipophilicity and modest effects on triglyceride levels. The synthesis of this compound, an ester derivative, represents a strategy to potentially modify the physicochemical and pharmacokinetic properties of the parent drug. This guide details a proposed synthesis protocol and the analytical techniques required for its thorough chemical characterization.
Synthesis of this compound
The synthesis of this compound involves the esterification of the two phenolic hydroxyl groups of probucol with succinic anhydride. This reaction creates two ester linkages, resulting in the formation of the disuccinate derivative.
Proposed Reaction Scheme
The overall reaction can be depicted as follows:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Esterification of Probucol
Materials:
-
Probucol (1 equivalent)
-
Succinic anhydride (2.2 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.2 equivalents)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM) (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve Probucol (1 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Add succinic anhydride (2.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.2 eq.) to the solution.
-
Add pyridine to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (Probucol) is consumed (approximately 24 hours).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M hydrochloric acid, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Chemical Characterization
A thorough chemical characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data.
| Parameter | Expected Value/Observation |
| Molecular Formula | C₃₉H₅₆O₈S₂ |
| Molecular Weight | 716.99 g/mol |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in organic solvents like DMSO, DCM |
Table 1: Physicochemical Properties of this compound.
Spectroscopic Data
| Technique | Expected Spectral Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the probucol backbone, the tert-butyl groups, the isopropylidene bridge, and new signals for the succinate methylene protons (typically around 2.6-2.8 ppm). |
| ¹³C NMR | Signals for the carbons of the probucol structure, and new signals for the carbonyl carbons of the ester and carboxylic acid groups of the succinate moieties (typically around 170-180 ppm). |
| FTIR (cm⁻¹) | Strong C=O stretching vibrations for the ester and carboxylic acid groups (around 1730-1760 cm⁻¹ and 1700-1725 cm⁻¹, respectively), and disappearance of the broad O-H stretch from the phenolic groups of probucol. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated molecular weight (e.g., [M+H]⁺ at approximately 717.3). |
Table 2: Expected Spectroscopic Data for this compound.
Experimental Protocols for Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a suitable deuterated solvent such as CDCl₃ or DMSO-d₆.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should be obtained using a KBr pellet or as a thin film on a salt plate.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) is recommended to confirm the exact mass and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Purity analysis should be performed using a reverse-phase HPLC method with a suitable column (e.g., C18) and a mobile phase gradient of water and acetonitrile or methanol, with UV detection at an appropriate wavelength (e.g., 242 nm, based on the chromophore of probucol).
Experimental and Analytical Workflow
The overall process from synthesis to characterization can be visualized as a sequential workflow.
Caption: Overall workflow for synthesis and characterization.
Conclusion
This technical guide provides a detailed, albeit theoretical, framework for the synthesis and chemical characterization of this compound. The proposed experimental protocols are based on standard and reliable organic chemistry methodologies. Researchers and drug development professionals can use this guide as a starting point for the practical synthesis and comprehensive analysis of this promising probucol derivative. Further studies will be required to elucidate its biological activity and pharmacokinetic profile in comparison to the parent compound.
Probucol vs. Probucol Disuccinate: A Technical Guide to Structural and Functional Distinctions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Probucol, a lipophilic antioxidant with cholesterol-lowering properties, has been a subject of extensive research for its potential in treating cardiovascular diseases. Probucol Disuccinate, a di-ester derivative, has been developed to potentially improve upon the physicochemical and pharmacokinetic properties of the parent compound. This technical guide provides an in-depth comparison of Probucol and this compound, focusing on their structural differences and the resulting functional implications. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to serve as a comprehensive resource for researchers in drug development and cardiovascular pharmacology.
Structural Differences
Probucol is a bis-phenolic compound characterized by two bulky tert-butyl groups on each phenol ring, linked by a dithioacetal bridge. This structure confers high lipophilicity and potent antioxidant activity. This compound is a prodrug of Probucol, where the hydroxyl groups of the two phenolic rings are esterified with succinic acid.
Chemical Structure:
-
Probucol: 4,4'-[(1-methylethylidene)bis(thio)]bis[2,6-bis(1,1-dimethylethyl)phenol]
-
This compound: 4,4'-[propane-2,2-diylbis(sulfanediyl)]bis(2,6-di-tert-butyl-1-phenylene) disuccinate
The addition of the two succinate moieties in this compound significantly alters its physicochemical properties, most notably its polarity and solubility. While Probucol is practically insoluble in water, the esterification is intended to increase its aqueous solubility and potentially enhance its bioavailability.
| Property | Probucol | This compound | Reference |
| Molecular Formula | C31H48O2S2 | C39H56O8S2 | [1][2] |
| Molecular Weight | 516.84 g/mol | 716.99 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | White to off-white solid | [3] |
| Solubility in Water | Practically insoluble | Expected to have higher solubility than Probucol | |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, and dimethylformamide | Soluble in DMSO |
Functional Differences: A Comparative Analysis
The primary functional distinction between Probucol and this compound lies in their pharmacokinetic profiles, stemming from their structural differences. This compound is designed as a prodrug, which is expected to be hydrolyzed in vivo to release the active parent drug, Probucol.
Pharmacokinetics and Bioavailability
Probucol exhibits low and variable oral bioavailability due to its high lipophilicity and poor aqueous solubility. The succinate esters in this compound are intended to improve its absorption from the gastrointestinal tract. While direct comparative pharmacokinetic data for this compound is limited, studies on a similar mono-succinate derivative, Succinobucol, provide valuable insights.
A study comparing Succinobucol with Probucol in mice demonstrated that both compounds, when administered orally at 10 mg/kg/day, achieved significant lipid-lowering effects. This suggests that the succinate modification does not impede the ultimate bioavailability of the active moiety. However, another study highlighted that Succinobucol may have a better safety profile, with less prolongation of the QTc interval compared to Probucol.
| Parameter | Probucol | Succinobucol (as a proxy for this compound) | Reference |
| Bioavailability | Low and variable | Potentially improved due to increased solubility | |
| QTc Prolongation | Associated with QTc prolongation | Less frequent QTc prolongation |
Lipid-Lowering Effects
Both Probucol and its derivatives exert their lipid-lowering effects primarily by increasing the catabolism of low-density lipoprotein (LDL) cholesterol. A subacute/subchronic study in mice showed that both Probucol and Succinobucol significantly decreased plasma total cholesterol levels to a similar extent after 30 days of treatment.
| Parameter | Control | Probucol (10 mg/kg/day) | Succinobucol (10 mg/kg/day) | Reference |
| Total Cholesterol (mg/dL) | 135.3 ± 5.4 | 105.8 ± 3.7 | 108.2 ± 4.1 | |
| Non-HDL Cholesterol (mg/dL) | 60.1 ± 3.2 | 42.3 ± 2.9 | 44.5 ± 3.5 | |
| *p < 0.05 compared to control |
Antioxidant Activity
The antioxidant properties of Probucol are central to its therapeutic potential. The phenolic hydroxyl groups are key to its free radical scavenging activity. In this compound, these hydroxyl groups are esterified. Therefore, it is expected that this compound itself has minimal antioxidant activity and must be hydrolyzed to Probucol to exert this effect.
A comparative in vitro study using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that both Probucol and Succinobucol possess potent free radical scavenging activities, with no significant difference between the two. This suggests that the succinate ester is efficiently cleaved to release the active phenolic antioxidant. Another study indicated that Succinobucol might be more effective than Probucol in mitigating mitochondrial dysfunction and oxidative stress in vitro.
| Assay | Probucol | Succinobucol | Reference |
| DPPH Radical Scavenging (IC50) | Not significantly different from Succinobucol | Not significantly different from Probucol | |
| Mitochondrial Dysfunction Mitigation | Protective against oxidative stress | More efficient in preventing mitochondrial dysfunction |
Signaling Pathways and Mechanism of Action
Probucol's mechanism of action is multifaceted. As this compound is a prodrug, it is anticipated to share the same downstream signaling pathways following its conversion to Probucol.
Key Mechanisms of Action for Probucol:
-
Inhibition of LDL Oxidation: Probucol's primary and most well-established function is its ability to inhibit the oxidative modification of LDL, a critical step in the pathogenesis of atherosclerosis.
-
Increased LDL Catabolism: It enhances the fractional rate of LDL catabolism through a pathway independent of the LDL receptor.
-
Modulation of Cholesterol Efflux: Probucol has complex effects on reverse cholesterol transport. It has been shown to inhibit the ATP-binding cassette transporter A1 (ABCA1), which is involved in the efflux of cholesterol from cells to high-density lipoprotein (HDL).
-
Anti-inflammatory Effects: Probucol exhibits anti-inflammatory properties, which contribute to its anti-atherosclerotic effects.
Experimental Protocols
Synthesis of Probucol
A general method for the synthesis of Probucol involves the reaction of 2,6-di-tert-butyl-4-mercaptophenol with acetone in the presence of a catalyst.
Materials:
-
2,6-di-tert-butyl-4-mercaptophenol
-
Acetone
-
Hydrogen chloride (gas or in a suitable solvent)
-
Methanol
-
Reaction vessel equipped with a stirrer and gas inlet
Procedure:
-
Dissolve 2,6-di-tert-butyl-4-mercaptophenol in a suitable solvent such as methanol in the reaction vessel.
-
Cool the solution in an ice bath.
-
Bubble hydrogen chloride gas through the solution while stirring.
-
Slowly add acetone to the reaction mixture.
-
Continue stirring at a low temperature for several hours.
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, the product can be isolated by filtration and purified by recrystallization from a suitable solvent like ethanol.
In Vivo Assessment of Lipid-Lowering Effects (Mouse Model)
This protocol is based on the study comparing Probucol and Succinobucol.
Animals:
-
Male Swiss mice (25-30 g)
Treatment:
-
Animals are divided into three groups: Control (vehicle), Probucol (10 mg/kg/day), and Succinobucol (10 mg/kg/day).
-
The drugs are administered orally via gavage once a day for 30 days.
Blood Collection and Analysis:
-
At the end of the treatment period, animals are fasted overnight.
-
Blood samples are collected via cardiac puncture into heparinized tubes.
-
Plasma is separated by centrifugation.
-
Plasma total cholesterol, HDL cholesterol, and triglycerides are determined using commercial enzymatic kits.
-
Non-HDL cholesterol is calculated as: Total Cholesterol - HDL Cholesterol.
In Vitro Antioxidant Activity Assay (DPPH)
This protocol is based on the study comparing Probucol and Succinobucol.
Materials:
-
Probucol
-
Succinobucol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ethanol
-
Spectrophotometer
Procedure:
-
Prepare stock solutions of Probucol and Succinobucol in ethanol.
-
Prepare a solution of DPPH in ethanol.
-
In a microplate, add different concentrations of the test compounds to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated.
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.
Conclusion
This compound is a prodrug of Probucol, designed to enhance its physicochemical properties and potentially its bioavailability. While direct comparative data for this compound is scarce, studies on the mono-succinate analog, Succinobucol, suggest that the succinate modification does not compromise the lipid-lowering and antioxidant efficacy of the parent compound and may offer a better safety profile concerning QTc prolongation. The functional effects of this compound are contingent upon its in vivo hydrolysis to Probucol. Therefore, it is expected to share the same multifaceted mechanism of action, including inhibition of LDL oxidation and enhancement of LDL catabolism. Further research, including direct comparative pharmacokinetic and clinical studies of this compound, is warranted to fully elucidate its therapeutic potential relative to Probucol. This guide provides a foundational understanding for researchers and professionals in the field, summarizing the current knowledge and highlighting areas for future investigation.
References
Early-Stage Research on Probucol Disuccinate for Atherosclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probucol, a diphenolic compound with potent antioxidant and lipid-modulating properties, has been a subject of extensive research in the context of atherosclerosis. While its clinical use has been limited by certain side effects, its unique mechanisms of action continue to inspire the development of derivatives with improved therapeutic profiles. Probucol disuccinate, an ester prodrug of probucol, is one such derivative anticipated to offer enhanced bioavailability and targeted delivery. This technical guide synthesizes the foundational early-stage research on probucol, which serves as a crucial framework for understanding the potential of this compound in the management of atherosclerotic cardiovascular disease. The focus is on the core preclinical and mechanistic studies that have elucidated its effects on lipid metabolism, oxidative stress, and inflammatory pathways integral to the pathogenesis of atherosclerosis.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from seminal studies on probucol, providing a comparative overview of its effects across different models and settings.
Table 1: Effects of Probucol on Plasma Lipids and Atherosclerotic Lesion Size in Animal Models
| Animal Model | Treatment Group | Duration | Total Cholesterol | HDL Cholesterol | LDL Cholesterol | Atherosclerotic Lesion Size | Citation |
| ApoE-deficient Mice | 0.5% Probucol in diet | 12 weeks | ↓ 60% | Significantly ↓ | - | 2-fold larger in aortic sinus | [1] |
| LDL Receptor-deficient Mice | 0.5% Probucol in diet | 12 weeks | ↓ 30-60% | No significant change | - | Similar to untreated | [1] |
| LDL Receptor-deficient Mice (Female) | 0.5% Probucol in diet | 6-26 weeks | - | Significantly ↓ | - | ↑ 1.3 to 2.9-fold in aortic origin | [2] |
| LDL Receptor-deficient Mice (Male) | 0.5% Probucol in diet | 6-26 weeks | - | - | - | ↑ 3.6 to 3.7-fold in aortic origin | [2] |
| LDL Receptor-deficient Mice (Male) | 0.025% Probucol in diet | 6-26 weeks | - | - | - | ↑ 1.6-fold in aortic origin | [2] |
| Cholesterol-fed Rabbits | 1% Probucol in diet | - | No significant change | - | - | ↓ from 55.6% to 11.6% (thoracic aorta); ↓ from 49.1% to 7.2% (abdominal aorta) | |
| Fat-fed LDL Receptor-deficient Mice | 0.2% Probucol in diet | 12 weeks | ↓ 26% | - | - | Unchanged in aortic root | |
| Fat-fed LDL Receptor-deficient Mice | 1% Probucol in diet | 12 weeks | ↓ 37% | - | - | Unchanged in aortic root | |
| ApoE-knockout Mice | 1% Probucol in diet | 20 weeks | - | ↓ >75% | - | 3-fold greater | |
| Nonhuman Primates (Macaca nemestrina) | Probucol daily | 11 months | - | - | - | ↓ 43% in thoracic aorta |
Table 2: Effects of Probucol on Oxidative Stress and Other Biochemical Parameters
| Model System | Treatment | Parameter | Result | Citation |
| LDL Receptor-deficient Mice | 0.5% Probucol | LDL oxidation lag time (ex vivo) | > 1400 min | |
| Hypercholesterolemic Patients (PQRST) | Probucol | LDL oxidation lag time (Cu2+-induced) | 220 +/- 8 min (vs. 82 +/- 7 min in controls) | |
| Hypercholesterolemic Patients (PQRST) | Probucol | LDL lipid peroxide formation | 13-fold lower | |
| Hypercholesterolemic Patients (PQRST) | Probucol | Macrophage degradation of oxidized LDL | 97% reduction | |
| ApoE-knockout Mice | 1% Probucol | Plasma Fibrinogen | ↑ 42% | |
| ApoE-knockout Mice | 1% Probucol | Postheparin Lipoprotein Lipase (LPL) Activity | Significantly ↓ | |
| Atherosclerotic Rabbit Model | Probucol | Serum PON1 activity | Significantly ↑ | |
| Atherosclerotic Rabbit Model | Probucol | Serum MPO activity | Significantly ↓ |
Table 3: Human Clinical Trials with Probucol
| Trial Name / Patient Population | Treatment | Duration | Key Findings | Citation |
| Hypercholesterolemic Patients (140) | 0.5 g probucol b.i.d. | ≥ 6 months | 71% of patients showed a reduction in LDL-C; 90% showed a reduction in HDL-C. No change in carotid intima-media thickness after 24 months in a subset of 11 patients. | |
| Probucol Quantitative Regression Swedish Trial (PQRST) | Probucol + diet + cholestyramine | 3 years | ↓ LDL-C by 12%, ↓ HDL-C by 24%. No significant effect on femoral atherosclerosis progression. | |
| PROSPECTIVE Trial | 500 mg/day probucol + lipid-lowering therapy | > 3 years | Trend towards lower incidence of primary endpoint (composite of cerebrovascular and cardiovascular events), but not statistically significant. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols employed in the cited studies.
Animal Studies
-
Animal Models:
-
ApoE-deficient and LDL Receptor-deficient Mice: These genetically modified mice are standard models for studying atherosclerosis. They are typically fed a high-fat or "Western" diet to accelerate plaque formation.
-
Cholesterol-fed Rabbits: New Zealand white rabbits fed a high-cholesterol diet are another common model for inducing hypercholesterolemia and atherosclerosis.
-
Nonhuman Primates (Macaca nemestrina): Utilized for their closer physiological resemblance to humans in lipid metabolism and atherosclerotic lesion development.
-
-
Drug Administration:
-
Probucol is typically mixed into the chow at specified percentages (e.g., 0.2%, 0.5%, 1% wt/wt).
-
-
Assessment of Atherosclerosis:
-
Aortic Sinus/Root and Aortic Tree Analysis: The heart and aorta are perfusion-fixed, and serial cryosections of the aortic sinus or the entire aorta are stained with Oil Red O to visualize lipid-rich atherosclerotic lesions. The lesion area is then quantified using image analysis software.
-
-
Biochemical Analyses:
-
Plasma Lipid Profile: Total cholesterol, HDL cholesterol, and triglycerides are measured using enzymatic colorimetric assays from plasma samples.
-
LDL Oxidation Susceptibility: Low-density lipoprotein is isolated from plasma by ultracentrifugation. The susceptibility to oxidation is determined by incubating the LDL with a pro-oxidant (e.g., copper sulfate) and monitoring the formation of conjugated dienes by measuring the change in absorbance at 234 nm over time. The lag time before the rapid onset of oxidation is a key measure of antioxidant protection.
-
Cell Culture Experiments
-
Macrophage Foam Cell Formation:
-
Peritoneal macrophages are harvested from mice and cultured. These cells are then incubated with modified LDL (e.g., oxidized LDL) in the presence or absence of probucol. The intracellular lipid accumulation is visualized by Oil Red O staining and quantified.
-
-
Gene and Protein Expression Analysis:
-
Hepatocytes and macrophages are treated with probucol. The expression levels of key proteins involved in cholesterol transport, such as ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type I (SR-BI), are measured by Western blotting.
-
Signaling Pathways and Mechanisms of Action
Probucol exerts its anti-atherosclerotic effects through a multi-faceted mechanism of action, primarily centered on its potent antioxidant properties and its influence on reverse cholesterol transport and inflammatory signaling.
Antioxidant Activity and Inhibition of LDL Oxidation
Probucol is a lipophilic antioxidant that partitions into lipoprotein particles, particularly LDL, where it effectively inhibits lipid peroxidation and the formation of pro-atherogenic oxidized LDL (ox-LDL). This is a critical step in preventing the uptake of LDL by macrophages and the subsequent formation of foam cells, a hallmark of early atherosclerotic lesions.
Caption: Probucol's inhibition of LDL oxidation to prevent foam cell formation.
Modulation of Reverse Cholesterol Transport (RCT)
Probucol has been shown to influence the expression of key proteins involved in reverse cholesterol transport, the process by which excess cholesterol is removed from peripheral tissues and transported back to the liver for excretion. It upregulates the expression of ABCA1 and SR-BI in macrophages and hepatocytes. ABCA1 facilitates the efflux of cholesterol from macrophages to lipid-poor apoA-I, while SR-BI in the liver mediates the selective uptake of cholesteryl esters from HDL.
Caption: Probucol's role in enhancing reverse cholesterol transport.
Anti-inflammatory and Other Mechanisms
Recent research suggests that probucol's benefits may also stem from its anti-inflammatory properties and its ability to induce protective cellular pathways.
-
Heme Oxygenase-1 (HO-1) Induction: Some studies indicate that the protective effects of probucol can be attributed to its ability to induce the enzyme heme oxygenase-1, which has potent antioxidant and anti-inflammatory functions.
-
Modulation of Inflammatory Signaling: Probucol has been reported to exert anti-inflammatory effects by modulating the NF-κB/NLRP3 signaling pathway and the Nrf-2 pathway. NF-κB is a key regulator of inflammation, while Nrf-2 is a master regulator of the antioxidant response.
Caption: Anti-inflammatory and antioxidant signaling pathways modulated by probucol.
Conclusion
The early-stage research on probucol provides a robust foundation for understanding its potential, and by extension, the potential of its derivatives like this compound, in the context of atherosclerosis. Its multifaceted mechanism of action, encompassing potent antioxidant effects, modulation of reverse cholesterol transport, and anti-inflammatory properties, presents a compelling rationale for further investigation. While the paradoxical effects on HDL cholesterol and the pro-atherogenic outcomes in certain animal models highlight the complexity of its biological activity, the overall body of evidence underscores the therapeutic promise of targeting the pathways influenced by probucol. Future research on this compound should focus on elucidating its pharmacokinetic and pharmacodynamic profile, and on confirming whether it retains the beneficial mechanistic properties of the parent compound while potentially offering an improved safety and efficacy profile.
References
Probucol Disuccinate: A Technical Guide on its Attenuation of Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Probucol, a lipid-lowering agent with potent antioxidant properties, and its ester prodrug, Probucol Disuccinate, have garnered significant attention for their ability to inhibit lipid peroxidation. This technical guide provides an in-depth analysis of the mechanisms, quantitative effects, and experimental methodologies related to the action of this compound on lipid peroxidation. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its therapeutic potential in diseases where oxidative stress is a key pathological factor.
Introduction: The Role of Lipid Peroxidation in Disease
Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, particularly polyunsaturated fatty acids within cell membranes. This chain reaction, initiated by reactive oxygen species (ROS), leads to the formation of harmful byproducts such as malondialdehyde (MDA) and conjugated dienes. These products can cause cellular damage, disrupt membrane integrity, and contribute to the pathogenesis of numerous diseases, including atherosclerosis, neurodegenerative disorders, and cardiovascular disease. The inhibition of lipid peroxidation is, therefore, a critical therapeutic target.
Mechanism of Action of this compound as an Antioxidant
Probucol is a lipophilic bisphenol that effectively partitions into cellular membranes and lipoproteins. Its primary antioxidant mechanism involves acting as a chain-breaking antioxidant. It readily donates a hydrogen atom from its hydroxyl groups to peroxyl radicals, thereby neutralizing them and terminating the lipid peroxidation chain reaction. This action protects lipids from oxidative damage.
Furthermore, recent studies have elucidated its role in modulating endogenous antioxidant defense systems. Probucol has been shown to upregulate the Keap1/Nrf2 signaling pathway.[1] Under conditions of oxidative stress, Probucol promotes the dissociation of the Nrf2 transcription factor from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of antioxidant and cytoprotective genes, including those for enzymes like glutathione peroxidase (GSH-Px) and catalase (CAT).[2][3]
Probucol also enhances the activity of paraoxonase 1 (PON1), an enzyme associated with high-density lipoprotein (HDL) that protects against the oxidation of low-density lipoprotein (LDL).[4][5]
Quantitative Effects on Lipid Peroxidation Markers
The efficacy of Probucol in mitigating lipid peroxidation has been quantified in numerous pre-clinical and clinical studies. The following tables summarize key findings:
Table 1: Effect of Probucol on LDL Oxidation
| Study Population | Probucol Dosage | Duration | Key Findings | Reference |
| Hypercholesterolemic Patients | 500 mg twice daily | 12 weeks | 43% reduction in electronegatively charged LDL (oxidized LDL). | |
| Hypercholesterolemic Patients | 500 mg twice daily | 8 weeks | 830% increase in the resistance of LDL to copper-induced oxidation. | |
| Male Volunteers | 250 mg/day | 4 months | 2.7-fold prolongation of the 'lag-phase' of LDL oxidation. | |
| Hypercholesterolemic Patients | Not specified | 24 weeks | 44% decrease in thiobarbituric acid-reacting substances (TBARS) in the LDL fraction. | |
| Hypercholesterolemic Patients on Atorvastatin | Probucol added | 12 weeks | Significant decrease in oxidized LDL (ox-LDL) levels compared to atorvastatin alone. |
Table 2: Effect of Probucol on Cellular and Systemic Lipid Peroxidation
| Model System | Probucol Concentration/Dose | Key Findings | Reference |
| Human Monocyte-Macrophages (in vitro) | 10-80 µmol/L | Inhibition of copper-induced cellular lipid peroxidation (MDA levels) from 15.30 to 7.74 µmol/g cell protein. | |
| Human Monocyte-Macrophages (in vitro) | 40 µmol/L | Inhibition of oxidized macrophage-mediated LDL oxidation from 5.18 to 1.65 µmol MDA/g cell protein. | |
| Rat Renal Microsomes (in vitro) | Not specified | 10-34% concentration-dependent inhibition of Fe-NTA plus H2O2-induced lipid peroxidation (TBARS). | |
| Rats with Ischemia-Reperfusion Injury | 120 mg/kg cumulative dose over 4 weeks | Significantly less myocardial lipid peroxidation compared to the control group. | |
| D-galactose induced aging in mice | Not specified | Alleviated levels of ROS and MDA. |
Signaling Pathways and Experimental Workflows
Keap1/Nrf2 Signaling Pathway Activated by Probucol
Caption: Keap1/Nrf2 signaling pathway activation by Probucol.
Experimental Workflow for Assessing LDL Oxidation Inhibition
Caption: Workflow for evaluating the effect of Probucol on LDL oxidation.
Detailed Experimental Protocols
In Vitro LDL Oxidation Assay
This protocol is a synthesized representation based on methodologies described in the literature.
Objective: To determine the susceptibility of LDL isolated from Probucol-treated subjects to in vitro oxidation.
Materials:
-
Blood samples from subjects treated with Probucol and a placebo control group.
-
LDL isolation reagents (e.g., for ultracentrifugation).
-
Copper (II) sulfate (CuSO₄) solution (e.g., 5-10 µM).
-
Phosphate-buffered saline (PBS).
-
Spectrophotometer.
-
Agarose gel electrophoresis apparatus.
Procedure:
-
LDL Isolation: Isolate LDL from the plasma of both Probucol-treated and control subjects using sequential ultracentrifugation.
-
Dialysis: Dialyze the isolated LDL against PBS to remove any EDTA or other contaminants.
-
Protein Quantification: Determine the protein concentration of the LDL samples.
-
Initiation of Oxidation: Dilute the LDL samples to a standardized concentration (e.g., 0.1-0.2 mg/mL) in PBS. Initiate oxidation by adding CuSO₄ to a final concentration of 5-10 µM.
-
Monitoring Conjugated Diene Formation: Immediately after adding CuSO₄, monitor the increase in absorbance at 234 nm using a spectrophotometer with a temperature-controlled cuvette holder (37°C). Record the absorbance at regular intervals. The time until the rapid increase in absorbance begins is the lag phase.
-
Measurement of TBARS: At the end of the incubation period, measure the formation of thiobarbituric acid reactive substances (TBARS) as an indicator of lipid peroxidation products like MDA.
-
Electrophoretic Mobility Shift Assay: Run the oxidized and native LDL samples on an agarose gel. Oxidized LDL will exhibit increased electrophoretic mobility towards the anode.
Data Analysis:
-
Calculate the lag phase duration for both groups. A longer lag phase in the Probucol group indicates increased resistance to oxidation.
-
Determine the rate of conjugated diene formation from the slope of the propagation phase.
-
Quantify TBARS levels and compare between groups.
-
Visualize and compare the electrophoretic mobility shift.
Measurement of Malondialdehyde (MDA) in Cell Cultures
This protocol is adapted from methodologies used to assess cellular lipid peroxidation.
Objective: To quantify the effect of Probucol on MDA levels in cultured cells subjected to oxidative stress.
Materials:
-
Cultured cells (e.g., human peripheral blood monocytes).
-
Probucol solution.
-
Oxidizing agent (e.g., copper ions).
-
Thiobarbituric acid (TBA) reagent (0.8% TBA in 20% acetic acid, pH 3.5).
-
Sodium dodecyl sulfate (SDS) solution (8.1%).
-
Trichloroacetic acid (TCA).
-
MDA standard solution.
-
Spectrophotometer or fluorescence plate reader.
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with varying concentrations of Probucol for a specified period.
-
Induction of Oxidative Stress: Induce lipid peroxidation by adding an oxidizing agent (e.g., 10 µM copper ions) and incubate.
-
Cell Lysis and Protein Precipitation: Harvest the cells, lyse them, and precipitate the protein using TCA.
-
TBA Reaction: To the supernatant, add SDS and the TBA reagent.
-
Incubation: Heat the mixture at 95-100°C for 30-60 minutes to allow the formation of the MDA-TBA adduct (a pink chromogen).
-
Measurement: Cool the samples and measure the absorbance at 532 nm.
-
Quantification: Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA. Normalize the results to the total protein content of the cell lysate.
Conclusion and Future Directions
This compound stands out as a potent inhibitor of lipid peroxidation, acting through direct radical scavenging and the upregulation of endogenous antioxidant defense mechanisms. The quantitative data and experimental protocols presented in this guide underscore its significant protective effects against the oxidative modification of lipids, particularly LDL.
Future research should continue to explore the full spectrum of its cellular and molecular targets. Investigating its efficacy in combination with other lipid-lowering therapies and in a broader range of diseases characterized by oxidative stress will be crucial. Furthermore, the development of novel drug delivery systems could enhance its bioavailability and therapeutic index, paving the way for its expanded clinical application. The insights provided herein offer a solid foundation for these future endeavors in the field of antioxidant therapy and drug development.
References
- 1. Probucol, a “non-statin” cholesterol-lowering drug, ameliorates D-galactose induced cognitive deficits by alleviating oxidative stress via Keap1/Nrf2 signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probucol Protects Rats from Cardiac Dysfunction Induced by Oxidative Stress following Cardiopulmonary Resuscitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probucol promotes endogenous antioxidant reserve and confers protection against reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant and lipid-regulating effects of probucol combined with atorvastatin in patients with acute coronary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Effects of Probucol Disuccinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Probucol, a lipid-lowering agent with potent antioxidant properties, and its more soluble ester prodrug, Probucol Disuccinate, have garnered significant interest for their anti-inflammatory capabilities. This technical guide provides an in-depth overview of the key mechanisms underlying the anti-inflammatory effects of this compound, detailed experimental protocols for their investigation, and a summary of quantitative data from relevant studies. The primary focus is on the modulation of critical inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the subsequent impact on pro-inflammatory cytokine production. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Introduction
Chronic inflammation is a key pathological feature of numerous diseases, including atherosclerosis, neurodegenerative disorders, and certain cancers.[1][2] Probucol has demonstrated therapeutic potential beyond its initial indication for hypercholesterolemia, largely attributed to its anti-inflammatory and antioxidant activities.[3] This guide focuses on this compound, a derivative designed for improved bioavailability, and its role in mitigating inflammatory responses. The core mechanisms involve the inhibition of pro-inflammatory signaling cascades and the reduction of oxidative stress, which are intricately linked in the inflammatory process.
Key Anti-inflammatory Mechanisms of this compound
This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily by:
-
Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Probucol has been shown to suppress the activation of NF-κB, thereby preventing the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5] This inhibition is thought to be mediated by its antioxidant properties, which prevent the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.
-
Modulation of the MAPK Signaling Pathway: The MAPK family of proteins (including ERK, JNK, and p38) plays a crucial role in cellular responses to a wide range of stimuli, including inflammatory signals. Probucol has been observed to attenuate the phosphorylation of key MAPK proteins, leading to a downstream reduction in the inflammatory response.
-
Reduction of Pro-inflammatory Cytokine Production: A direct consequence of inhibiting the NF-κB and MAPK pathways is the decreased production and release of pro-inflammatory cytokines. Studies have consistently demonstrated that probucol can significantly reduce the levels of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).
-
Antioxidant Activity: Probucol is a potent antioxidant that can scavenge free radicals and inhibit lipid peroxidation. By reducing oxidative stress, probucol indirectly mitigates inflammation, as reactive oxygen species (ROS) are known to activate pro-inflammatory signaling pathways like NF-κB.
Quantitative Data on the Anti-inflammatory Effects of Probucol
The following tables summarize the quantitative effects of probucol on key inflammatory markers as reported in various experimental models.
Table 1: Effect of Probucol on Pro-inflammatory Cytokine Levels
| Cytokine | Experimental Model | Probucol Concentration/Dose | % Reduction (compared to control) | Reference |
| TNF-α | LPS-stimulated BV2 microglia | 10 µmol/L | ~50% | |
| High fat-induced diabetic rats | Not specified | Significantly reduced | ||
| Alloxan-induced diabetic rabbits | 1,000 mg/day | Significantly downregulated | ||
| IL-1β | LPS-stimulated BV2 microglia | 10 µmol/L | ~60% | |
| Phorbol ester-induced THP-1 cells | Not specified | Inhibited release | ||
| IL-6 | LPS-stimulated BV2 microglia | 10 µmol/L | ~70% | |
| High fat-induced diabetic rats | Not specified | Significantly reduced |
Table 2: Effect of Probucol on Inflammatory Signaling Pathways
| Signaling Pathway | Target Protein | Experimental Model | Probucol Concentration/Dose | Observed Effect | Reference |
| NF-κB | NF-κB (p65) | Alloxan-induced diabetic rabbits | 1,000 mg/day | Significantly downregulated protein expression | |
| IκBα degradation | Not specified | Inhibited | Inferred from antioxidant mechanism | ||
| MAPK | p38, ERK, JNK | Human ovarian cancer cells | Not specified | Inactivation of pathways |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the anti-inflammatory effects of this compound.
In Vitro Model of Inflammation using THP-1 Macrophages
This protocol describes the differentiation of the human monocytic cell line THP-1 into macrophages and the subsequent induction of an inflammatory response.
Materials:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Phosphate Buffered Saline (PBS)
-
96-well and 6-well cell culture plates
Protocol:
-
Cell Culture: Maintain THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Differentiation:
-
Seed THP-1 cells into 96-well or 6-well plates at a density of 1 x 10⁶ cells/mL.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophages.
-
Incubate for 48 hours. Differentiated macrophages will become adherent.
-
After 48 hours, carefully aspirate the PMA-containing medium and wash the cells gently with warm PBS.
-
Add fresh, PMA-free RPMI-1640 medium and rest the cells for 24 hours before treatment.
-
-
This compound Treatment:
-
Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO) and dilute to final working concentrations in cell culture medium.
-
Pre-treat the differentiated THP-1 macrophages with various concentrations of this compound for a specified period (e.g., 2-4 hours).
-
-
Induction of Inflammation:
-
Following pre-treatment, add LPS to the cell culture medium at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubate for a designated time (e.g., 6, 12, or 24 hours) to allow for cytokine production and signaling pathway activation.
-
-
Sample Collection:
-
Collect the cell culture supernatant for cytokine analysis (e.g., ELISA).
-
Lyse the cells to extract total protein for Western blot analysis or nuclear and cytoplasmic fractions for NF-κB translocation assays.
-
Measurement of Cytokine Levels by ELISA
This protocol outlines the quantification of pro-inflammatory cytokines in the cell culture supernatant.
Materials:
-
ELISA kits for human TNF-α, IL-1β, and IL-6
-
Cell culture supernatant from the in vitro inflammation model
-
Microplate reader
Protocol:
-
Follow the manufacturer's instructions provided with the specific ELISA kits.
-
Briefly, add standards and diluted samples (cell culture supernatant) to the antibody-coated microplate wells.
-
Incubate to allow the cytokines to bind to the immobilized antibodies.
-
Wash the plate to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for the cytokine of interest.
-
Incubate and wash.
-
Add streptavidin-HRP conjugate.
-
Incubate and wash.
-
Add a substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.
Analysis of NF-κB Activation by Western Blot for IκBα Degradation
This protocol details the detection of IκBα degradation, an indicator of NF-κB activation.
Materials:
-
Cell lysates from the in vitro inflammation model
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against IκBα
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against IκBα (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensity for IκBα and normalize it to the loading control. A decrease in IκBα levels indicates its degradation and subsequent NF-κB activation.
Analysis of MAPK Activation by Western Blot for Phosphorylated p38
This protocol describes the detection of phosphorylated p38 MAPK as a marker of its activation.
Materials:
-
Same as for the NF-κB Western blot, with the following exceptions:
-
Primary antibody against phosphorylated p38 MAPK (p-p38)
-
Primary antibody against total p38 MAPK
Protocol:
-
Follow the same steps as the Western blot protocol for IκBα (4.3).
-
Use a primary antibody specific for the phosphorylated form of p38 MAPK.
-
To ensure that changes in phosphorylation are not due to changes in the total amount of p38 protein, strip the membrane after detecting p-p38 and re-probe it with an antibody against total p38 MAPK.
-
Analysis: Quantify the band intensities for both p-p38 and total p38. The ratio of p-p38 to total p38 indicates the level of p38 MAPK activation.
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: NF-κB Signaling Pathway Inhibition by this compound.
Caption: MAPK (p38) Signaling Pathway Modulation by this compound.
Experimental Workflow
The following diagram outlines the general experimental workflow for investigating the anti-inflammatory effects of this compound in vitro.
Caption: In Vitro Experimental Workflow.
Conclusion
This compound demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways and a subsequent reduction in pro-inflammatory cytokine production. Its potent antioxidant activity further contributes to its anti-inflammatory profile. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's therapeutic potential in inflammation-driven diseases. The presented quantitative data underscores its efficacy in various experimental models. Further research, utilizing these and other advanced methodologies, will be crucial in fully elucidating the clinical utility of this compound as an anti-inflammatory agent.
References
- 1. Long-term probucol therapy continues to suppress markers of neurovascular inflammation in a dietary induced model of cerebral capillary dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Inhibition of IL-1 beta expression in THP-1 cells by probucol and tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cellular Uptake and Subcellular Localization of Probucol Disuccinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and subcellular localization of Probucol Disuccinate. As a more water-soluble prodrug of the lipophilic antioxidant, Probucol, its mechanism of cellular entry and subsequent intracellular fate are critical to its pharmacological activity. This document synthesizes available data, proposes a mechanism of action based on analogous compounds, details relevant experimental protocols, and presents key information in a structured format for researchers in drug development and cellular biology.
Introduction: this compound as a Prodrug
Probucol is a potent antioxidant with significant lipid-lowering properties. However, its high lipophilicity and poor water solubility limit its bioavailability. This compound, a disuccinic ester derivative of Probucol, has been developed to overcome these limitations. It is hypothesized to function as a prodrug, demonstrating enhanced solubility and facilitating cellular uptake, followed by intracellular hydrolysis to release the active Probucol molecule. This guide will explore the cellular journey of this compound, from its interaction with the cell membrane to the subcellular destinations of its active form.
A study on a similar water-soluble analogue, diglutaryl probucol, demonstrated its efficient uptake by endothelial cells and macrophages, followed by intracellular hydrolysis to release probucol[1]. This suggests a likely mechanism for this compound, where the ester form crosses the cell membrane and is then acted upon by intracellular esterases.
Proposed Cellular Uptake and Activation Pathway
The cellular uptake of this compound is likely a multi-step process involving its transit across the plasma membrane and subsequent enzymatic conversion.
Subcellular Localization of Active Probucol
Following its intracellular release from this compound, the active Probucol molecule localizes to several key subcellular compartments, where it exerts its pharmacological effects.
-
Mitochondria: Probucol has been shown to influence mitochondrial function. Studies have demonstrated that it can affect the mitochondrial membrane potential[2]. Furthermore, probucol enhances the targeting of mitochondria to lysosomes, a process known as mitophagy, which is crucial for cellular homeostasis[3].
-
Lysosomes: Evidence suggests that probucol localizes within lysosomes. Its presence in these organelles is linked to the regulation of lysosomal membrane stability[4].
-
Lipid Droplets: As a lipophilic molecule, probucol interacts with lipid droplets, influencing their dynamics and metabolism.
-
Plasma Membrane: Probucol interacts with the ATP-binding cassette transporter A1 (ABCA1) at the plasma membrane, where it inhibits ABCA1-mediated cholesterol efflux[5].
Quantitative Data
| Parameter | Cell Type | Concentration | Effect | Reference |
| Inhibition of Cholesterol Efflux | J774 Macrophages | 1 µM | ~50% inhibition | |
| Inhibition of Cholesterol Efflux | THP-1 Macrophages | 1 µM | ~30% inhibition | |
| Inhibition of Cholesterol Efflux (Foam Cells) | THP-1 Macrophages | 10 µM | 18.5% inhibition | |
| Inhibition of Cholesterol Efflux (Non-Foam Cells) | THP-1 Macrophages | 10 µM | 31.5% inhibition | |
| Apoptosis Reduction | Müller cells (hyperglycemia-induced) | 10 µM | Reduced apoptosis from 7.7% to 4% | |
| Viability Inhibition | H929 Multiple Myeloma Cells | 0.5-10 µM | Significant inhibition | |
| Viability Inhibition | RPMI8226 Multiple Myeloma Cells | 5-10 µM | Significant inhibition |
Experimental Protocols
This section details key experimental protocols that can be adapted to study the cellular uptake and subcellular localization of this compound.
Cellular Uptake Assay using High-Performance Liquid Chromatography (HPLC)
This protocol allows for the quantification of both this compound and its active metabolite, Probucol, within cells.
Subcellular Fractionation
This protocol enables the determination of the subcellular distribution of Probucol and its disuccinate prodrug.
Confocal Microscopy for Subcellular Localization
Visualization of the subcellular localization of the active probucol can be achieved using fluorescent probes for specific organelles.
References
- 1. Evidence for an additional intracellular site of action of probucol in the prevention of oxidative modification of low density lipoprotein. Use of a new water-soluble probucol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Combination Treatment of Curcumin and Probucol Protects Chondrocytes from TNF-α Induced Inflammation by Enhancing Autophagy and Reducing Apoptosis via the PI3K-Akt-mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorogenic approach to evaluating prodrug hydrolysis and stability in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysosomal membrane stability plays a major role in the cytotoxic activity of the anti-proliferative agent, di-2-pyridylketone 4,4-dimethyl-3-thiosemicarbazone (Dp44mT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of Probucol Disuccinate with Cell Membrane Lipids
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Probucol, a diphenolic compound with potent antioxidant and lipid-regulating properties, and its more soluble derivative, Probucol Disuccinate, exert significant effects on the composition and function of cell membranes. This technical guide elucidates the core mechanisms of Probucol's interaction with cell membrane lipids, focusing on its impact on cholesterol efflux, membrane fluidity, and associated signaling pathways. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate reproducibility. The guide also includes visualizations of key pathways and experimental workflows to provide a clear and comprehensive understanding of Probucol's multifaceted interactions at the cellular membrane level.
Mechanism of Action at the Cell Membrane
Probucol's interaction with the cell membrane is characterized by its lipophilic nature, allowing it to readily incorporate into the lipid bilayer.[1][2] Once integrated, it modulates membrane properties and the function of membrane-associated proteins, primarily by inhibiting the ATP-binding cassette transporter A1 (ABCA1).[3][4][5] This inhibition is a cornerstone of its effect on cellular cholesterol homeostasis. Furthermore, as a potent antioxidant, Probucol protects membrane lipids from peroxidation, thereby preserving membrane integrity and function.
Modulation of Cholesterol Efflux
A primary and extensively studied effect of Probucol is its potent, dose-dependent inhibition of ABCA1-mediated cholesterol efflux to lipid-poor apolipoproteins such as Apolipoprotein A-I (apoA-I). This process is crucial for the initial steps of reverse cholesterol transport. Probucol has been shown to impair the translocation of ABCA1 from intracellular compartments to the plasma membrane, thereby reducing the number of functional transporters at the cell surface.
Interestingly, the inhibitory effect of Probucol on cholesterol efflux is less pronounced in cholesterol-laden macrophage "foam cells" compared to non-foam cells. This suggests the existence of an ABCA1-independent cholesterol efflux pathway in foam cells that is not targeted by Probucol. While the predominant effect is inhibition, some studies have suggested that under specific conditions, Probucol might enhance reverse cholesterol transport.
Effects on Membrane Physical Properties
Experimental evidence indicates that Probucol directly influences the physical state of the lipid bilayer. Spin label studies have demonstrated that Probucol inserts deep into the membrane, increasing the order and decreasing the motional freedom of the lipid acyl chains, particularly in the hydrophobic core of the membrane. It also leads to a reduction in the main phase transition temperature of saturated phosphatidylcholine bilayers. These alterations in membrane fluidity and order can have downstream effects on the function of other membrane-embedded proteins.
Quantitative Data on Probucol-Membrane Interactions
The following tables summarize key quantitative findings from studies investigating the effects of Probucol on cholesterol efflux and membrane properties.
Table 1: Effect of Probucol on Cholesterol Efflux in Macrophage Cell Lines
| Cell Line | Cell Type | Probucol Concentration | Inhibition of ApoA-I-mediated Cholesterol Efflux (%) | Reference |
| THP-1 | Non-foam | Not specified | 31.5 ± 0.1 | |
| THP-1 | Foam | Not specified | 18.5 ± 0.2 | |
| J774 | Non-foam (cAMP stimulated) | Not specified | 68.7 ± 0.8 | |
| J774 | Foam | Not specified | 42.0 ± 0.6 | |
| J774 | ABCA1-expressing | Up to 10 µM | Up to 80 |
Table 2: Dose-Dependent Inhibition of Cholesterol Efflux by Probucol
| Cell Line | Probucol Concentration (µM) | Inhibition of ApoA-I-mediated Cholesterol Efflux (%) | Reference |
| J774 | 1 | 50 | |
| J774 | 5 | Maximum Inhibition | |
| THP-1 | 1 | 30 | |
| THP-1 | 2 | Maximum Inhibition |
Key Signaling Pathways and Molecular Interactions
Probucol's interaction with the cell membrane initiates and modulates several signaling pathways. Its antioxidant properties are linked to the Keap1/Nrf2 pathway, while its anti-inflammatory effects involve the NF-κB pathway. The primary interaction, however, remains the inhibition of the ABCA1-mediated cholesterol efflux pathway.
References
- 1. Probucol prevents oxidative injury to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant activities of probucol against lipid peroxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probucol inhibits ABCA1-mediated cellular lipid efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probucol inactivates ABCA1 in the plasma membrane with respect to its mediation of apolipoprotein binding and high density lipoprotein assembly and to its proteolytic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The ABCA1 blocking agent probucol decreases capacitation in ejaculated dog spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
The Rise and Fall of a Phenolic Antioxidant: A Technical Guide to the Discovery and Development of Probucol and its Succinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probucol, a structurally unique diphenolic compound, emerged from an unlikely origin as an industrial antioxidant for plastics and rubber to become a lipid-lowering agent with a complex and debated history in cardiovascular disease therapy.[1][2] This technical guide provides an in-depth review of the discovery, development, and mechanistic understanding of Probucol and its closely related succinate derivatives, with a particular focus on the available data for Probucol Disuccinate and its more extensively studied counterpart, Succinobucol. The journey of these compounds offers valuable insights into the challenges of drug development, the evolving understanding of cardiovascular disease pathology, and the intricate interplay between lipid metabolism and oxidative stress.
Discovery and Initial Development of Probucol
Probucol was initially synthesized as an antioxidant.[1][2] Its therapeutic potential as a lipid-lowering agent was discovered serendipitously. Early clinical studies in the 1970s revealed its efficacy in reducing serum cholesterol levels, leading to its development for the treatment of hypercholesterolemia.[3]
Synthesis of Probucol
The synthesis of Probucol involves the reaction of 2,6-di-tert-butylphenol with acetone and hydrogen sulfide in the presence of a catalyst. A common method involves the reaction of 2,6-di-tert-butyl-4-mercaptophenol with acetone.
Experimental Protocol: Synthesis of Probucol (General Method)
A general patented method for the synthesis of Probucol involves the following steps:
-
Reaction of 2,6-di-tert-butyl-4-mercaptophenol with allylene: 2,6-di-tert-butyl-4-mercaptophenol is used as a starting material and is reacted with allylene under pressure and alkaline conditions.
-
Formation of the olefin intermediate: This reaction yields an olefin intermediate.
-
Reaction with 2,6-di-tert-butyl-4-mercaptophenol: The olefin intermediate is then reacted with another molecule of 2,6-di-tert-butyl-4-mercaptophenol under the catalysis of a strong acid to obtain the final product, Probucol.
Mechanism of Action of Probucol
Probucol's mechanism of action is multifaceted and distinct from other lipid-lowering agents like statins. Its primary effects are on lipoprotein metabolism and oxidative stress.
-
Lipoprotein Metabolism: Probucol lowers LDL cholesterol by increasing its fractional catabolism through a receptor-independent pathway. It also, paradoxically, decreases HDL cholesterol levels.
-
Antioxidant Properties: As a potent antioxidant, Probucol inhibits the oxidative modification of LDL, a key event in the initiation of atherosclerosis. It achieves this by being incorporated into LDL particles, where it effectively quenches free radicals.
-
Anti-inflammatory Effects: Probucol has demonstrated anti-inflammatory properties, which may contribute to its anti-atherosclerotic effects.
Signaling Pathways
Probucol has been shown to interact with several signaling pathways, including the Keap1/Nrf2 antioxidant response pathway.
Caption: Probucol's activation of the Nrf2 antioxidant pathway.
Development of Probucol Succinate Derivatives
The development of Probucol derivatives was driven by the need to improve its physicochemical properties, such as its poor water solubility, and potentially to modulate its pharmacological profile. The focus of this section is on the succinate esters of Probucol.
This compound vs. Succinobucol
It is crucial to distinguish between "this compound" and "Succinobucol."
-
This compound: As the name implies, this would be a probucol molecule with two succinic acid groups esterified to its two hydroxyl groups.
-
Succinobucol (AGI-1067): This is the monosuccinic acid ester of probucol. It was the more clinically advanced derivative.
While patents describe the synthesis of di-esters of probucol, including the disuccinate, the vast majority of published research and clinical development has focused on the monosuccinate, Succinobucol. Therefore, the following sections will primarily detail the development of Succinobucol as a case study for a probucol succinate derivative, with the understanding that specific data for this compound is scarce in the public domain.
Synthesis of Probucol Succinates
The synthesis of probucol succinates involves the esterification of the hydroxyl groups of probucol with succinic anhydride or a succinyl halide.
Experimental Protocol: Synthesis of Probucol Succinate (General Method)
A general method for synthesizing probucol succinates, as described in patents, involves the following:
-
Reaction of Probucol with Succinic Anhydride: Probucol is reacted with an excess of succinic anhydride.
-
Catalyst: The reaction can be catalyzed by a base such as 4-dimethylaminopyridine.
-
Heating: The reaction mixture is heated to drive the esterification.
-
Purification: The resulting product, a mixture of mono- and di-succinate esters, is then purified, typically by chromatography, to isolate the desired compound.
Preclinical and Clinical Development of Succinobucol (AGI-1067)
Succinobucol was developed to retain the antioxidant and anti-inflammatory properties of probucol while potentially having an improved safety and efficacy profile.
Preclinical Studies
Preclinical studies in various animal models suggested that Succinobucol possessed antioxidant, anti-inflammatory, and anti-atherosclerotic properties.
Clinical Trials
Succinobucol underwent several major clinical trials to evaluate its efficacy and safety in patients with cardiovascular disease.
Table 1: Summary of Key Clinical Trials for Succinobucol (AGI-1067)
| Trial Name | Phase | Number of Patients | Patient Population | Primary Endpoint | Key Findings | Reference |
| ARISE | III | 6,144 | Patients with a recent acute coronary syndrome | Time to first occurrence of a composite of CV death, resuscitated cardiac arrest, nonfatal MI, nonfatal stroke, hospitalization for unstable angina, or coronary revascularization | Did not meet its primary endpoint. Showed a reduction in a prespecified secondary endpoint of CV death, MI, or stroke. | |
| CART-2 | - | - | Patients undergoing percutaneous coronary intervention | Change in coronary plaque volume | Showed a reduction in plaque volume, although not statistically significant compared to placebo. Reduced levels of myeloperoxidase. |
Table 2: Quantitative Effects of Succinobucol (AGI-1067) in a Clinical Trial
| Parameter | AGI-1067 Group | Placebo Group | p-value | Reference |
| Change in Plaque Volume (mm³) | -4.0 | -0.4 | 0.12 | |
| Change in LDL-Cholesterol (%) | +4 | -9 | <0.05 | |
| Change in HDL-Cholesterol (%) | -14 | -1 | <0.05 | |
| Change in Myeloperoxidase (%) | -6 | - | <0.05 |
Experimental Workflow for a Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled clinical trial, such as the ARISE trial for Succinobucol.
Caption: A simplified workflow of a randomized clinical trial.
The Status of this compound
Despite the existence of patents describing its synthesis, there is a notable absence of published preclinical or clinical data specifically for "this compound." This suggests that its development was likely not pursued to the same extent as Succinobucol, or that any development activities were not disclosed in the public domain. The reasons for this could be manifold, including potential manufacturing challenges, unfavorable preclinical findings, or a strategic decision by developers to focus on the monosuccinate derivative.
Conclusion and Future Perspectives
The story of Probucol and its succinate derivatives is a compelling example of the complexities of drug development in the cardiovascular field. While Probucol itself demonstrated unique lipid-lowering and antioxidant properties, its clinical use has been limited by concerns over its effects on HDL cholesterol and QT prolongation. The development of its monosuccinate ester, Succinobucol, represented a rational approach to improve upon the parent compound. However, despite promising preclinical data, large-scale clinical trials did not demonstrate a clear clinical benefit for the primary endpoints.
The lack of public data on this compound suggests it did not progress significantly in development. For researchers and drug developers, the journey of these compounds underscores the importance of:
-
Understanding complex mechanisms of action: The dual effects of Probucol on LDL and HDL metabolism highlight the need for a deep understanding of lipid biology.
-
The challenge of translating preclinical findings: The discrepancy between preclinical promise and clinical trial outcomes for Succinobucol is a common challenge in drug development.
-
The evolving landscape of cardiovascular disease treatment: The advent of highly effective therapies like statins has raised the bar for new agents in this field.
While Probucol and its derivatives may not have become frontline therapies, their unique mechanisms of action, particularly their potent antioxidant effects, continue to be of interest to researchers exploring novel therapeutic strategies for a range of diseases beyond cardiovascular conditions. Further investigation into the structure-activity relationships of probucol derivatives could yet yield new compounds with improved therapeutic profiles.
References
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for Probucol Disuccinate
Abstract
This application note describes the development and validation of a simple, precise, and accurate stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Probucol Disuccinate in bulk drug substance. The method was developed to separate this compound from its potential degradation products. Chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) in a gradient elution mode. The detection was carried out at a wavelength of 242 nm. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines and demonstrated good linearity, accuracy, precision, and specificity. Forced degradation studies confirmed the stability-indicating nature of the method.
Introduction
This compound is a prodrug of Probucol, a lipid-lowering agent with antioxidant properties.[1] As a prodrug, the stability of the disuccinate ester is critical to its therapeutic efficacy. A validated stability-indicating analytical method is essential for the quality control of the drug substance and to monitor its stability under various environmental conditions. This application note provides a detailed protocol for a newly developed RP-HPLC method for the analysis of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector was used for this study.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-5 min: 70% B, 5-15 min: 70-90% B, 15-20 min: 90% B, 20-21 min: 90-70% B, 21-25 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 242 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile |
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to volume with acetonitrile.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound bulk drug sample, transfer to a 100 mL volumetric flask, dissolve in and dilute to volume with acetonitrile.
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][3][4]
Specificity (Forced Degradation Studies)
Forced degradation studies were performed on the this compound bulk drug to demonstrate the stability-indicating nature of the method.[5] The drug was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.
-
Acid Hydrolysis: 1 mL of 1000 µg/mL this compound stock solution was mixed with 1 mL of 1N HCl and kept at 60 °C for 2 hours. The solution was then neutralized with 1N NaOH and diluted to 10 mL with acetonitrile.
-
Base Hydrolysis: 1 mL of 1000 µg/mL this compound stock solution was mixed with 1 mL of 1N NaOH and kept at 60 °C for 2 hours. The solution was then neutralized with 1N HCl and diluted to 10 mL with acetonitrile.
-
Oxidative Degradation: 1 mL of 1000 µg/mL this compound stock solution was mixed with 1 mL of 30% H₂O₂ and kept at room temperature for 24 hours. The solution was then diluted to 10 mL with acetonitrile.
-
Thermal Degradation: this compound powder was kept in a hot air oven at 105 °C for 24 hours. A sample was then prepared at a concentration of 100 µg/mL.
-
Photolytic Degradation: this compound powder was exposed to UV light (254 nm) in a photostability chamber for 24 hours. A sample was then prepared at a concentration of 100 µg/mL.
The chromatograms of the stressed samples showed significant degradation of this compound with the formation of various degradation products. The main peak of this compound was well-resolved from all degradation peaks, demonstrating the specificity of the method.
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Observations |
| 1N HCl, 60 °C, 2 hr | 15.2% | Major degradation product at RRT 0.85 |
| 1N NaOH, 60 °C, 2 hr | 25.8% | Major degradation product at RRT 0.85 and minor peaks |
| 30% H₂O₂, RT, 24 hr | 18.5% | Several minor degradation peaks observed |
| Thermal (105 °C, 24 hr) | 8.1% | Minor degradation observed |
| Photolytic (UV, 24 hr) | 5.5% | Minor degradation observed |
Linearity
The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from 25 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
Table 3: Linearity Data
| Parameter | Result |
| Linearity Range | 25 - 150 µg/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 25431x + 1258 |
Accuracy
The accuracy of the method was determined by the recovery study at three different concentration levels (80%, 100%, and 120% of the working concentration). A known amount of standard was added to the sample and the recovery was calculated.
Table 4: Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD (n=3) |
| 80% | 80 | 79.5 | 99.38 | 0.45 |
| 100% | 100 | 100.2 | 100.20 | 0.32 |
| 120% | 120 | 119.8 | 99.83 | 0.51 |
Precision
The precision of the method was evaluated by performing intra-day and inter-day precision studies. Six replicate injections of the standard solution (100 µg/mL) were performed on the same day (intra-day) and on three different days (inter-day).
Table 5: Precision Data
| Parameter | % RSD (n=6) |
| Intra-day Precision | 0.58% |
| Inter-day Precision | 1.25% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Table 6: LOD and LOQ
| Parameter | Result |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Protocols
Protocol 1: HPLC Method Development Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Concentration-dependent antioxidant activity of probucol in low density lipoproteins in vitro: probucol degradation precedes lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probucol treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: Quantification of Probucol Disuccinate in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Probucol in human plasma. This method is applicable for pharmacokinetic studies involving the administration of Probucol Disuccinate, where the active moiety, Probucol, is the target analyte. The protocol employs a straightforward liquid-liquid extraction for sample preparation and utilizes tandem mass spectrometry for selective and sensitive detection.
Introduction
Probucol is a lipid-lowering agent with antioxidant properties.[1][2] It is used in the treatment of hypercholesterolemia.[3] this compound is a succinate ester of Probucol. Accurate and reliable quantification of the active moiety, Probucol, in plasma is crucial for pharmacokinetic and bioavailability studies.[4][5] This LC-MS/MS method provides the necessary sensitivity and selectivity for such analyses.
Experimental Workflow
A graphical representation of the experimental workflow is provided below.
Figure 1: Overall experimental workflow for the quantification of Probucol in plasma.
Detailed Protocols
Materials and Reagents
-
Probucol reference standard
-
Physcion (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonia water
-
Formic acid
-
Ethyl ether
-
Dichloromethane
-
Human plasma (with anticoagulant)
Sample Preparation
The sample preparation is based on a liquid-liquid extraction method.
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add the internal standard (Physcion).
-
Add 1 mL of extraction solvent (ethyl ether: dichloromethane, 1:1, v/v).
-
Vortex mix for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following tables summarize the chromatographic and mass spectrometric conditions.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent 1200 or equivalent |
| Column | Ultimate CN (50 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water:Ammonia water (97:3:0.05) |
| pH Adjustment | Adjusted to 7.2 with formic acid |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | API 4000 or equivalent |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Resolution | Unit |
| Dwell Time | 200 ms |
| Curtain Gas | 20 psi |
| IonSpray Voltage | -4500 V |
| Temperature | 500°C |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Multiple Reaction Monitoring (MRM)
The MRM transitions for Probucol and the internal standard are provided below.
Figure 2: MRM transitions for Probucol and the Internal Standard.
Table 3: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Entrance Potential (EP) | Collision Energy (CE) | Collision Cell Exit Potential (CXP) |
| Probucol | 515.5 | 236.1 | -80 V | -10 V | -45 eV | -10 V |
| Physcion (IS) | 283.0 | 239.9 | -75 V | -10 V | -30 eV | -8 V |
Method Validation Summary
The described method was validated for its performance and reliability. The key validation parameters are summarized below.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 2.5 - 6000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.5 ng/mL |
| Intra-day Precision (%RSD) | |
| 5 ng/mL | < 5.0% |
| 500 ng/mL | < 4.5% |
| 5000 ng/mL | < 4.0% |
| Inter-day Precision (%RSD) | |
| 5 ng/mL | < 6.0% |
| 500 ng/mL | < 5.5% |
| 5000 ng/mL | < 5.0% |
| Accuracy (%RE) | |
| 5 ng/mL | ± 15% |
| 500 ng/mL | ± 10% |
| 5000 ng/mL | ± 10% |
| Recovery | 93.02% - 104.12% |
| Matrix Effect | Not explicitly stated, but good precision and accuracy suggest minimal impact. |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable under typical laboratory conditions. |
Conclusion
The presented LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Probucol in human plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in pharmacokinetic studies following the administration of this compound. The method has been shown to have excellent linearity, precision, and accuracy over a wide concentration range.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Probucol used for? [synapse.patsnap.com]
- 3. e-lactancia.org [e-lactancia.org]
- 4. [Determination of probucol in human plasma by HPLC-MS/MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and tolerability of probucol after multiple oral administrations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Probucol Disuccinate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probucol Disuccinate, a derivative of the lipid-lowering agent Probucol, is a compound of interest for its potential therapeutic applications stemming from its antioxidant and anti-inflammatory properties. This document provides a detailed protocol for dissolving this compound in Dimethyl Sulfoxide (DMSO) for use in cell culture experiments. It also includes a summary of its effects on cell viability and a diagram of its known mechanism of action involving the NF-κB signaling pathway.
Chemical Properties and Solubility
| Compound | Molecular Weight ( g/mol ) | Solubility in DMSO | Notes |
| Probucol | 516.84 | ~20-103 mg/mL | Crystalline solid. |
| This compound | 716.98 (Calculated) | 2.5 mg/mL (3.49 mM) | Sonication is recommended to aid dissolution.[1] |
Experimental Protocols
Protocol 1: Preparation of a 3.5 mM Stock Solution of this compound in DMSO
This protocol is designed to prepare a stock solution at a concentration close to the reported solubility limit of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/Sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Sterile 0.22 µm syringe filter (optional, for organic solvents)
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the stock solution for cell culture use.
-
Weighing the Compound: Accurately weigh out a desired amount of this compound powder. For example, to prepare 1 mL of a 2.5 mg/mL solution, weigh 2.5 mg of the compound.
-
Dissolution in DMSO:
-
Add the appropriate volume of sterile DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO to the 2.5 mg of powder.
-
Vortex the solution vigorously for 1-2 minutes.
-
-
Sonication:
-
To ensure complete dissolution, sonicate the solution.[1] A water bath sonicator is recommended to avoid overheating.
-
Sonicate for 10-15 minutes, or until the solution is clear and free of visible particles.
-
-
Sterilization (Optional):
-
DMSO itself is a sterilizing agent.[1] However, for long-term storage or sensitive applications, the stock solution can be filter-sterilized using a sterile 0.22 µm syringe filter that is compatible with organic solvents.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Treatment of Cultured Cells with this compound
This protocol provides a general guideline for diluting the DMSO stock solution into cell culture medium for treating cells.
Materials:
-
Prepared stock solution of this compound in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in multi-well plates, flasks, or dishes
-
Sterile pipette tips and tubes
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculating Dilutions: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture wells.
-
Example: To treat cells in a well containing 1 mL of medium with a final concentration of 10 µM this compound, you would need to add the following volume from a 3.49 mM stock solution:
-
V1 = (C2 * V2) / C1
-
V1 = (10 µM * 1 mL) / 3490 µM = 0.002865 mL or ~2.87 µL
-
-
-
Preparing Working Solutions (Serial Dilution):
-
It is recommended to perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to ensure accurate pipetting and thorough mixing.
-
For instance, first, dilute the stock solution 1:10 in culture medium, and then add the appropriate volume of this intermediate dilution to your cells.
-
-
Final DMSO Concentration:
-
Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to your specific cell line, typically recommended to be below 0.5%.[2]
-
A vehicle control (medium with the same final concentration of DMSO as the treated wells) should always be included in your experiments.
-
-
Cell Treatment: Add the final diluted this compound solution to your cells and incubate for the desired experimental duration.
Quantitative Data on Cell Viability
The following table summarizes the observed effects of Probucol (the parent compound, as specific data for the disuccinate form is limited) on the viability of various cell lines. It is important to note that in the cited studies, a 50% inhibition of cell viability (IC50) was not achieved at the tested concentrations for several cell lines.[3]
| Cell Line | Cell Type | Treatment Duration | Effective Concentration Range | Observed Effect on Cell Viability | IC50 Value |
| H929 | Human Multiple Myeloma | 72 hours | 0.5 - 10 µM | Significant decrease in viability. | Not achieved (viability remained >80%). |
| RPMI8226 | Human Multiple Myeloma | 72 hours | 5 - 10 µM | Significant decrease in viability. | Not achieved (viability remained >80%). |
| U266 | Human Multiple Myeloma | 72 hours | 0.1 - 10 µM | No significant toxicity. | Not determined. |
| U937 | Human Histiocytic Lymphoma | 72 hours | 0.1 - 10 µM | No significant toxicity. | Not determined. |
| HL60 | Human Acute Myeloid Leukemia | 72 hours | 0.1 - 10 µM | No significant toxicity. | Not determined. |
| K562S & K562R | Human Chronic Myeloid Leukemia | 72 hours | 0.1 - 10 µM | No significant toxicity. | Not determined. |
| L929 | Mouse Fibroblast | 72 hours | 0.1 - 10 µM | No significant toxicity. | Not determined. |
| PA-1 | Human Ovarian Cancer | Not specified | Not specified | Dose-dependent decrease in cell growth. | Not reported. |
| SKOV-3 | Human Ovarian Cancer | Not specified | Not specified | Dose-dependent decrease in cell growth. | Not reported. |
Visualization of Signaling Pathways and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound and treating cultured cells.
Caption: Workflow for this compound preparation and cell treatment.
Probucol's Inhibition of the NF-κB Signaling Pathway
Probucol has been shown to exert its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. Specifically, it impairs the phosphorylation of IκBα, which prevents its degradation and consequently blocks the nuclear translocation of the p65 subunit of NF-κB.
Caption: this compound inhibits NF-κB activation via IKK.
References
- 1. Effect of Probucol on Proliferation of Leukemia, Multiple Myeloma, Lymphoma, and Fibroblast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of probucol on cell proliferation in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Probucol on Proliferation of Leukemia, Multiple Myeloma, Lymphoma, and Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Probucol Disuccinate in Animal Models of Hyperlipidemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probucol, a lipophilic antioxidant with cholesterol-lowering properties, has been extensively studied for its potential in managing hyperlipidemia and preventing atherosclerosis. Probucol Disuccinate, an ester prodrug of Probucol, is designed to enhance its bioavailability. These application notes provide a comprehensive overview of the administration of Probucol and its derivatives in various animal models of hyperlipidemia, summarizing key quantitative data and detailing experimental protocols. While specific data for this compound is limited in publicly available literature, studies on Succinobucol, a similar monosuccinate ester, suggest comparable lipid-lowering and antioxidant effects to the parent compound, Probucol.[1] Therefore, the following protocols and data for Probucol serve as a strong foundation for designing studies with this compound.
The primary mechanisms of action for Probucol include the inhibition of low-density lipoprotein (LDL) oxidation, a critical step in atherogenesis, and the modulation of reverse cholesterol transport.[2] It has been shown to enhance the catabolism of LDL cholesterol and influence the activities of key proteins involved in cholesterol efflux and transport, such as ATP-binding cassette transporter A1 (ABCA1), scavenger receptor class B type I (SR-BI), and cholesteryl ester transfer protein (CETP).[3][4][5]
Data Presentation: Quantitative Effects of Probucol in Animal Models
The following tables summarize the quantitative data from various studies on the administration of Probucol in different animal models of hyperlipidemia.
Table 1: Effects of Probucol on Plasma Lipids in Mice
| Animal Model | Diet | Probucol Dose | Duration | Total Cholesterol (TC) Change | LDL-C + VLDL-C Change | HDL-C Change | Reference |
| Normal Mice | Standard Chow | 25-100 mg/kg/day | - | Significant Reduction | Significant Reduction | Reduction at higher doses | |
| Cholesterol-fed Mice | High Cholesterol | >200 mg/kg/day | - | Significant Reduction | Significant Reduction | Reduction at 800 mg/kg | |
| LDL Receptor-deficient (LDLR-/-) Mice | Fat-fed | 0.2% and 1% in diet | 12 weeks | ↓ 26% and 37% | ↓ (VLDL/chylomicrons) | - | |
| ApoE-deficient (apoE-/-) Mice | High-fat chow | 1% (w/w) in diet | 6 months | - | - | - | |
| Swiss Mice | Standard Chow | 10 mg/kg/day (oral) | 30 days | Significant Reduction | ↑ Non-HDL-C | - |
Table 2: Effects of Probucol on Plasma Lipids and Atherosclerosis in Rabbits
| Animal Model | Diet | Probucol Dose | Duration | Total Cholesterol (TC) Change | LDL-C Change | HDL-C Change | Atherosclerosis Change | Reference |
| Cholesterol-fed New Zealand White | 1% Cholesterol | 1% (w/w) in diet | 8 weeks | ↓ 13% | ↓ 15% | ↓ 26% | - | |
| Watanabe Heritable Hyperlipidemic (WHHL) | Standard | 1% (w/w) in diet | - | - | Reduced LDL degradation in lesions | - | Slowed progression | |
| Heterozygous Familial Hypercholesterolemia (Human) | - | - | 12 weeks | ↓ 17% | ↓ 14% | ↓ 36.6% | - |
Table 3: Effects of Probucol on Plasma Lipids in Other Animal Models
| Animal Model | Diet | Probucol Dose | Duration | Total Cholesterol (TC) Change | LDL-C + VLDL-C Change | HDL-C Change | Reference |
| Yoshida Rats (Hyperlipidemic) | 0.3% in diet | 0.3% in diet | - | Reduced | - | ↓ in HDL1 & HDL2 fractions | |
| Non-human Primates | Atherogenic | 4-15 times human dose | - | - | - | - |
Experimental Protocols
Protocol 1: Induction of Hyperlipidemia in Rabbits (Diet-Induced Model)
This protocol is based on methodologies for inducing hyperlipidemia in New Zealand White rabbits to study the effects of anti-atherosclerotic drugs.
Materials:
-
Male New Zealand White rabbits
-
High-cholesterol diet (e.g., standard rabbit chow supplemented with 0.3-1% cholesterol and 3-6% peanut or soybean oil)
-
Standard rabbit chow (for control group)
-
This compound
-
Vehicle for drug administration (e.g., methylcellulose)
-
Animal cages and feeding equipment
-
Blood collection supplies (syringes, tubes with anticoagulant)
-
Centrifuge
-
Lipid analysis kits (for TC, LDL-C, HDL-C, Triglycerides)
Procedure:
-
Acclimatization: Acclimatize rabbits to the housing conditions for at least one week, with free access to standard chow and water.
-
Baseline Measurements: Record the body weight of each rabbit. Collect baseline blood samples after an overnight fast to determine initial lipid profiles.
-
Group Allocation: Randomly divide the rabbits into experimental groups (e.g., Control, High-Cholesterol Diet, High-Cholesterol Diet + this compound).
-
Dietary Induction of Hyperlipidemia:
-
The control group continues to receive the standard rabbit chow.
-
The high-cholesterol diet groups are fed the specially formulated diet for a period of 4-12 weeks to induce hyperlipidemia and atherosclerotic lesions.
-
-
Drug Administration:
-
Administer this compound (or vehicle for the control and high-cholesterol diet groups) orally once daily. The dosage should be determined based on the specific aims of the study, with literature on Probucol suggesting doses around 1% (w/w) in the diet.
-
The drug can be mixed with a small amount of palatable food or administered by gavage.
-
-
Monitoring and Sample Collection:
-
Monitor the body weight and food consumption of the animals regularly.
-
Collect blood samples at specified intervals (e.g., every 2-4 weeks) after an overnight fast to monitor changes in lipid profiles.
-
-
Terminal Procedures:
-
At the end of the study period, euthanize the animals.
-
Collect a final blood sample for lipid analysis.
-
Perfuse and collect the aorta and other relevant tissues for histological analysis of atherosclerotic plaques.
-
Protocol 2: Administration in a Genetically Modified Mouse Model (ApoE-deficient Mice)
This protocol outlines the use of Apolipoprotein E-deficient (ApoE-/-) mice, a widely used model for studying atherosclerosis.
Materials:
-
Male ApoE-/- mice (on a C57BL/6 background)
-
Western-type high-fat diet (e.g., 21% fat, 0.15% cholesterol)
-
Standard chow diet
-
This compound
-
Vehicle for drug administration
-
Mouse housing and feeding equipment
-
Blood collection supplies (e.g., retro-orbital sinus bleeding)
-
Equipment for tissue harvesting and analysis
Procedure:
-
Animal Housing and Diet:
-
House ApoE-/- mice in a controlled environment.
-
At 6-8 weeks of age, switch the mice to a Western-type high-fat diet to accelerate the development of hyperlipidemia and atherosclerosis. A control group may be maintained on a standard chow diet.
-
-
Drug Administration:
-
Incorporate this compound into the high-fat diet at a specified concentration (e.g., 1% w/w).
-
The control group on the high-fat diet will receive the diet without the drug.
-
-
Study Duration and Monitoring:
-
The study duration can range from 8 to 20 weeks, depending on the desired severity of atherosclerosis.
-
Monitor body weight and general health of the mice throughout the study.
-
-
Lipid Profile Analysis:
-
Collect blood samples periodically (e.g., at the beginning, middle, and end of the study) to measure plasma lipid levels.
-
-
Atherosclerotic Lesion Analysis:
-
At the end of the study, euthanize the mice.
-
Perfuse the vascular system with saline followed by a fixative.
-
Dissect the aorta and heart.
-
Quantify the atherosclerotic lesion area in the aortic root and/or the entire aorta using techniques like Oil Red O staining.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Probucol's multifaceted mechanism of action in lipid metabolism.
Caption: Experimental workflow for studying this compound in a rabbit model of hyperlipidemia.
Caption: Probucol's influence on the reverse cholesterol transport pathway.
References
- 1. periodicos.furg.br [periodicos.furg.br]
- 2. What is Probucol used for? [synapse.patsnap.com]
- 3. New Evidence of Probucol on Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probucol alleviates atherosclerosis and improves high density lipoprotein function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probucol increases cholesteryl ester transfer protein activity in hypercholesterolaemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Antioxidant Activity of Probucol Disuccinate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Probucol, a lipid-lowering agent with potent antioxidant properties, and its derivatives like Probucol Disuccinate, are of significant interest in drug development for conditions associated with oxidative stress.[1][2][3][4][5] Probucol has been shown to inhibit the oxidation of low-density lipoprotein (LDL), a critical process in the development of atherosclerosis. Its antioxidant mechanism involves direct radical scavenging and the modulation of intracellular antioxidant pathways, such as the Nrf2/ARE signaling pathway. This document provides detailed application notes and protocols for evaluating the antioxidant activity of this compound using various cell-based assays. While much of the available literature focuses on Probucol, the fundamental antioxidant mechanisms are expected to be comparable for this compound.
These protocols are designed to be a comprehensive resource, enabling researchers to robustly assess the antioxidant potential of this compound in a cellular context.
Assessment of Intracellular Reactive Oxygen Species (ROS) Scavenging Activity
This assay evaluates the ability of this compound to reduce the levels of intracellular ROS induced by an oxidative stressor. A common method utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Experimental Protocol: DCFH-DA Assay
-
Cell Culture: Plate a suitable cell line (e.g., human umbilical vein endothelial cells (HUVECs) or SH-SY5Y neuroblastoma cells) in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and a positive control antioxidant (e.g., N-acetylcysteine or Trolox).
-
Probe Loading: Remove the treatment media and wash the cells with warm phosphate-buffered saline (PBS). Load the cells with 10 µM DCFH-DA in serum-free media for 30-60 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: Wash the cells again with warm PBS. Induce oxidative stress by adding a ROS-generating agent such as hydrogen peroxide (H₂O₂) (e.g., 100 µM) or lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 1-4 hours).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Data Analysis: The antioxidant activity of this compound is determined by its ability to reduce the fluorescence signal compared to the cells treated with the oxidative stressor alone.
Quantitative Data Summary
| Cell Line | Oxidative Stressor | Probucol Concentration (µM) | % Reduction in ROS | Reference |
| Human Müller Cells | High Glucose (30 mM) | 10 | Significant decrease | |
| SH-SY5Y Cells | Rotenone | Not specified | Inhibition of ROS generation | |
| Human Brain Endothelial Cells | LPS (1 µg/mL) | 1 - 100 | Concentration-dependent decrease |
Evaluation of Lipid Peroxidation Inhibition
This assay measures the ability of this compound to inhibit the oxidative degradation of lipids in cellular membranes, a key indicator of oxidative damage. A common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which detects malondialdehyde (MDA), a major byproduct of lipid peroxidation.
Experimental Protocol: TBARS Assay
-
Cell Culture and Treatment: Culture and treat cells with this compound and an oxidative stressor (e.g., copper ions or H₂O₂) as described in the ROS assay protocol.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer on ice.
-
TBARS Reaction: Mix the cell lysate with a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).
-
Incubation and Measurement: Incubate the mixture at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct. Cool the samples on ice and centrifuge to pellet any precipitate. Measure the absorbance of the supernatant at 532 nm.
-
Quantification: Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.
-
Data Analysis: The inhibitory effect of this compound on lipid peroxidation is determined by the reduction in MDA levels compared to the control group.
Quantitative Data Summary
| Cell Line/System | Oxidative Stressor | Probucol Concentration (µM) | Effect on Lipid Peroxidation | Reference |
| Human Macrophages | Copper ion (10 µM) | 10 - 80 | Inhibition from 15.30 to 7.74 µmol MDA/g cell protein | |
| Rat Myocardium | Ischemia-Reperfusion | 120 mg/kg (in vivo) | Significantly less lipid peroxidation | |
| LDL in vitro | Copper ion | 0.1 - 10 | Efficient protection |
Assessment of Antioxidant Enzyme Activity
This compound may exert its antioxidant effects by modulating the activity of endogenous antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).
Experimental Protocols
a. Superoxide Dismutase (SOD) Activity Assay:
-
Sample Preparation: Prepare cell lysates from treated and control cells as described previously.
-
Assay Principle: This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1 or NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. SOD in the sample competes for the superoxide radicals, thereby inhibiting the colorimetric reaction.
-
Procedure: In a 96-well plate, add the cell lysate, the xanthine oxidase solution, and the tetrazolium salt solution.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) over time.
-
Calculation: Calculate the SOD activity based on the percentage of inhibition of the reaction rate.
b. Catalase (CAT) Activity Assay:
-
Sample Preparation: Prepare cell lysates from treated and control cells.
-
Assay Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase in the sample.
-
Procedure: Add the cell lysate to a solution of H₂O₂.
-
Measurement: The rate of H₂O₂ decomposition can be measured directly by monitoring the decrease in absorbance at 240 nm or by using a colorimetric or fluorometric method that detects the remaining H₂O₂.
-
Calculation: Calculate the catalase activity based on the rate of H₂O₂ consumption.
c. Glutathione Peroxidase (GPx) Activity Assay:
-
Sample Preparation: Prepare cell lysates from treated and control cells.
-
Assay Principle: This assay measures the rate of oxidation of glutathione (GSH) to oxidized glutathione (GSSG) by GPx, coupled to the recycling of GSSG back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP⁺.
-
Procedure: In a 96-well plate, add the cell lysate, glutathione, glutathione reductase, and NADPH. Initiate the reaction by adding a substrate for GPx (e.g., tert-butyl hydroperoxide or cumene hydroperoxide).
-
Measurement: Monitor the decrease in absorbance at 340 nm due to the consumption of NADPH.
-
Calculation: Calculate the GPx activity based on the rate of NADPH oxidation.
Quantitative Data Summary
| Enzyme | Cell Line/System | Probucol Treatment | Effect on Enzyme Activity | Reference |
| SOD | Rat Striatum (in vivo) | Probucol treatment | Attenuated 3-NP-induced increase in SOD activity | |
| CAT | Rat Striatum (in vivo) | Probucol treatment | Attenuated 3-NP-induced increase in catalase activity | |
| GPx | SH-SY5Y Cells | Probucol treatment | Increased GPx activity | |
| GPx | Rat Myocardium (in vivo) | 120 mg/kg | Increased baseline GPx activity | |
| GPx | Cerebellar Granule Cells | 10 µM | Increased GPx-1 activity |
Nrf2 Signaling Pathway Activation
Probucol has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response. Assays to evaluate the activation of this pathway can provide mechanistic insights into the antioxidant activity of this compound.
Experimental Protocol: Western Blot for Nrf2 and Downstream Targets
-
Cell Culture and Treatment: Culture and treat cells with this compound as previously described.
-
Protein Extraction: Lyse the cells and extract total protein. For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against Nrf2, Keap1, and downstream targets such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. An increase in nuclear Nrf2 and the expression of HO-1 and NQO1 indicates activation of the Nrf2 pathway.
Quantitative Data Summary
| Cell Line/System | Probucol Treatment | Effect on Nrf2 Pathway | Reference | | :--- | :--- | :--- | :--- | :--- | | Rat Spinal Cord Injury Model | Probucol treatment | Increased levels of Nrf2, HO-1, and NQO1 | | | Human Müller Cells | High Glucose + Probucol | Activated the Nrf2/p62 pathway | |
Visualizations
Caption: Experimental workflow for evaluating the antioxidant activity of this compound.
Caption: Nrf2 signaling pathway activation by this compound under oxidative stress.
References
- 1. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of probucol. Short communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. periodicos.furg.br [periodicos.furg.br]
- 5. Anti-atherosclerotic and anti-diabetic properties of probucol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Probucol Disuccinate Distribution in Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of Probucol Disuccinate distribution in various tissues. This document is intended to guide researchers in designing and executing experiments to visualize and quantify the biodistribution of this lipophilic compound.
Introduction to this compound and In Vivo Imaging
Probucol, a diphenolic compound with potent antioxidant and lipid-lowering properties, has been investigated for its therapeutic potential in cardiovascular and neurodegenerative diseases.[1][2] this compound, a derivative of Probucol, is designed to improve its pharmacokinetic profile. Understanding the in vivo tissue distribution of this compound is critical for elucidating its mechanism of action, assessing target engagement, and evaluating potential off-target effects.
In vivo imaging techniques, such as fluorescence imaging and single-photon emission computed tomography (SPECT), offer non-invasive methods to track the spatiotemporal distribution of drugs in living organisms.[3][4] These methods provide valuable insights into drug absorption, distribution, metabolism, and excretion (ADME) profiles.
Quantitative Tissue Distribution of Probucol
Table 1: Tissue Distribution of Probucol in Rats Following Oral Administration
| Tissue | Probucol Concentration (µg/g of tissue) |
| Adrenal Glands | Highest Concentration |
| Liver | High Concentration |
| Heart | Moderate Concentration |
| Epididymal Adipose Tissues | Moderate Concentration |
| Kidneys | Detectable Concentration |
| Lung | Detectable Concentration |
| Spleen | Detectable Concentration |
| Testes | Detectable Concentration |
| Serum | 5 µg/mL |
Data adapted from a study on rats fed a diet containing Probucol. The apparent intestinal absorption was approximately 7.9%.[5] The high concentration in adrenal glands and liver is consistent with the lipophilic nature of the drug and its role in cholesterol metabolism.
Experimental Protocols for In Vivo Imaging
This section provides detailed, generalized protocols for fluorescent and SPECT imaging of a lipophilic drug like this compound. These protocols are based on established methodologies and can be adapted for specific experimental needs.
Protocol 1: In Vivo Fluorescence Imaging
This protocol describes the use of a fluorescently labeled this compound analog for in vivo imaging in a murine model.
3.1.1. Preparation of Fluorescently Labeled this compound (Conceptual)
As a direct protocol for labeling this compound is not available, a conceptual approach based on standard bioconjugation techniques is proposed. This would involve synthesizing a derivative of this compound with a reactive functional group suitable for conjugation with a near-infrared (NIR) fluorescent dye (e.g., Cy7). The phenolic hydroxyl groups of Probucol could potentially be modified to introduce a linker with an amine or carboxyl group for subsequent reaction with an NHS-ester or carbodiimide-activated dye, respectively.
3.1.2. Animal Model and Preparation
-
Animal Model: BALB/c or other suitable mouse strain, 6-8 weeks old.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Anesthesia: Anesthetize mice using an appropriate method, such as intraperitoneal injection of 2% sodium pentobarbital (300 μL, 215 mg/kg) or isoflurane inhalation.
3.1.3. Administration of Fluorescent Probe
-
Dilute the fluorescently labeled this compound in a biocompatible vehicle, such as a solution containing DMSO and/or other solubilizing agents suitable for intravenous injection. A typical concentration for a fluorescent probe is 0.5 mg/kg.
-
Administer the solution via intravenous tail vein injection in a volume of approximately 200 μL.
3.1.4. In Vivo Imaging Procedure
-
Place the anesthetized mouse in the imaging chamber of a small animal in vivo imaging system.
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the dynamic distribution of the probe.
-
For a Cy7-labeled probe, use an excitation wavelength in the range of 700-770 nm and an emission filter with a long pass at 790 nm.
-
Optimize exposure time to achieve a good signal-to-noise ratio without saturation.
3.1.5. Ex Vivo Organ Imaging and Analysis
-
At the final time point, euthanize the mouse and dissect key organs (liver, spleen, kidneys, heart, lungs, brain, adipose tissue).
-
Arrange the organs in the imaging system and acquire fluorescence images to confirm and quantify the in vivo signal.
-
Use the imaging software to quantify the fluorescence intensity in each organ.
Figure 1: Experimental workflow for in vivo fluorescence imaging.
Protocol 2: In Vivo SPECT Imaging
This protocol outlines the use of a radiolabeled this compound analog for SPECT imaging, which offers high sensitivity and quantitative accuracy.
3.2.1. Radiolabeling of this compound with Iodine-125 (Conceptual)
The phenolic rings of Probucol are suitable for radioiodination. Iodine-125 is a commonly used radionuclide for SPECT imaging in preclinical studies.
-
Precursor: this compound.
-
Radionuclide: [¹²⁵I]NaI.
-
Method: An oxidative radioiodination method can be employed. A common method involves the use of Chloramine-T or Iodogen as an oxidizing agent to facilitate the electrophilic substitution of iodine onto the aromatic rings.
-
Purification: The radiolabeled product would be purified from unreacted ¹²⁵I and other reagents using techniques like solid-phase extraction or high-performance liquid chromatography (HPLC).
3.2.2. Animal Model and Preparation
-
Animal Model: As described in Protocol 1.
-
Preparation: No special preparation is typically required, but fasting may be considered depending on the experimental goals.
3.2.3. Administration of Radiolabeled Probe
-
Formulate the ¹²⁵I-labeled this compound in a sterile, pyrogen-free vehicle suitable for intravenous injection.
-
Administer a known amount of radioactivity (e.g., 1-10 MBq) via tail vein injection.
3.2.4. In Vivo SPECT/CT Imaging
-
Anesthetize the animal as described previously.
-
Position the animal on the imaging bed of a preclinical SPECT/CT scanner.
-
Acquire whole-body SPECT images at selected time points post-injection. The CT scan provides anatomical reference.
-
Image acquisition parameters (e.g., energy window for ¹²⁵I, scan time) should be optimized based on the scanner manufacturer's recommendations.
3.2.5. Biodistribution Study (Quantitative)
-
At the end of the imaging study, euthanize the animal.
-
Dissect key organs and tissues.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Figure 2: Workflow for SPECT imaging and quantitative biodistribution.
Putative Signaling Pathway of Probucol in Cholesterol Transport
Probucol is known to modulate cholesterol transport, which is a key aspect of its mechanism of action. It has been shown to inhibit the function of ATP-binding cassette transporter A1 (ABCA1), a key protein for the efflux of cholesterol from cells to lipid-poor apolipoproteins. Additionally, it may enhance reverse cholesterol transport by increasing the activity of cholesteryl ester transfer protein (CETP) and the expression of scavenger receptor class B type I (SR-BI) in the liver.
Figure 3: Probucol's impact on reverse cholesterol transport.
Conclusion
The protocols and information provided in these application notes serve as a comprehensive guide for researchers interested in the in vivo imaging of this compound. While specific labeled compounds for this derivative may not be commercially available, the conceptual frameworks for synthesis and the detailed imaging protocols offer a solid foundation for initiating such studies. The quantitative data from the parent compound, Probucol, and the elucidated signaling pathways will further aid in the interpretation of experimental results and contribute to a deeper understanding of the pharmacology of this compound.
References
- 1. New Evidence of Probucol on Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The therapeutic potential of probucol and probucol analogues in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo assessment of oral administration of probucol nanoparticles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Imaging for Small Animals: Deciphering the Spatiotemporal Trajectory of Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation Strategies for Improved Oral Bioavailability of Probucol and its Derivatives
Introduction
Probucol is a highly lipophilic, anti-hyperlipidemic agent with potent antioxidant properties.[1] Its therapeutic potential is being explored for a range of conditions, including atherosclerosis, diabetes, and neurodegenerative diseases.[2][3] However, the clinical application of Probucol and its derivatives, such as Probucol Disuccinate, is significantly hampered by their extremely low water solubility (approximately 5 ng/mL) and poor dissolution rate, leading to very low and variable oral bioavailability (up to 6%).[4][5] As a Biopharmaceutics Classification System (BCS) Class II drug, enhancing its dissolution rate is a key strategy to improve its therapeutic efficacy.
These application notes provide detailed protocols for three common and effective formulation strategies to enhance the oral bioavailability of Probucol: Solid Dispersions, Nanoparticles, and Self-Emulsifying Drug Delivery Systems (SEDDS). The methodologies and data presented are intended to guide researchers and drug development professionals in creating more effective oral dosage forms for this challenging but promising compound.
Formulation Strategy 1: Amorphous Solid Dispersions
Principle: Solid dispersions enhance drug dissolution by dispersing the crystalline drug in a molecular or amorphous state within a hydrophilic polymer matrix. This approach increases the drug's surface area, improves wettability, and prevents re-crystallization, leading to higher apparent solubility and faster dissolution.
Protocol 1A: Preparation of Solid Dispersion by Solvent Evaporation
This protocol is based on the method of creating a homogenous solution of the drug and carrier, followed by solvent removal to form a solid matrix.
Materials:
-
Probucol
-
Polyvinylpyrrolidone K30 (PVP-K30) or other suitable carrier (e.g., PEG 6000, Copovidone)
-
Methanol or a suitable common solvent
-
Deionized water
Equipment:
-
Magnetic stirrer with hot plate
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle or milling equipment
-
Sieves
Procedure:
-
Dissolution: In a suitable flask, dissolve the selected polymer carrier (e.g., PVP-K30) in the chosen solvent (e.g., methanol) with continuous stirring (500-600 rpm) to form a clear solution.
-
Drug Addition: Add the accurately weighed Probucol to the polymer solution. Continue stirring until the drug is fully dissolved. The drug-to-carrier ratio can be varied (e.g., 1:1, 1:5, 1:9) to optimize performance.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 55°C).
-
Drying: Once a solid mass is formed, transfer it to a vacuum oven and dry at 40-50°C for 24 hours to remove any residual solvent.
-
Size Reduction: Pulverize the dried solid dispersion using a mortar and pestle.
-
Sieving: Pass the resulting powder through a sieve (e.g., 100-mesh) to obtain a uniform particle size.
-
Storage: Store the final product in a desiccator to prevent moisture absorption.
Protocol 1B: Preparation of Solid Dispersion by Dry Co-milling
This protocol utilizes mechanical energy to reduce particle size and create an amorphous dispersion of the drug with a carrier.
Materials:
-
Probucol
-
Copovidone (Kollidon VA64) or other suitable carrier
-
Optional: A surfactant like Kolliphor RH40
Equipment:
-
Planetary ball mill or similar high-energy mill
-
Zirconia grinding balls
Procedure:
-
Mixing: Accurately weigh and physically mix Probucol and the carrier(s) (e.g., Kollidon VA64) in the desired ratio.
-
Milling: Place the powder mixture into the grinding jar of the planetary mill along with the grinding media (e.g., zirconia balls).
-
Process: Mill the mixture at a specified speed (e.g., 400 rpm) for a defined duration (e.g., 1-4 hours). The optimal time and speed should be determined experimentally.
-
Collection: After milling, carefully separate the co-milled powder from the grinding media.
-
Storage: Store the final product in a desiccator.
Data Summary: Solid Dispersion Formulations
| Carrier(s) | Drug:Carrier Ratio | Preparation Method | Key In Vitro Finding | In Vivo Bioavailability Improvement (Relative to Control) | Reference(s) |
| PVP | 1:9 | Co-precipitation | Marked increase in dissolution at pH 1.2 and 6.8 | Marked increase in AUC in rabbits | |
| PVP-K30 / PEG 6000 | 1:1 to 1:5 | Solvent Evaporation | F3 (1:5 ratio with PVP-K30) released ~95% of drug in 2 hours | - | |
| Copovidone (VA64) | - | Dry Media-Milling | Existed as an amorphous state | Higher oral bioavailability in rats | |
| HPMCAS | 1:4 (20% load) | Spray Drying | Remained amorphous at 40°C/75% RH; faster initial release | - |
Formulation Strategy 2: Nanoparticles and Nanosuspensions
Principle: Reducing the drug particle size to the nanometer range (<1000 nm) dramatically increases the surface area-to-volume ratio. According to the Ostwald-Freundlich equation, this leads to increased saturation solubility and dissolution velocity, thereby enhancing oral absorption.
Protocol 2A: Preparation of Nanoparticles by Directed Self-Assembly
This method involves dissolving the drug and a surfactant in a solvent, followed by injection into an anti-solvent to induce nanoparticle formation.
Materials:
-
Probucol
-
Surfactant (e.g., Tween 80, TPGS, or Kolliphor HS-15)
-
Ethanol (solvent)
-
Deionized water (anti-solvent)
Equipment:
-
Magnetic stirrer
-
Syringe pump
Procedure:
-
Organic Phase: Dissolve Probucol and the selected surfactant in ethanol to form a clear solution.
-
Aqueous Phase: Place deionized water in a beaker and stir at a moderate speed (e.g., 500 rpm).
-
Nanoprecipitation: Using a syringe pump, inject the organic phase into the aqueous anti-solvent at a slow, constant rate.
-
Solvent Removal: Stir the resulting suspension at room temperature for several hours to allow for the evaporation of ethanol.
-
Characterization: The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) into a solid form.
Protocol 2B: Preparation of Nanosuspension by Wet-Milling
This "top-down" approach uses mechanical attrition in the presence of stabilizers to fracture drug crystals into nanoparticles.
Materials:
-
Probucol (micronized powder is a good starting material)
-
Dispersing agent/stabilizer (e.g., Gelucire 44/14, Vitamin E-TPGS)
-
Deionized water
Equipment:
-
High-pressure homogenizer or a wet-milling apparatus (e.g., ULTRA APEX MILL)
-
Zirconia beads (0.1-0.5 mm)
Procedure:
-
Pre-suspension: Disperse the Probucol powder and stabilizer in deionized water to form a coarse suspension.
-
Milling: Introduce the pre-suspension into the milling chamber containing the grinding media.
-
Process: Operate the mill under optimized conditions (e.g., specific pressure, temperature, and number of cycles) until the desired particle size is achieved.
-
Separation: Separate the nanosuspension from the grinding media.
-
Post-processing: The nanosuspension can be converted to a powder by spray-drying or freeze-drying.
Data Summary: Nanoparticle Formulations
| Stabilizer(s) | Preparation Method | Mean Particle Size | In Vivo Bioavailability Improvement (Relative to Suspension) | Reference(s) |
| Tween 20, Tween 80, TPGS, HS-15 | Directed Self-Assembly | Homogenous, nanometer-sized | 3.0x, 4.1x, 5.4x, and 10.4x increase in AUC, respectively | |
| Gelucire 44/14, Gelucire 50/13, Vitamin E-TPGS | Wet-Milling | 77-176 nm | 3.06x to 3.54x increase in AUC in rats | |
| PVP / SDS | Co-grinding | ~150 nm | - |
Formulation Strategy 3: Self-Emulsifying Drug Delivery Systems (SEDDS)
Principle: SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or microemulsions (droplet size < 200 nm) upon gentle agitation in aqueous media, such as the gastrointestinal fluids. The drug remains in a dissolved state within the oil droplets, bypassing the dissolution step and facilitating absorption.
Protocol 3: Preparation and Evaluation of SEDDS
This protocol involves screening excipients for solubility and compatibility, followed by formulation optimization.
Materials:
-
Probucol
-
Oils (e.g., Soybean oil, Olive oil, Capmul MCM)
-
Surfactants (e.g., Labrafil M1944CS, Cremophor EL, Tween 80)
-
Co-surfactants (e.g., Capmul MCM-C8, Lauroglycol FCC, PEG-400)
Equipment:
-
Vortex mixer
-
Water bath shaker
-
HPLC for solubility studies
-
Particle size analyzer
Procedure:
-
Excipient Screening:
-
Determine the solubility of Probucol in various oils, surfactants, and co-surfactants. Add an excess amount of drug to a known volume of the excipient, shake in a water bath at 37°C for 48 hours, centrifuge, and analyze the supernatant for drug content using a validated HPLC method.
-
Select excipients that show high solubilizing capacity for the drug.
-
-
Formulation Preparation:
-
Prepare various formulations by mixing the selected oil, surfactant, and co-surfactant in different ratios.
-
Add the required amount of Probucol to the excipient mixture.
-
Vortex the mixture until a clear, homogenous solution is obtained. Gentle heating (40°C) may be applied if necessary.
-
-
Self-Emulsification Assessment:
-
Add a small volume (e.g., 1 mL) of the prepared SEDDS formulation to a larger volume (e.g., 250 mL) of deionized water at 37°C with gentle agitation.
-
Visually observe the spontaneity of emulsification and the appearance of the resulting emulsion (e.g., clear, bluish-white, or milky).
-
-
Characterization:
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index (PDI) of the emulsion formed in Step 3 using a dynamic light scattering (DLS) particle size analyzer.
-
Turbidity Measurement: Measure the turbidity of the diluted emulsion to assess emulsification efficiency.
-
Data Summary: SEDDS Formulations
| Oil | Surfactant / Co-surfactant | Key In Vitro Finding | In Vivo Bioavailability Improvement (Relative to Suspension) | Reference(s) |
| Soybean Oil | Labrafil M1944CS / Capmul MCM-C8 | Several-fold improvement in drug dissolution | Significant enhancement in human volunteers (F3 AUC was ~2.8x reference) | |
| Olive Oil | Cremophor EL, Tween-80 / Lauroglycol FCC, PEG-400 | Spontaneous formation of microemulsion | 10.22-fold increase in AUC in rats |
In Vivo Bioavailability Assessment
Principle: To confirm the efficacy of the developed formulations, pharmacokinetic studies are conducted in animal models (e.g., rats, rabbits) to compare the plasma concentration-time profiles of the enhanced formulation against a control (e.g., an aqueous suspension of the pure drug).
Protocol 4: Pharmacokinetic Study in a Rodent Model
Materials:
-
Test formulation (e.g., Probucol solid dispersion, nanosuspension, or SEDDS)
-
Control formulation (e.g., Probucol suspended in 0.5% carboxymethyl cellulose)
-
Sprague-Dawley rats or other suitable animal model
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes, centrifuge)
-
LC-MS/MS or HPLC for plasma sample analysis
Procedure:
-
Animal Dosing:
-
Fast the animals overnight (e.g., 12 hours) with free access to water.
-
Divide animals into groups (e.g., n=6 per group), one for each test formulation and one for the control.
-
Administer a single oral dose of the respective formulation via gavage (e.g., equivalent to 200 mg/kg Probucol).
-
-
Blood Sampling:
-
Collect blood samples (e.g., 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours post-dose).
-
-
Plasma Preparation:
-
Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Develop and validate a bioanalytical method (e.g., LC-MS/MS) for the quantification of Probucol in plasma.
-
Process the plasma samples (e.g., via protein precipitation or liquid-liquid extraction) and analyze them.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration versus time for each group.
-
Calculate key pharmacokinetic parameters using non-compartmental analysis:
-
Area Under the Curve (AUC)
-
Maximum Plasma Concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
-
Calculate the relative bioavailability (Frel) of the test formulations compared to the control.
-
Data Summary: Comparative Pharmacokinetic Parameters
| Formulation Type | Animal Model | Key Result (Relative to Suspension/Control) | Reference(s) | | :--- | :--- | :--- | | Solid Dispersion (1:9 Probucol:PVP) | Rabbits | Marked increase in AUC | | | SMEDDS | Rats | AUC was 10.22-fold higher | | | Directed Self-Assembled Nanoparticles (HS-15) | Rats | AUC was 10.4-fold higher | | | Wet-Milled Nanoparticles (with Vitamin E-TPGS) | Rats | AUC was ~3.5-fold higher | | | Dry Co-milled Ternary Mixture (VA64, RH40) | Rats | Higher oral bioavailability | |
References
- 1. Probucol, incorporated into LDL particles in vivo, inhibits generation of lipid peroxides more effectively than endogenous antioxidants alone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in vivo pharmacological study: Variation in tissue-accumulation for the drug probucol as the result of targeted microtechnology and matrix-acrylic acid optimization and stabilization techniques | PLOS One [journals.plos.org]
- 3. Probucol treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Application Notes and Protocols: Use of Probucol in Endothelial Dysfunction Studies
Introduction
Endothelial dysfunction is an early and critical event in the pathogenesis of atherosclerosis. It is characterized by a shift in the functions of the endothelium towards a pro-inflammatory, pro-thrombotic, and vasoconstrictive state. Key features include reduced bioavailability of the vasodilator nitric oxide (NO), increased oxidative stress, and enhanced expression of leukocyte adhesion molecules. Probucol, a lipophilic compound with potent antioxidant and anti-inflammatory properties, has been utilized as a valuable pharmacological tool in research to investigate and counteract the mechanisms of endothelial dysfunction.[1][2] Its derivative, succinobucol (probucol disuccinate), has also been developed and shows potent and selective inhibitory activity on the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1).[3] These application notes provide an overview of the use of probucol in studying endothelial dysfunction, summarizing key quantitative findings and detailing relevant experimental protocols.
Application Notes
Probucol's primary application in this research area stems from its ability to mitigate oxidative stress and inflammation, thereby preserving or restoring endothelial function. It is used in both in vitro and in vivo models to probe the pathways leading to endothelial dysfunction and to assess the therapeutic potential of targeting these processes.
Key Effects of Probucol on Endothelial Cells:
-
Improved Vasodilation: Probucol enhances endothelium-dependent relaxation by preserving the nitric oxide (NO) signaling pathway.[4][5]
-
Reduction of Oxidative Stress: As a potent antioxidant, probucol protects endothelial cells from oxidative injury by scavenging free radicals and reducing lipid peroxidation.
-
Anti-inflammatory Action: Probucol selectively inhibits the expression of key adhesion molecules, notably VCAM-1, which is crucial for the recruitment of monocytes to the endothelium, a foundational step in atherosclerosis. This action reduces the adhesion of leukocytes to endothelial cells.
Data Presentation: Summary of Quantitative Effects
The following tables summarize the quantitative effects of probucol on various markers of endothelial dysfunction as reported in preclinical and clinical studies.
Table 1: Effects of Probucol on Vasodilation and Nitric Oxide (NO) Bioavailability
| Parameter Measured | Model System | Treatment Details | Key Result | Reference |
|---|---|---|---|---|
| Flow-Mediated Dilation (FMD) | Human (Acute Coronary Syndrome) | Standard therapy + Probucol for 3 months | FMD increased from 7.45% to 13.46% (P < 0.05) | |
| Plasma Nitric Oxide (NO) | Human (Acute Coronary Syndrome) | Standard therapy + Probucol for 3 months | NO increased from 48.46 µmol/L to 80.46 µmol/L (P < 0.01) | |
| Endothelium-Dependent Relaxation | Rat (LDL-induced injury) | Probucol (75 or 150 mg/kg/day) for 5 days | Significantly attenuated the inhibition of vasodilator responses to acetylcholine caused by LDL. | |
| Serum Nitrite/Nitrate (NOx) | Rat (LDL-induced injury) | Probucol (75 or 150 mg/kg/day) for 5 days | Significantly increased NOx levels compared to LDL-treated group. |
| NO Bioavailability | Swine (Aortic Banding-induced LVH) | Probucol (1000 mg/day) for 30-60 days | Improved endothelium-dependent relaxations and increased NO bioavailability. | |
Table 2: Effects of Probucol on Inflammatory Markers
| Parameter Measured | Model System | Treatment Details | Key Result | Reference |
|---|---|---|---|---|
| VCAM-1 Protein Expression | Human Endothelial Cells (HUVEC) | 50 µM Probucol for 48h before TNF-α stimulation | Reduced VCAM-1 surface protein expression by ~45%. | |
| VCAM-1 mRNA Expression | Human Endothelial Cells (HUVEC) | 50 µM Probucol for 48h before TNF-α stimulation | Reduced VCAM-1 mRNA expression by ~40%. | |
| Monocyte Adhesion | Human Endothelial Cells (HUVEC) | 50 µM Probucol for 48h before cytokine stimulation | Reduced adhesion of mononuclear leukocytes by ~40%. | |
| P-selectin Expression | Porcine Aortic Endothelial Cells | 25-75 µM Probucol | Inhibited Ox-LDL-induced P-selectin expression from 293.0 ng/ml to as low as 132.6 ng/ml. |
| VCAM-1 Gene Expression | WHHL Rabbits | 1% Probucol in diet | Reduced basal VCAM-1 expression and prevented its upregulation during early atherogenesis. | |
Table 3: Effects of Probucol on Oxidative Stress Markers
| Parameter Measured | Model System | Treatment Details | Key Result | Reference |
|---|---|---|---|---|
| Asymmetric Dimethylarginine (ADMA) | Rat (LDL-induced injury) | Probucol (75 or 150 mg/kg/day) for 5 days | Significantly decreased elevated serum concentrations of ADMA. | |
| Malondialdehyde (MDA) | Rat (LDL-induced injury) | Probucol (75 or 150 mg/kg/day) for 5 days | Significantly decreased elevated serum concentrations of MDA. | |
| Thiobarbituric Acid-Reacting Substances (TBARS) | Bovine Endothelial Cells | Preincubation with Probucol | Protected against Ox-LDL and Cumene Hydroperoxide-induced accumulation of TBARS. |
| Hippocampal TBARS & NOx | Rat (Forebrain Ischemia) | Probucol treatment | Reversed the ischemia-induced increase in TBARS and NOx in hippocampal tissues. | |
Signaling Pathways and Mechanism of Action
Probucol counteracts endothelial dysfunction primarily through its antioxidant properties, which interrupt key inflammatory signaling cascades. Pro-inflammatory stimuli like Oxidized LDL (Ox-LDL) and TNF-α promote the generation of reactive oxygen species (ROS). ROS can activate the transcription factor NF-κB, which in turn drives the expression of adhesion molecules like VCAM-1. Furthermore, oxidative stress leads to increased levels of Asymmetric Dimethylarginine (ADMA), an endogenous inhibitor of endothelial nitric oxide synthase (eNOS), thereby reducing NO production. Probucol scavenges ROS, preventing NF-κB activation and preserving eNOS function.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of probucol on endothelial damage by 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Probucol preserves endothelial function by reduction of the endogenous nitric oxide synthase inhibitor level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probucol preserves endothelial function by reduction of the endogenous nitric oxide synthase inhibitor level - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Probucol Disuccinate in Macrophage Cholesterol Efflux Studies
Introduction
Probucol, a potent antioxidant and lipid-lowering agent, has been investigated for its role in preventing atherosclerosis.[1][2] While it effectively lowers low-density lipoprotein (LDL) cholesterol, it also paradoxically reduces high-density lipoprotein (HDL) levels.[3] This has led to extensive research into its mechanisms of action, particularly its effects on macrophage cholesterol efflux, a critical first step in reverse cholesterol transport (RCT).[4] Probucol serves as a valuable pharmacological tool for researchers studying the pathways governing cholesterol removal from macrophages, primarily through its interaction with the ATP-binding cassette transporter A1 (ABCA1).[5] These notes provide detailed applications and protocols for using Probucol Disuccinate to investigate macrophage cholesterol efflux.
Mechanism of Action in Cholesterol Efflux
Probucol's primary mechanism in the context of macrophage cholesterol efflux is the inhibition of the ABCA1 transporter. ABCA1 is crucial for transferring cellular cholesterol and phospholipids to lipid-poor apolipoproteins like apolipoprotein A-I (apoA-I), forming nascent HDL particles.
Key mechanistic points include:
-
Inhibition of ABCA1 Translocation : Research has shown that probucol impairs the movement of the ABCA1 transporter from intracellular compartments to the plasma membrane in J774 macrophages. This reduction in cell-surface ABCA1 limits the binding of apoA-I and subsequent lipid efflux.
-
ABCA1-Independent Effects in Foam Cells : Interestingly, in cholesterol-laden "foam cell" macrophages, probucol is unable to completely inhibit cholesterol efflux to the same degree as in non-foam cells. This suggests the existence of an ABCA1-independent efflux mechanism that becomes more prominent in foam cells treated with probucol. In these cells, probucol treatment still allows for the formation of functional nascent HDL particles.
-
No Effect on SR-BI or ABCG1 : Studies indicate that probucol's inhibitory action is specific to the ABCA1 pathway and does not influence cholesterol efflux mediated by scavenger receptor class B type I (SR-BI) or ABCG1.
-
Activation of ACAT : Some evidence suggests that probucol may also activate acyl-coenzyme A:cholesterol acyltransferase (ACAT), which promotes the esterification and intracellular storage of free cholesterol, thereby reducing the pool available for efflux.
Caption: Probucol inhibits ABCA1 translocation to the plasma membrane, reducing cholesterol efflux to ApoA-I.
Quantitative Data Summary
The inhibitory effect of probucol on macrophage cholesterol efflux varies depending on the cell type, cell state (non-foam vs. foam cell), and drug concentration.
| Cell Line | Cell State | Probucol Conc. | Efflux Acceptor | % Inhibition of Cholesterol Efflux | Reference |
| THP-1 | Non-Foam | Not specified | ApoA-I | 31.5 ± 0.1% | |
| THP-1 | Foam Cell | Not specified | ApoA-I | 18.5 ± 0.2% | |
| THP-1 | Non-Foam | 1 µM | ApoA-I | ~30% | |
| THP-1 | Non-Foam | 2 µM | ApoA-I | Maximum inhibition achieved | |
| J774 | Non-Foam | Not specified | ApoA-I | Up to 80% | |
| J774 | Non-Foam | Not specified | ApoA-I | 34 ± 0.01% | |
| J774 | Foam Cell | Not specified | ApoA-I | 20.63 ± 0.88% | |
| J774 | Non-Foam | 1 µM | ApoA-I | ~50% | |
| J774 | Non-Foam | 5 µM | ApoA-I | Maximum inhibition achieved |
Logical Relationship: Probucol's Differential Effect
Caption: Probucol strongly inhibits efflux in non-foam cells but only partially in foam cells due to an independent pathway.
Experimental Protocols
Protocol 1: Macrophage Culture and Foam Cell Formation
This protocol details the steps for culturing human THP-1 monocytes, differentiating them into macrophages, and loading them with cholesterol to create foam cells.
A. Materials
-
THP-1 monocytes
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
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Phorbol 12-myristate 13-acetate (PMA)
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Acetylated LDL (acLDL)
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24-well tissue culture plates
B. Procedure
-
Cell Culture : Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Differentiation : Seed THP-1 monocytes in 24-well plates at a density of 5 x 10⁵ cells/well. Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophages over 72 hours.
-
Foam Cell Formation : After differentiation, wash the adherent macrophages with serum-free medium. To generate foam cells, incubate the macrophages with medium containing acLDL (e.g., 25-50 µg/mL) for 24-48 hours.
Protocol 2: Cholesterol Efflux Assay Using Probucol
This protocol provides a method to quantify cholesterol efflux from macrophages to an acceptor like ApoA-I and to assess the inhibitory effect of Probucol.
A. Materials
-
Differentiated macrophages or foam cells in 24-well plates
-
[³H]-cholesterol
-
This compound (stock solution in a suitable solvent like DMSO)
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Bovine Serum Albumin (BSA)
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Apolipoprotein A-I (ApoA-I)
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Cell lysis buffer (e.g., 0.1 N NaOH)
-
Scintillation fluid and counter
B. Experimental Workflow
Caption: Workflow for conducting a macrophage cholesterol efflux assay with Probucol treatment.
C. Step-by-Step Procedure
-
Cholesterol Labeling : Following differentiation (and foam cell formation, if applicable), incubate the macrophage monolayers with medium containing [³H]-cholesterol (e.g., 2 µCi/mL) for 24 to 48 hours to label the intracellular cholesterol pools.
-
Equilibration : Wash the cells to remove excess radiolabel. Equilibrate the cells for 18 hours in serum-free medium containing a cholesterol acceptor sink like 0.2% BSA. This step allows the radiolabel to equilibrate among all cellular cholesterol pools.
-
Probucol Treatment : Aspirate the equilibration medium. Treat the cells with medium containing the desired concentration of Probucol (e.g., 1-20 µM) for 2 hours at 37°C. Include a vehicle control (e.g., DMSO) group.
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Efflux Period : Wash the cells gently with a buffer to remove the drug. Add serum-free medium containing the cholesterol acceptor, such as 10 µg/mL of apoA-I. Incubate for a defined period, typically 24 hours.
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Sample Collection : After the incubation, collect the supernatant (which contains the effluxed cholesterol). Lyse the cells remaining in the well with a lysis buffer.
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Quantification : Measure the radioactivity (disintegrations per minute, DPM) in both the supernatant and the cell lysate using a liquid scintillation counter.
-
Calculation : Calculate the percentage of cholesterol efflux using the following formula: % Cholesterol Efflux = [DPM in supernatant / (DPM in supernatant + DPM in cell lysate)] x 100
By comparing the % efflux in Probucol-treated cells to the vehicle-treated control cells, the inhibitory effect of the compound can be accurately determined.
References
- 1. Probucol treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Influence of probucol on cholesterol and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. Probucol inhibits ABCA1-mediated cellular lipid efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent "Probucol Disuccinate" precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Probucol Disuccinate in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: this compound, a succinate ester form of Probucol, is a lipophilic molecule with poor aqueous solubility.[1][2] Precipitation typically occurs when the concentration of the compound exceeds its solubility limit in the aqueous environment. This can be triggered by factors such as solvent composition, pH, temperature, and the presence of other solutes.
Q2: What is the solubility of this compound in common solvents?
Q3: How can I improve the solubility of this compound in my aqueous formulation?
A3: Several strategies can be employed to enhance the solubility and prevent the precipitation of poorly water-soluble drugs like this compound. These include the use of co-solvents, surfactants, pH modification, and the formation of drug delivery systems. More advanced techniques involve creating nanosuspensions or phospholipid complexes.
Q4: Are there any specific excipients that are recommended for formulating this compound?
A4: While specific studies on this compound are limited, general principles for formulating poorly soluble drugs apply. Common excipients include:
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Co-solvents: Polyethylene glycol (PEG), Dimethyl sulfoxide (DMSO).
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Surfactants: Polysorbates (e.g., Tween-80), Poloxamers (e.g., Pluronic® F68).
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Polymers (as precipitation inhibitors): Hydroxypropyl methylcellulose (HPMC), Polyvinylpyrrolidone (PVP).
-
Lipids for Self-Emulsifying Drug Delivery Systems (SEDDS): Soybean oil, Labrafil M1944CS, Capmul MCM-C8 have been used for the parent compound, Probucol.
Troubleshooting Guide: Precipitation Issues
Initial Observation: Precipitation upon addition to aqueous buffer.
This common issue arises from the rapid change in solvent environment from a high-solubility organic solvent to a low-solubility aqueous medium.
Troubleshooting Workflow
Caption: Troubleshooting workflow for initial precipitation.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables provide illustrative examples based on common formulation strategies for poorly soluble compounds.
Table 1: Illustrative Solubility of this compound in Different Solvent Systems
| Solvent System | This compound Concentration (mg/mL) | Observations |
| Deionized Water | < 0.01 | Insoluble |
| PBS (pH 7.4) | < 0.01 | Insoluble |
| DMSO | 2.5 | Soluble |
| 10% DMSO in PBS | 0.1 - 0.5 | May precipitate over time |
| 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | > 1.0 | Clear solution often achievable |
Table 2: Example Co-solvent/Surfactant Systems for Improved Solubility
| Co-solvent | Surfactant | Aqueous Vehicle | Potential Solubility |
| 10% DMSO | 5% Tween-80 | 45% Saline | > 1 mg/mL |
| 20% PEG400 | 2% Cremophor EL | 78% Water for Injection | > 0.5 mg/mL |
| 5% Solutol HS 15 | - | 95% D5W | > 0.2 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution and Dilution in an Aqueous Medium
This protocol outlines the basic steps for preparing a stock solution and diluting it to minimize precipitation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Polyethylene glycol 300 (PEG300)
-
Polysorbate 80 (Tween-80)
-
Phosphate-buffered saline (PBS), pH 7.4, sterile-filtered
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Prepare Stock Solution: Weigh the desired amount of this compound and dissolve it in DMSO to make a concentrated stock solution (e.g., 10 mg/mL). Sonication may be used to aid dissolution.
-
Prepare Vehicle: In a separate sterile tube, prepare the co-solvent/surfactant vehicle. For a final formulation of 10% DMSO, 40% PEG300, and 5% Tween-80 in PBS, first mix the PEG300 and Tween-80.
-
Dilution: Add the this compound stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.
-
Final Dilution: Slowly add the PBS to the mixture while vortexing to reach the final desired concentration. The sequential addition of solvents is crucial.
-
Observation: Visually inspect the solution for any signs of precipitation immediately after preparation and after a defined period (e.g., 1 hour) at room temperature.
Experimental Workflow Diagram
Caption: Workflow for preparing a this compound formulation.
Protocol 2: pH-Dependent Solubility Assessment
This protocol is designed to determine if altering the pH of the aqueous solution can prevent precipitation. Since this compound has succinate groups, its solubility is expected to be pH-dependent.
Materials:
-
This compound
-
DMSO
-
A series of buffers with varying pH (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8)
-
pH meter
-
Spectrophotometer or HPLC
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
In separate tubes, add a small, consistent volume of the stock solution to each of the different pH buffers to achieve the same final theoretical concentration.
-
Equilibrate the samples for a set period (e.g., 24 hours) at a controlled temperature.
-
After equilibration, centrifuge the samples to pellet any undissolved precipitate.
-
Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Plot the measured solubility against the pH of the buffer to identify the pH range of maximum solubility.
Logical Relationship Diagram
Caption: Factors influencing this compound precipitation.
References
- 1. succinic acid suppliers UK [ukchemicalsuppliers.co.uk]
- 2. Pharmacological and Biological Study of Microencapsulated Probucol-Secondary Bile Acid in a Diseased Mouse Model | MDPI [mdpi.com]
- 3. This compound|216168-45-5|MSDS [dcchemicals.com]
- 4. This compound | LDL | TargetMol [targetmol.com]
- 5. usbio.net [usbio.net]
Technical Support Center: Optimizing "Probucol Disuccinate" Dosage for In Vivo Rodent Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of Probucol Disuccinate for in vivo rodent studies.
Disclaimer: Limited direct experimental data for "this compound" is available in the public domain. Much of the following information is extrapolated from studies using "Probucol." Researchers should use this information as a guide and conduct pilot studies to determine the optimal dosage, formulation, and administration route for their specific experimental model and objectives.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in rodents?
Q2: What is the best route of administration for this compound in rodents?
A2: The most common and recommended route of administration for Probucol and its derivatives in rodent studies is oral gavage. This method ensures accurate dosing.[3] Intraperitoneal (IP) injection has also been used in some studies. When preparing for IP injection, using a salt form of the compound is preferable due to potentially higher solubility.[4]
Q3: How should I formulate this compound for in vivo administration?
A3: this compound is a derivative of Probucol, which is known to be poorly water-soluble.[5] For oral gavage, preparing a homogenous suspension using 0.5% carboxymethylcellulose sodium (CMC-Na) is a recommended method, especially for larger doses. For a clear solution, a common formulation for poorly soluble compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is critical to prepare the formulation fresh before each administration unless stability data for your specific formulation is available.
Q4: What are the known signaling pathways affected by Probucol?
A4: Probucol is known to exert its effects through at least two key pathways:
-
Keap1-Nrf2 Signaling Pathway: Probucol activates the Nrf2/ARE signaling pathway, which is a major regulator of cellular defense against oxidative stress. It upregulates the expression of antioxidant enzymes.
-
ABCA1-Mediated Cholesterol Efflux: Probucol inhibits the ABCA1 transporter, which is involved in the reverse cholesterol transport pathway. This inhibition can lead to a reduction in HDL cholesterol levels.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in formulation | Poor solubility of the compound. | - Increase the percentage of co-solvents (e.g., DMSO, PEG300) in your vehicle, but be mindful of potential toxicity (keep DMSO below 10%).- Use a suspension formulation with a suspending agent like 0.5% CMC-Na for oral gavage.- Utilize sonication or gentle warming to aid dissolution, ensuring the compound is not heat-sensitive.- Prepare the formulation fresh before each use to minimize the chance of precipitation over time. |
| Animal distress or adverse reactions after administration | Vehicle toxicity, high dose, or irritation from the compound. | - Conduct a vehicle-only toxicity study to rule out adverse effects from the formulation itself.- Reduce the dose of this compound.- Ensure the pH of the formulation is within a physiological range (around 7.4).- For IP injections, ensure the solution is sterile and non-irritating. If irritation is suspected, consider switching to oral gavage. |
| Inconsistent or unexpected experimental results | Inaccurate dosing, poor bioavailability, or compound degradation. | - Ensure accurate and consistent administration technique, especially for oral gavage.- Confirm the stability of your formulation over the duration of your experiment.- Consider that the oral bioavailability of Probucol is low and can be variable. Administering with food may enhance absorption. |
| Difficulty in achieving desired plasma concentration | Poor absorption or rapid metabolism. | - Increase the dose, being mindful of potential toxicity.- Change the formulation to enhance solubility and absorption (e.g., using a lipid-based vehicle).- Consider a different route of administration, although oral is most common for this class of compounds. |
Data Presentation
Table 1: Reported Oral Dosages of Probucol in Rodent Studies
| Rodent Model | Dosage | Duration | Observed Effect | Reference |
| Normal Mice | 25-100 mg/kg/day | Not specified | Reduction in LDL+VLDL cholesterol | |
| Hypercholesterolemic Mice | >200 mg/kg/day | Not specified | Reduction in LDL+VLDL cholesterol | |
| Rats (Toxicity Study) | up to 800 mg/kg/day | 2 years | No demonstrable toxic effects |
Table 2: Pharmacokinetic Parameters of Probucol in Rats (Oral Administration)
| Parameter | Value | Reference |
| Tmax | 16 hours | |
| Cmax | 45 ± 34 ng/mL | |
| AUC0–t | 467 ± 361 ng·min/mL | |
| Oral Bioavailability | ~6% |
Note: These parameters are for Probucol and may differ for this compound. They are also dependent on the specific formulation used.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC-Na in sterile water)
-
Homogenizer or sonicator
-
Animal balance
-
Flexible feeding needle (gavage needle), 20-22 gauge for mice
-
1 mL syringes
Procedure:
-
Animal Preparation: Weigh each mouse to determine the exact volume of the formulation to be administered.
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle for the number of animals to be dosed.
-
If preparing a suspension, weigh the appropriate amount of this compound and add it to the 0.5% CMC-Na solution.
-
Homogenize or sonicate the mixture until a uniform suspension is achieved. Prepare fresh daily.
-
-
Administration:
-
Gently restrain the mouse.
-
Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to ensure proper placement in the stomach.
-
Gently insert the gavage needle into the esophagus and advance it to the predetermined length.
-
Slowly administer the calculated volume of the this compound suspension.
-
Carefully remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 2: Intraperitoneal (IP) Injection in Rats
Materials:
-
This compound
-
Sterile vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Sterile 1 mL syringes
-
25-27 gauge needles
-
Animal balance
Procedure:
-
Animal Preparation: Weigh each rat to determine the exact volume of the formulation to be injected.
-
Formulation Preparation:
-
Prepare the vehicle by sequentially adding and mixing the components.
-
Dissolve the calculated amount of this compound in the vehicle. Gentle warming or sonication may be used to aid dissolution. Ensure the final solution is clear and free of particulates.
-
Sterile filter the final solution if possible.
-
-
Administration:
-
Properly restrain the rat.
-
Locate the injection site in the lower right or left quadrant of the abdomen.
-
Insert the needle at a shallow angle to avoid puncturing internal organs.
-
Aspirate to ensure the needle has not entered a blood vessel or the bladder.
-
Slowly inject the calculated volume.
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Withdraw the needle and return the rat to its cage.
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Monitor the animal for any signs of pain or distress at the injection site.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | LDL | TargetMol [targetmol.com]
- 5. An optimized probucol microencapsulated formulation integrating a secondary bile acid (deoxycholic acid) as a permeation enhancer - PMC [pmc.ncbi.nlm.nih.gov]
"Probucol Disuccinate" stability issues in long-term storage
Welcome to the Technical Support Center for Probucol Disuccinate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this compound in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability of the solid (powder) form of this compound, it is recommended to store the compound at -20°C in a tightly sealed container, protected from light and moisture.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound, typically prepared in a solvent like DMSO, should be aliquoted and stored at -80°C for long-term use (up to 6 months). For short-term storage (up to 1 month), -20°C is acceptable. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
Q3: What are the known degradation pathways for Probucol and its derivatives?
Probucol, the parent compound of this compound, is known to degrade primarily through oxidation. This process can lead to the formation of degradation products such as spiroquinone and diphenoquinone. It is anticipated that this compound may also be susceptible to oxidative degradation, as well as hydrolysis of the disuccinate ester linkages under certain conditions.
Q4: I am observing unexpected peaks in my HPLC analysis of a stored this compound sample. What could be the cause?
Unexpected peaks in your chromatogram could indicate the presence of degradation products. This can be caused by improper storage conditions, such as exposure to light, elevated temperatures, or humidity. It is also possible that the compound is degrading in the analytical solvent. To troubleshoot, it is recommended to prepare a fresh sample from a properly stored stock and re-analyze. If the peaks persist, performing forced degradation studies can help identify potential degradation products.
Q5: How can I ensure the stability of this compound during my experiments?
To minimize degradation during experiments, it is advisable to:
-
Prepare fresh solutions for each experiment whenever possible.
-
Protect solutions from light by using amber vials or covering them with aluminum foil.
-
Maintain solutions at a low temperature (e.g., on ice) if the experiment allows.
-
Use high-purity solvents and reagents to avoid catalytic degradation.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
Symptoms:
-
High variability between replicate experiments.
-
Loss of expected biological activity over time.
Possible Causes:
-
Degradation of this compound in solution: The compound may be unstable in the assay medium or under the experimental conditions (e.g., temperature, pH).
-
Improper storage of stock solutions: Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to degradation.
-
Interaction with other components in the assay medium: Other reagents may be accelerating the degradation of the compound.
Troubleshooting Steps:
-
Prepare fresh stock solutions: Always use freshly prepared solutions of this compound for your experiments to rule out degradation during storage.
-
Assess stability in assay medium: Incubate this compound in the assay medium for the duration of the experiment and analyze for degradation by HPLC.
-
Optimize experimental conditions: If instability is detected, consider modifying the experimental protocol, such as reducing the incubation time or temperature, if feasible.
Issue 2: Poor Solubility or Precipitation During Experiments
Symptoms:
-
Visible precipitate in the stock solution or assay medium.
-
Low or inconsistent analytical readings.
Possible Causes:
-
Exceeding the solubility limit: The concentration of this compound may be too high for the chosen solvent or medium.
-
Solvent-induced precipitation: Diluting a stock solution (e.g., in DMSO) into an aqueous buffer can cause the compound to precipitate.
-
Low-quality solvent: Impurities in the solvent can affect the solubility of the compound.
Troubleshooting Steps:
-
Determine the solubility: Perform a solubility test of this compound in the intended solvent and assay medium.
-
Optimize the formulation: If solubility is an issue, consider using a co-solvent or a different formulation approach.
-
Use high-purity solvents: Always use fresh, high-purity solvents for preparing solutions.
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This protocol outlines a general approach for developing a stability-indicating HPLC method. Specific parameters may need to be optimized for your instrumentation and specific experimental needs.
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or other suitable modifier).
-
This compound reference standard.
Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a gradient from 50% to 95% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound (a starting point could be around 240 nm).
-
Injection Volume: 10 µL.
Method Development and Validation:
-
Specificity: The method's ability to separate the drug from its degradation products will be assessed through forced degradation studies.
-
Linearity: Analyze a series of solutions of known concentrations to establish the linear range of the method.
-
Accuracy and Precision: Determine the accuracy and precision of the method by analyzing replicate preparations of a known concentration.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) on the results.
Forced Degradation Studies Protocol
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish the stability-indicating nature of the analytical method.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug and a solution of the drug to UV light (254 nm) and visible light for a specified duration.
Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.
-
For thermal and photolytic studies, use the solid compound.
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the stressed samples using the developed HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.
-
Characterize the major degradation products using LC-MS if necessary.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Long-term | Protect from light and moisture. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | For short-term use. |
Table 2: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Reagent/Condition | Duration | Expected Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hours | Hydrolysis of succinate esters, potential cleavage of the thioether linkage. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 hours | Hydrolysis of succinate esters. |
| Oxidation | 3% H₂O₂, RT | 24 hours | Oxidation of the phenol and thioether groups (e.g., spiroquinone, diphenoquinone). |
| Thermal | 105°C | 48 hours | General thermal decomposition. |
| Photolytic | UV and Visible Light | Varies | Photodegradation products. |
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
Caption: Proposed Signaling Pathways of Probucol.
Addressing "Probucol Disuccinate" insolubility for in vitro experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Probucol Disuccinate. The focus is to address the compound's low aqueous solubility for successful in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it difficult to dissolve for in vitro experiments?
A1: this compound is a derivative of Probucol, a potent antioxidant and lipid-lowering agent.[1] Like its parent compound, it is highly lipophilic (fat-soluble) and inherently has poor water solubility, making it challenging to dissolve in aqueous cell culture media.[2] This can lead to precipitation, which affects experimental reproducibility and can be mistaken for contamination.
Q2: What are the recommended solvents for creating a stock solution of this compound?
A2: The most common solvent for preparing stock solutions of this compound and its parent compound, Probucol, is dimethyl sulfoxide (DMSO).[1][3][4] Ethanol is another viable option. It is critical to use a high-purity, anhydrous (newly opened) grade of the solvent, as absorbed moisture can significantly reduce the compound's solubility. Physical methods like sonication or gentle warming (e.g., to 60°C) can aid dissolution.
Q3: My this compound precipitated after I diluted the stock solution into my cell culture medium. What might have gone wrong?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. The primary causes include:
-
High Final Concentration: The concentration of this compound in the final culture medium may have exceeded its aqueous solubility limit.
-
Solvent Shock: Adding a concentrated DMSO stock directly to the medium can cause the compound to rapidly "crash out."
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Low Temperature: Diluting into cold media can decrease solubility.
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Media Components: Interactions with salts or proteins in the serum-containing medium can sometimes lead to precipitation.
Q4: What is the maximum concentration of DMSO or other organic solvents that my cells can tolerate?
A4: The tolerance to organic solvents like DMSO is cell-line dependent. As a general rule, the final concentration of DMSO in the culture medium should be kept as low as possible, ideally below 0.5%, and almost always below 1%. Some sensitive cell lines may show signs of toxicity at concentrations as low as 0.1%. It is essential to run a solvent toxicity control experiment to determine the maximum tolerable concentration for your specific cell type.
Q5: Are there alternative methods to improve the aqueous solubility of this compound?
A5: Yes, several formulation strategies can enhance aqueous solubility.
-
Use of Carrier Proteins: Including a protein like Bovine Serum Albumin (BSA) in the final dilution medium can help stabilize the compound and prevent precipitation.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, forming inclusion complexes that are more water-soluble. Hydroxypropyl-β-cyclodextrin (HPβCD) is commonly used for this purpose.
-
Co-solvent Systems: While more common for in vivo work, using a mixture of solvents may help. A suggested formula includes DMSO, PEG300, and Tween-80.
Solubility Data Summary
The solubility of Probucol and its disuccinate form can vary between suppliers and batches. The following table summarizes reported solubility data in common organic solvents.
| Compound | Solvent | Reported Solubility | Molar Equivalent | Notes | Source |
| This compound | DMSO | 2.5 mg/mL | 3.49 mM | Sonication is recommended. | |
| This compound | DMSO | 4 mg/mL | 5.58 mM | Requires ultrasonic, warming, and heat to 60°C. | |
| Probucol (parent) | DMSO | ~20 mg/mL | ~38.7 mM | - | |
| Probucol (parent) | DMSO | 103 mg/mL | 199.28 mM | Use fresh, non-hygroscopic DMSO. | |
| Probucol (parent) | Ethanol | ~25 mg/mL | ~48.4 mM | - | |
| Probucol (parent) | Ethanol | 103 mg/mL | 199.28 mM | - |
Troubleshooting Guide
Use this guide to address common issues encountered during the solubilization of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Protocols
Protocol 1: Standard Solubilization using DMSO
This protocol is a standard method for preparing this compound for addition to cell culture.
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add anhydrous, high-purity DMSO to achieve a desired high concentration stock (e.g., 4-20 mM).
-
To aid dissolution, place the tube in an ultrasonic water bath for 5-10 minutes or warm gently to 37-60°C until all solid is dissolved. The stock solution should be perfectly clear.
-
Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilution (Optional but Recommended):
-
To avoid "solvent shock," create an intermediate dilution of the stock solution in serum-free culture medium or PBS. For example, dilute the 20 mM stock 1:10 in serum-free medium to get a 2 mM solution.
-
-
Prepare Final Working Solution:
-
Pre-warm the destination cell culture medium to 37°C.
-
Add the stock solution (or intermediate dilution) to the pre-warmed medium dropwise while gently swirling the plate or flask.
-
Ensure the final DMSO concentration remains non-toxic for your cells (e.g., <0.5%).
-
Example Calculation: To achieve a 10 µM final concentration from a 20 mM stock, you would perform a 1:2000 dilution. This results in a final DMSO concentration of 0.05%, which is well-tolerated by most cell lines.
-
Protocol 2: Alternative Solubilization using Ethanol and BSA
This method is useful if DMSO toxicity is a concern or if precipitation persists. It uses ethanol as the solvent and BSA as a carrier protein.
-
Prepare Stock Solution:
-
Dissolve this compound in 100% ethanol to create a stock solution (e.g., 10 mM). Store at -20°C.
-
-
Prepare BSA-containing Medium:
-
Prepare your desired cell culture medium (e.g., serum-free RPMI).
-
Add Bovine Serum Albumin (BSA) to a final concentration of 0.1-0.2%. Ensure the BSA dissolves completely.
-
-
Prepare Final Working Solution:
-
Perform an intermediate dilution of the ethanol stock into the BSA-containing medium.
-
Add this intermediate solution to your cells, ensuring the final ethanol concentration is minimal (e.g., <0.1%). The BSA will help keep the lipophilic compound in solution.
-
Signaling Pathway Overview
Probucol acts through multiple mechanisms, primarily centered on its antioxidant properties and its influence on cholesterol transport pathways.
Caption: Key mechanisms of Probucol action in atherosclerosis.
References
Identifying and minimizing off-target effects of "Probucol Disuccinate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Probucol Disuccinate. The information is designed to help identify and minimize potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Probucol?
A1: this compound is a disuccinate ester derivative of Probucol. While both compounds share the primary effect of lowering low-density lipoprotein (LDL) cholesterol and potent antioxidant properties, their pharmacokinetic and potentially their off-target profiles may differ. The disuccinate form is often developed to improve solubility or other pharmaceutical properties. It is crucial to consider that data for Probucol is more abundant and often used as a surrogate, but direct experimental verification for this compound is recommended.
Q2: What are the primary known or suspected off-target effects of Probucol and its derivatives?
A2: The most well-documented off-target effects of Probucol include:
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Reduction of High-Density Lipoprotein (HDL) Cholesterol: Unlike many other lipid-lowering agents, Probucol can significantly decrease HDL levels.[1][2][3]
-
QT Interval Prolongation: Probucol has been shown to prolong the QT interval on an electrocardiogram, which can increase the risk of cardiac arrhythmias.[1][4] This is primarily linked to its effects on cardiac ion channels, particularly the inhibition of the hERG potassium channel.
-
Activation of LKB1-AMPK Signaling Pathway: At micromolar concentrations, Probucol can activate the LKB1-AMPK signaling pathway, leading to downstream effects such as the upregulation of the cell cycle inhibitor p27Kip1 and suppression of cell proliferation in certain cell types, like glioma cells.
-
Effects on Other Ion Channels: In addition to hERG, Probucol has been shown to affect other cardiac ion channels, including the L-type calcium channel (ICa,L) and the sodium channel (INa).
Q3: At what concentrations are off-target effects typically observed in vitro?
A3: Off-target effects of Probucol are generally observed in the micromolar range. For instance, inhibition of the hERG current has been reported with an IC50 of 10.6 µM in hERG-HEK cells. Activation of the LKB1-AMPK pathway and subsequent anti-proliferative effects in glioma cells were observed at concentrations between 10-100 µmol/L. Significant anti-proliferative effects in some multiple myeloma cell lines were seen at concentrations ranging from 0.5 to 10 µM.
Q4: How can I minimize off-target effects in my experiments?
A4: Minimizing off-target effects is crucial for accurate data interpretation. Consider the following strategies:
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Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect and use this concentration for your experiments.
-
Employ Control Compounds: Use a structurally unrelated compound with the same on-target mechanism to confirm that the observed phenotype is not due to an off-target effect of this compound.
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Perform Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing the affected protein or using a specific antagonist for that off-target.
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Utilize Target-Negative Cell Lines: If possible, perform counter-screens in cell lines that do not express the intended target of this compound. If the effect persists, it is likely an off-target effect.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
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Symptoms: You observe a visible precipitate in your stock solution or in the wells of your cell culture plate after adding this compound. This can lead to inconsistent and lower-than-expected potency.
-
Possible Causes:
-
Low Aqueous Solubility: Probucol and its derivatives are known to have low solubility in aqueous solutions.
-
High Stock Concentration: The concentration of your stock solution may be too high.
-
Improper Dilution: The method of diluting the stock solution into the aqueous cell culture medium can cause the compound to crash out of solution.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Issue 2: Unexpected Cytotoxicity
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Symptoms: You observe a significant decrease in cell viability at concentrations where you do not expect to see on-target toxicity.
-
Possible Causes:
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Off-Target Toxicity: The compound may be interacting with proteins essential for cell survival.
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On-Target Toxicity: Inhibition of the intended target may be cytotoxic in your specific cell model.
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Quantitative Data on Off-Target Effects
The following table summarizes available quantitative data for the off-target effects of Probucol. Data for this compound is limited, and these values should be used as a reference point for designing experiments.
| Off-Target | Assay Type | System | Value | Reference |
| hERG Potassium Channel | Electrophysiology | hERG-HEK cells | IC50 = 10.6 µM | |
| LKB1-AMPK Pathway | Western Blot | U87 & SF295 Glioma Cells | Increased Phosphorylation at 10-100 µM | |
| Cell Proliferation | BrdU Incorporation | U87 & SF295 Glioma Cells | Significant Inhibition at 10-100 µM | |
| Cell Viability | MTT Assay | H929 & RPMI8226 Myeloma Cells | Significant Decrease at 0.5-10 µM | |
| L-type Calcium Channel (ICa,L) | Electrophysiology | Rabbit Atrial Myocytes | Increased Current in Diabetic Model | |
| Sodium Channel (INa) | Electrophysiology | Rabbit Atrial Myocytes | Decreased Current in Diabetic Model |
Experimental Protocols
Protocol 1: Automated Patch-Clamp Assay for hERG Channel Inhibition
This protocol provides a general framework for assessing the inhibitory effect of this compound on the hERG potassium channel using an automated patch-clamp system.
-
Experimental Workflow:
Caption: Workflow for automated hERG patch-clamp assay.
-
Detailed Methodology:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel according to standard protocols.
-
Solutions:
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Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.
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Intracellular Solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES; pH adjusted to 7.2 with KOH.
-
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to create a concentration range for testing (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the assay should be ≤ 0.5%.
-
Automated Patch-Clamp Procedure:
-
Follow the manufacturer's instructions for the specific automated patch-clamp system (e.g., QPatch, Patchliner).
-
Dispense cells into the recording chambers.
-
Establish whole-cell configuration.
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Record baseline hERG currents using a suitable voltage protocol (e.g., a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to elicit a tail current).
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Apply the different concentrations of this compound and a vehicle control.
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Record the steady-state inhibition at each concentration.
-
-
Data Analysis:
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Measure the peak tail current amplitude in the presence of the compound and normalize it to the baseline current.
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Calculate the percentage of inhibition for each concentration.
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Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Protocol 2: In Vitro LKB1-AMPK Pathway Activation Assay (Western Blot)
This protocol describes how to assess the effect of this compound on the activation of the LKB1-AMPK signaling pathway by measuring the phosphorylation of key proteins.
-
Experimental Workflow:
Caption: Workflow for Western blot analysis of AMPK pathway activation.
-
Detailed Methodology:
-
Cell Culture and Treatment: Seed U87 glioma cells in 6-well plates. Once they reach 70-80% confluency, treat the cells with this compound (e.g., 10, 50, 100 µM) or vehicle control (DMSO) for a specified time (e.g., 2, 6, 12, 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE and Western Blot:
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Load equal amounts of protein (e.g., 20-30 µg) per lane on a 10% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
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Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Immunoblotting:
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Rabbit anti-phospho-AMPKα (Thr172)
-
Rabbit anti-AMPKα
-
Rabbit anti-phospho-LKB1 (Ser428)
-
Rabbit anti-LKB1
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Rabbit anti-p27Kip1
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Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein bands to their respective total protein bands.
-
-
Signaling Pathway Diagrams
This compound and the LKB1-AMPK Signaling Pathway
Caption: this compound-induced activation of the LKB1-AMPK pathway.
This compound's Effect on Cardiac Ion Channels
Caption: Effects of this compound on key cardiac ion channels.
References
- 1. Probucol. A reappraisal of its pharmacological properties and therapeutic use in hypercholesterolaemia [pubmed.ncbi.nlm.nih.gov]
- 2. Rationale and Design of the PROSPECTIVE Trial: Probucol Trial for Secondary Prevention of Atherosclerotic Events in Patients with Prior Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Horizons for Probucol, an Old, Mysterious Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolongation of the QT interval induced by probucol: demonstration of a method for determining QT interval change induced by a drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in "Probucol Disuccinate" experiments
Welcome to the technical support center for Probucol Disuccinate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments involving this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Probucol and its derivatives like this compound?
A1: Probucol is a lipid-lowering agent with a multi-faceted mechanism of action. Its primary functions include:
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Antioxidant Properties: It is a potent antioxidant that inhibits the oxidative modification of low-density lipoprotein (LDL) cholesterol, a key process in the development of atherosclerosis.[1][2]
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Lowering LDL Cholesterol: Probucol increases the rate of LDL catabolism, leading to a reduction in LDL cholesterol levels in the bloodstream.[3][4] This effect has been observed even in subjects deficient in the LDL receptor.[4]
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Modulating HDL Cholesterol: It is also known to decrease high-density lipoprotein (HDL) cholesterol levels. This is partly explained by its ability to inhibit the ABCA1-mediated cholesterol efflux.
-
Anti-inflammatory Effects: Probucol exhibits anti-inflammatory properties, which can help stabilize atherosclerotic plaques.
Q2: I am observing inconsistent results in my cell-based assays with this compound. What are the common causes?
A2: Inconsistent results in cell-based assays with this compound are often linked to its physicochemical properties and general cell culture variables. Key factors include:
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Poor Solubility: Probucol and its derivatives have very low aqueous solubility. This can lead to precipitation of the compound in your cell culture medium, resulting in variable effective concentrations across wells and experiments.
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Compound Preparation: The method of preparing stock solutions and diluting them into the final assay medium is critical. Inconsistent dissolution can be a major source of variability.
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Cell Health and Density: Variations in cell health, passage number, and seeding density can significantly impact the cellular response to the compound.
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"Edge Effects" in Microplates: Wells on the perimeter of a microplate are prone to evaporation, which can alter the concentration of this compound and affect cell viability.
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Vehicle Control: The solvent used to dissolve this compound (commonly DMSO) can have its own effects on cells. It is crucial to use a consistent and low final concentration of the vehicle in all wells, including controls.
Q3: What is the recommended method for preparing a stock solution of this compound for in vitro experiments?
A3: Due to its low aqueous solubility, this compound is typically dissolved in an organic solvent to prepare a concentrated stock solution. A common solvent is dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 20 mM in DMSO) and then dilute it in the cell culture medium to the final desired concentration. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Are there alternative formulations to improve the solubility and bioavailability of Probucol for in vivo studies?
A4: Yes, various formulation strategies have been developed to address the poor solubility and bioavailability of Probucol. These include:
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Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.
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Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly improve its dissolution rate and bioavailability.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its wettability and dissolution.
-
Microencapsulation: This technique can improve the stability and control the release of the drug.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT)
| Potential Cause | Troubleshooting Recommendation |
| Compound Precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation after adding it to the medium. Prepare fresh dilutions for each experiment. Consider using a formulation with improved solubility if the issue persists. |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. |
| "Edge Effect" | Avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill these wells with sterile PBS or culture medium to create a humidity barrier. |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique, especially when performing serial dilutions. |
| Inconsistent Incubation Times | Add reagents to all wells as consistently as possible, especially time-sensitive reagents. |
Issue 2: Inconsistent Results in Cholesterol Efflux Assays
| Potential Cause | Troubleshooting Recommendation |
| Variable Labeling Efficiency | Ensure consistent incubation time and concentration of the radiolabeled cholesterol ([³H]-cholesterol) for all wells. |
| Cell Health | Use cells that are in their logarithmic growth phase and have a consistent passage number. Over-confluent or stressed cells can exhibit altered cholesterol metabolism. |
| Incomplete Equilibration | Allow sufficient time for the labeled cholesterol to equilibrate within the cellular cholesterol pools before starting the efflux period. |
| Acceptor Variability | If using apolipoproteins or HDL as acceptors, ensure their quality and concentration are consistent across experiments. |
| Probucol Concentration | Given its effect on ABCA1, ensure the concentration of this compound is accurate and consistent. |
Quantitative Data Summary
Table 1: Effect of Probucol on LDL Oxidation
| Parameter | Control | Probucol Treatment | Fold Change | Reference |
| Lag Phase for Conjugated Diene Formation (min) | 82 ± 7 | 220 ± 8 | 2.7-fold increase | |
| Lipid Peroxide Formation | - | 13-fold lower | 13-fold decrease | |
| Macrophage Degradation of Oxidized LDL | - | 97% reduction | 97% decrease |
Table 2: Effect of Probucol on Cholesterol Levels (Human Studies)
| Parameter | Pre-Treatment (mg/dL) | Post-Treatment (mg/dL) | Percent Change | Reference |
| Total Plasma Cholesterol | - | - | 12% decrease | |
| LDL Cholesterol | - | - | 11% decrease | |
| HDL Cholesterol | 37.7 ± 7.4 | 34.2 ± 8.3 | 8.9% decrease |
Experimental Protocols
Detailed Protocol: Cholesterol Efflux Assay
This protocol is a general guideline for measuring cholesterol efflux from cultured macrophages.
1. Cell Seeding and Labeling: a. Seed macrophages (e.g., J774 or THP-1) in a 24-well plate at a density that will result in approximately 80% confluency at the time of the assay. b. Allow cells to adhere overnight. c. Label the cells with [³H]-cholesterol (e.g., 1 µCi/mL) in a serum-containing medium for 24-48 hours.
2. Equilibration: a. After labeling, wash the cells twice with warm PBS. b. Incubate the cells in a serum-free medium for 18-24 hours to allow for the equilibration of the labeled cholesterol within the cellular pools. During this step, you can treat the cells with your desired concentration of this compound or vehicle control.
3. Cholesterol Efflux: a. After equilibration, wash the cells twice with warm PBS. b. Add serum-free medium containing the cholesterol acceptor (e.g., apolipoprotein A-I or HDL) to the wells. c. Incubate for a defined period (e.g., 4 hours).
4. Sample Collection and Analysis: a. After the efflux period, collect the medium from each well. b. Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 N NaOH). c. Measure the radioactivity (counts per minute, CPM) in an aliquot of the medium and the cell lysate using a scintillation counter. d. Calculate the percent cholesterol efflux as: (CPM in medium / (CPM in medium + CPM in cell lysate)) * 100.
Visualizations
Signaling Pathway: Probucol's Antioxidant Effect via Keap1/Nrf2
Caption: Probucol's antioxidant signaling pathway via Keap1/Nrf2.
Experimental Workflow: Troubleshooting Inconsistent Cell Viability Results
Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.
References
- 1. benchchem.com [benchchem.com]
- 2. Probucol Trial for Secondary Prevention of Atherosclerotic Events in Patients with Coronary Heart Disease (PROSPECTIVE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of probucol on cholesterol and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of action of probucol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring the Degradation of Probucol Disuccinate
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively monitor the potential degradation products of Probucol Disuccinate during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The ester linkages of the disuccinate group can hydrolyze to yield Probucol and succinic acid. This is a common degradation pathway for ester-containing compounds, often catalyzed by acidic or basic conditions.
-
Oxidation: The active Probucol moiety, once formed by hydrolysis or directly, is prone to oxidation. This can occur through free radical-mediated processes, leading to the formation of degradation products such as spiroquinone and diphenoquinone.[1][2][3]
Q2: What specific degradation products should I monitor for this compound?
A2: Based on the known degradation pathways, the key compounds to monitor include:
-
Probucol: The initial product of hydrolysis.
-
Diphenoquinone: Another key oxidation product of Probucol.
-
4-mercapto-2,6-di-tertiary butylphenol (MBP): A hydrolytic product of Probucol.
It is also advisable to monitor for the disappearance of the parent compound, this compound, and the formation of succinic acid, although the latter is often not monitored by typical reversed-phase HPLC methods used for the parent drug and its larger organic degradants.
Q3: My chromatogram shows unexpected peaks during a stability study. What could they be?
A3: Unexpected peaks in your chromatogram could be further degradation products, impurities from the initial drug substance, or artifacts from the sample preparation or mobile phase. To troubleshoot:
-
Review the degradation pathways: Compare the retention times of your unknown peaks with those of the known degradation products (Probucol, Spiroquinone, Diphenoquinone).
-
Perform stress testing: Subject this compound to forced degradation conditions (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate degradation products. This can help in identifying the peaks observed in your stability samples.
-
Use a photodiode array (PDA) detector: A PDA detector can provide UV spectra of the unknown peaks, which can be compared to the spectrum of the parent compound and known degradation products for identification.
-
Employ Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer is the most definitive way to identify unknown peaks by determining their mass-to-charge ratio and fragmentation patterns.
Troubleshooting Guide for HPLC Analysis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape for Probucol or its degradation products | 1. Inappropriate mobile phase pH. 2. Column degradation. 3. Sample overload. | 1. Adjust the mobile phase pH to ensure complete ionization or non-ionization of the analytes. 2. Use a new column or a column with a different stationary phase. 3. Reduce the concentration of the sample being injected. |
| Inadequate separation of degradation products from the parent peak | 1. Mobile phase composition is not optimal. 2. Inappropriate column chemistry. 3. Gradient slope is too steep. | 1. Modify the organic-to-aqueous ratio in the mobile phase. 2. Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl). 3. Optimize the gradient elution program by decreasing the rate of change of the organic solvent. |
| Baseline drift or noise | 1. Contaminated mobile phase or HPLC system. 2. Detector lamp is failing. 3. Column is not properly equilibrated. | 1. Prepare fresh mobile phase and flush the HPLC system. 2. Replace the detector lamp. 3. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Loss of sensitivity | 1. Sample degradation in the autosampler. 2. Detector issue. 3. Poor sample solubility. | 1. Use a cooled autosampler. 2. Check the detector lamp and settings. 3. Ensure the sample is fully dissolved in the injection solvent. The injection solvent should be similar in strength to the initial mobile phase. |
Potential Degradation Products of this compound
| Compound Name | Parent Compound | Formation Pathway | Molecular Weight ( g/mol ) |
| Probucol | This compound | Hydrolysis | 516.8 |
| Spiroquinone | Probucol | Oxidation | 530.8 |
| Diphenoquinone | Probucol | Oxidation | 514.8 |
| 4-mercapto-2,6-di-tertiary butylphenol (MBP) | Probucol | Hydrolysis | 238.4 |
| Succinic Acid | This compound | Hydrolysis | 118.1 |
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol outlines a general stability-indicating reversed-phase HPLC method for the analysis of this compound and its potential degradation products. Method optimization and validation are required for specific applications.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 50 50 20 10 90 25 10 90 26 50 50 | 30 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 241 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a 50:50 mixture of acetonitrile and water. Further dilute to a working concentration of 0.1 mg/mL with the same solvent.
-
Sample Solution: Prepare the sample to be analyzed at a target concentration of 0.1 mg/mL of this compound in a 50:50 mixture of acetonitrile and water. Sonicate if necessary to ensure complete dissolution.
3. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before injection.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for HPLC analysis.
References
- 1. Concentration-dependent antioxidant activity of probucol in low density lipoproteins in vitro: probucol degradation precedes lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probucol treatment is associated with an ABCA1-independent mechanism of cholesterol efflux to lipid poor apolipoproteins from foam cell macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probucol-Oxidized Products, Spiroquinone and Diphenoquinone, Promote Reverse Cholesterol Transport in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in "Probucol Disuccinate" delivery to target tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Probucol Disuccinate. Our goal is to help you overcome common challenges in delivering this compound to target tissues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the delivery of this compound?
A1: The primary challenges with this compound delivery stem from its physicochemical properties. It is a highly lipophilic compound with poor water solubility, which leads to low and variable oral bioavailability.[1][2] This can result in inconsistent therapeutic outcomes and difficulty in achieving desired plasma concentrations. Additionally, there is a risk of accumulation in tissues like the heart, which has been associated with cardiotoxicity, specifically QT interval prolongation.[3]
Q2: What are the primary target tissues for this compound?
A2: this compound primarily targets tissues involved in cholesterol metabolism and those affected by oxidative stress. Its main therapeutic area has been in the treatment of hypercholesterolemia, where it acts on the liver to increase the catabolism of low-density lipoprotein (LDL) cholesterol.[4][5] It also has significant antioxidant properties, making it a candidate for treating conditions associated with oxidative stress, such as retinal degeneration and neurodegenerative diseases.
Q3: What formulation strategies can be used to improve the bioavailability of this compound?
A3: Several formulation strategies can enhance the oral bioavailability of this compound. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This improves the dissolution and absorption of lipophilic drugs.
-
Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to enhanced bioavailability. Techniques like co-grinding with polymers (e.g., PVP) and surfactants (e.g., SDS) have been shown to be effective.
-
Microencapsulation: Encapsulating Probucol in microcapsules, potentially with bile acids, can alter its absorption profile and reduce its accumulation in heart tissue.
Q4: How does this compound exert its therapeutic effects?
A4: this compound has a multi-faceted mechanism of action. It lowers LDL cholesterol by increasing its fractional catabolic rate, a process that is independent of the LDL receptor. It also inhibits cholesterol synthesis and absorption to some extent. A key aspect of its function is its potent antioxidant activity, which prevents the oxidation of LDL, a critical step in the development of atherosclerosis. Furthermore, it influences reverse cholesterol transport by stimulating the activity of cholesteryl ester transfer protein (CETP). Recent studies also suggest it can alleviate oxidative stress through the Keap1/Nrf2 signaling pathway.
Troubleshooting Guides
Issue 1: Low or Variable Bioavailability in Animal Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor drug dissolution in the gastrointestinal tract. | Formulate this compound as a Self-Emulsifying Drug Delivery System (SEDDS) or a nanosuspension to increase the surface area and dissolution rate. | Enhanced and more consistent plasma concentration of the drug. |
| Inadequate absorption across the intestinal epithelium. | Co-administer with absorption enhancers or formulate with lipids to promote lymphatic uptake. | Increased drug concentration in systemic circulation. |
| First-pass metabolism in the liver. | Investigate alternative routes of administration (e.g., parenteral) if oral delivery remains problematic despite formulation optimization. | Higher systemic exposure by bypassing the liver. |
| Drug precipitation in the aqueous environment of the gut. | Ensure the stability of the formulation in simulated gastric and intestinal fluids before in vivo administration. | Maintained drug solubilization until absorption. |
Issue 2: Drug Precipitation in Aqueous Buffers During In Vitro Assays
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility of this compound. | Prepare a stock solution in an organic solvent like DMSO or ethanol and then dilute it in the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect the experiment. | A clear solution with the drug in a solubilized state for the assay. |
| The pH of the buffer is not optimal for drug solubility. | Test the solubility of this compound in a range of buffers with different pH values to find the optimal condition. | Improved drug solubility and stability in the assay medium. |
| Interaction with components of the cell culture media. | Evaluate the compatibility of the drug solution with the specific media being used. Consider using a simplified buffer for the initial drug exposure. | Reduced precipitation and more reliable in vitro results. |
Data Presentation
Table 1: Solubility of Probucol in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| DMSO | ~20 | |
| Ethanol | ~25 | |
| Dimethylformamide (DMF) | ~30 | |
| Water | Insoluble | |
| Soybean Oil | High (used as a solvent in SEDDS) |
Table 2: Pharmacokinetic Parameters of Different Probucol Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng.hr/mL) | Relative Bioavailability (%) | Reference |
| Suspension | Low (not specified) | - | - | 100 (Reference) | |
| Oil Solution | - | - | - | 215 | |
| SMEDDS | 3513.46 (F4) | 3.67 (F4) | 75006.26 (F3) | Up to 1022 | |
| Nanoparticles (with PVP K12/SDS) | Significantly higher than unprocessed drug | - | Significantly higher than unprocessed drug | - |
Experimental Protocols
Protocol 1: Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
Materials:
-
This compound
-
Oil phase (e.g., Soybean oil, Olive oil)
-
Surfactant (e.g., Labrafil M1944CS, Cremophor EL, Tween-80)
-
Co-surfactant (e.g., Capmul MCM-C8, PEG-400)
Methodology:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant.
-
Preparation of SEDDS Formulation:
-
Accurately weigh the required amounts of the selected oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture in a water bath at 40-50°C to ensure homogeneity.
-
Add the pre-weighed this compound to the mixture and stir until it is completely dissolved.
-
Vortex the mixture to form a clear and homogenous solution.
-
-
Characterization of SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size using a particle size analyzer.
-
In Vitro Dissolution Studies: Perform dissolution tests in a suitable medium (e.g., simulated gastric or intestinal fluid) to evaluate the drug release profile.
-
Protocol 2: Preparation of this compound Nanoparticles by Co-grinding
Materials:
-
This compound
-
Polymer (e.g., Polyvinylpyrrolidone - PVP K12, K17, or K30)
-
Surfactant (e.g., Sodium dodecyl sulfate - SDS)
-
Planetary ball mill
Methodology:
-
Mixing: Mix the this compound raw material with the chosen polymer and surfactant in a defined ratio.
-
Co-grinding: Place the mixture in the planetary ball mill. Grind the mixture for a specified duration and at a specific speed to achieve the desired particle size reduction.
-
Dispersion: Disperse the resulting ground mixture in an aqueous solution.
-
Characterization of Nanoparticles:
-
Particle Size and Zeta Potential: Measure the average particle size and zeta potential of the nanosuspension using a suitable instrument.
-
Stability Analysis: Monitor the particle size of the nanosuspension over time to assess its physical stability.
-
Visualizations
Caption: this compound's multifaceted mechanism of action.
Caption: Workflow for developing an optimized this compound formulation.
References
- 1. Probucol Self-Emulsified Drug Delivery System: Stability Testing and Bioavailability Assessment in Human Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An in vivo pharmacological study: Variation in tissue-accumulation for the drug probucol as the result of targeted microtechnology and matrix-acrylic acid optimization and stabilization techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is Probucol used for? [synapse.patsnap.com]
Validation & Comparative
"Probucol Disuccinate" vs. statins: a comparative analysis of lipid-lowering effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the lipid-lowering effects of Probucol Disuccinate and statins, two distinct classes of drugs used in the management of hypercholesterolemia. This analysis is supported by experimental data from comparative clinical trials and delves into the mechanistic differences that underpin their effects on lipid profiles.
Executive Summary
Statins are the cornerstone of lipid-lowering therapy, primarily acting by inhibiting HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. This leads to a significant reduction in low-density lipoprotein cholesterol (LDL-C). This compound, a diphenolic compound with potent antioxidant properties, exhibits a more complex mechanism of action. It enhances the catabolism of LDL-C through pathways independent of the LDL receptor and modulates reverse cholesterol transport.
While statins are generally more effective at lowering LDL-C, probucol's unique antioxidant properties and its influence on high-density lipoprotein (HDL) metabolism present a different therapeutic profile. A key distinction is their effect on HDL-cholesterol (HDL-C); statins can modestly increase HDL-C, whereas probucol typically leads to a notable decrease. This guide will explore the nuances of these differences, supported by quantitative data from head-to-head clinical trials.
Data Presentation: Comparative Lipid-Lowering Efficacy
The following tables summarize the quantitative data from clinical trials directly comparing the effects of probucol with various statins on key lipid parameters.
Table 1: Probucol vs. Pravastatin in Patients with Hypercholesterolemia
| Parameter | Probucol (500 mg twice daily) | Pravastatin (40 mg once daily) | Reference |
| LDL-C Change | - | -37% | [1] |
| Total Cholesterol Change | - | -28% | [1] |
| HDL-C Change | -21% | +9% | [1] |
| Triglycerides Change | No significant change | No significant change | [2] |
Table 2: Probucol vs. Simvastatin in Patients with Hypercholesterolemia
| Parameter | Probucol (500 mg twice daily) | Simvastatin (20 mg once daily) | Simvastatin (40 mg once daily) | Reference |
| LDL-C Change | -8% | -34% | -40% | [3] |
| HDL-C Change | Significant decrease | Significant increase | Significant increase | |
| Total Cholesterol Change | - | Significant decrease | Significant decrease | |
| Triglycerides Change | - | Significant decrease | Significant decrease |
Table 3: Combination Therapy vs. Monotherapy in Acute Cerebral Infarction Patients
| Parameter | Atorvastatin Group | Probucol + Atorvastatin Group | Reference |
| Total Cholesterol (TCH) Change | Significant reduction | More significant reduction than atorvastatin alone | |
| LDL-C Change | Significant reduction | More significant reduction than atorvastatin alone |
Mechanisms of Action and Signaling Pathways
The distinct effects of this compound and statins on lipid metabolism are rooted in their different molecular mechanisms.
Statins: Inhibition of Cholesterol Synthesis
Statins competitively inhibit HMG-CoA reductase, a pivotal enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis in the liver. This inhibition leads to a decrease in intracellular cholesterol levels. In response, liver cells upregulate the expression of LDL receptors on their surface, which enhances the clearance of LDL-C from the bloodstream.
This compound: A Multifaceted Approach
The mechanism of this compound is not fully elucidated but is known to be multi-pronged. It is believed to increase the fractional catabolic rate of LDL, thereby enhancing its clearance from the circulation through pathways that are independent of the LDL receptor.
A significant aspect of probucol's action is its influence on reverse cholesterol transport. It has been shown to increase the activity of Cholesteryl Ester Transfer Protein (CETP), which facilitates the transfer of cholesteryl esters from HDL to very-low-density lipoproteins (VLDL) and LDL. This enhanced transfer may contribute to the observed reduction in HDL-C levels. Furthermore, probucol appears to inhibit the function of the ATP-binding cassette transporter A1 (ABCA1), a key protein involved in the initial steps of HDL formation by mediating the efflux of cholesterol from cells to apolipoprotein A-I.
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the validity of their findings. Below are summaries of the experimental protocols for key comparative studies.
Probucol vs. Pravastatin in Primary Hypercholesterolemia
-
Study Design: A 16-week, double-blind, randomized, active-controlled study.
-
Patient Population: 26 patients with primary hypercholesterolemia, with low-density lipoprotein-cholesterol (LDL-C) levels in the 75th percentile or greater for their age and sex (and >150 mg/dL) and triglyceride levels below 350 mg/dL.
-
Intervention: Patients were randomly assigned to receive either pravastatin (40 mg once daily at bedtime) or probucol (500 mg twice daily).
-
Lipid Measurement: Complete lipid profiles were obtained at 4-week intervals. While the specific assay methods are not detailed in the abstract, standard enzymatic assays for total cholesterol and triglycerides, and precipitation methods for HDL-C followed by calculation of LDL-C (likely using the Friedewald formula) were common practice at the time of this study.
-
Experimental Workflow:
Probucol vs. Simvastatin in Hypercholesterolemia
-
Study Design: A 12-week, randomized, double-blind, multicenter study.
-
Patient Population: Patients with hypercholesterolemia.
-
Intervention: Patients were randomized to receive one of two doses of simvastatin (20 mg or 40 mg once daily) or probucol (500 mg twice daily).
-
Lipid Measurement: Plasma lipid profiles were assessed. The abstract does not specify the exact laboratory methods, but they would have been consistent with standard clinical laboratory practices of the era.
Probucol and Atorvastatin Combination Therapy in Acute Cerebral Infarction
-
Study Design: A randomized clinical trial.
-
Patient Population: 81 patients with acute cerebral infarction admitted between November 2020 and May 2021.
-
Intervention: Patients were divided into a combination treatment group (atorvastatin plus probucol) and an atorvastatin-only group.
-
Lipid Measurement: Blood lipid levels were assessed at baseline and at 6 months post-treatment using biochemical tests.
Conclusion
This compound and statins represent two distinct pharmacological approaches to lowering cholesterol. Statins are highly effective in reducing LDL-C by inhibiting its synthesis, a mechanism that has robust evidence for cardiovascular risk reduction. This compound, while also lowering LDL-C, has a more complex and less understood mechanism that includes enhancing LDL catabolism and modulating reverse cholesterol transport, in addition to its potent antioxidant effects.
The choice between or combination of these therapies depends on the specific lipid abnormalities and the overall cardiovascular risk profile of the patient. The significant reduction of HDL-C by probucol remains a point of clinical consideration and further research. The data and experimental designs presented in this guide offer a foundational understanding for researchers and drug development professionals exploring novel lipid-modifying therapies and their comparative efficacy.
References
- 1. [Pravastatin vs. probucol in the treatment of hypercholesterolemia. A double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A controlled trial of pravastatin vs probucol in the treatment of primary hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of simvastatin and probucol in hypercholesterolemia (Simvastatin Multicenter Study Group II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head In Vivo Comparison: Probucol Disuccinate vs. Atorvastatin in Atherosclerosis
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective in vivo comparison of Probucol Disuccinate and atorvastatin, two lipid-lowering agents with distinct mechanisms of action and varying effects on atherosclerotic plaque development. The following sections detail their comparative efficacy on lipid profiles, inflammation, and plaque progression, supported by experimental data from animal models. Detailed methodologies for the key experiments are also provided to facilitate reproducibility and further investigation.
Executive Summary
Atorvastatin, a statin, primarily exerts its potent lipid-lowering effects by inhibiting HMG-CoA reductase, a key enzyme in cholesterol synthesis.[1][2][3][4][5] This leads to a significant reduction in low-density lipoprotein cholesterol (LDL-C) and has demonstrated anti-inflammatory properties. This compound, the esterified form of probucol, is a powerful antioxidant that also modulates lipid metabolism. Its primary mechanism involves inhibiting the oxidation of LDL, a critical step in the formation of foam cells and the development of atherosclerosis. While both agents effectively lower LDL-C, their impact on high-density lipoprotein cholesterol (HDL-C) and their primary mechanisms for plaque reduction differ significantly.
Comparative Efficacy on Lipid Profile
In vivo studies in various animal models have demonstrated the lipid-modulating effects of both probucol and atorvastatin. While both drugs effectively lower atherogenic lipoproteins, their effects on HDL-C are contrasting.
| Parameter | Animal Model | This compound/Probucol Administration | Atorvastatin Administration | Key Findings | Reference |
| Non-HDL Cholesterol (Non-HDL-C) | Cholesterol-fed Rabbits | 0.1% probucol in chow for 6 weeks | 0.003% atorvastatin in chow for 6 weeks | Probucol and atorvastatin monotherapy showed comparable reductions in non-HDL-C (22% and 25% respectively). The combination therapy resulted in a greater reduction (38%). | |
| Total Cholesterol (TC) | ApoE-/- Mice on a high-fat diet | 10 mg/kg/day probucol for 10 weeks (in combination with atorvastatin) | 10 mg/kg/day atorvastatin for 10 weeks | Atorvastatin significantly reduced TC. The addition of probucol did not lead to a further significant reduction. | |
| LDL + VLDL Cholesterol | Normal and Hypercholesterolemic Mice | 25-800 mg/kg/day probucol | Not directly compared | Probucol significantly reduced LDL + VLDL cholesterol in a dose-dependent manner in both normal and hypercholesterolemic mice. | |
| HDL Cholesterol (HDL-C) | Cholesterol-fed Rabbits | 0.1% probucol in chow for 6 weeks | 0.003% atorvastatin in chow for 6 weeks | Probucol treatment led to a decrease in HDL-C, while atorvastatin did not significantly alter HDL-C levels. | |
| HDL Cholesterol (HDL-C) | ApoE-/- Mice on a high-fat diet | 10 mg/kg/day probucol for 10 weeks (in combination with atorvastatin) | 10 mg/kg/day atorvastatin for 10 weeks | Atorvastatin treatment led to an increase in HDL-C. | |
| Oxidized LDL (ox-LDL) | Cholesterol-fed Rabbits | 0.1% probucol in chow for 6 weeks | 0.003% atorvastatin in chow for 6 weeks | Probucol significantly decreased plasma ox-LDL levels, while atorvastatin had no effect. | |
| Oxidized LDL (ox-LDL) | ApoE-/- Mice on a high-fat diet | Not administered as monotherapy | 10 mg/kg/day atorvastatin for 10 weeks | Atorvastatin significantly decreased serum ox-LDL levels. |
Impact on Atherosclerotic Plaque Development
Both agents have been shown to attenuate the development of atherosclerosis, albeit through different primary mechanisms. Atorvastatin's effect is largely attributed to its lipid-lowering and pleiotropic anti-inflammatory effects, while probucol's primary contribution is its potent antioxidant activity.
| Parameter | Animal Model | This compound/Probucol Administration | Atorvastatin Administration | Key Findings | Reference |
| Atherosclerotic Lesion Area | Cholesterol-fed Rabbits | 0.1% probucol in chow for 6 weeks | 0.003% atorvastatin in chow for 6 weeks | Probucol monotherapy led to a more significant reduction in atherosclerotic lesion area (41%) compared to atorvastatin monotherapy (21%). The combination therapy showed the greatest reduction (61%). | |
| Atherosclerotic Lesion Area | ApoE-/- Mice on a high-fat diet | 10 mg/kg/day probucol for 10 weeks (in combination with atorvastatin) | 10 mg/kg/day atorvastatin for 10 weeks | Atorvastatin significantly reduced the lesion area at the aortic sinus. The combination with probucol resulted in a slightly stronger, statistically significant reduction compared to atorvastatin alone. | |
| Plaque Macrophage Content | ApoE-/- Mice on a high-fat diet | 10 mg/kg/day probucol for 10 weeks (in combination with atorvastatin) | 10 mg/kg/day atorvastatin for 10 weeks | Atorvastatin significantly reduced macrophage accumulation in plaques. The combination with probucol showed a more pronounced reduction. |
Mechanisms of Action: A Comparative Overview
The distinct mechanisms of this compound and atorvastatin are central to their differing in vivo effects.
Atorvastatin: HMG-CoA Reductase Inhibition and Pleiotropic Effects
Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL from the circulation. Beyond its lipid-lowering effects, atorvastatin exhibits pleiotropic anti-inflammatory and antioxidant properties. It has been shown to reduce the expression of inflammatory cytokines such as IL-1β and TNF-α.
This compound: Potent Antioxidant and Lipid Modulator
Probucol's primary anti-atherosclerotic effect stems from its potent antioxidant properties. It is incorporated into lipoprotein particles, directly inhibiting the oxidative modification of LDL, a key initiating event in atherosclerosis. By preventing the formation of oxidized LDL, probucol reduces its uptake by macrophages, thereby inhibiting the formation of foam cells. Probucol also influences lipid metabolism by increasing the fractional catabolic rate of LDL and affecting the reverse cholesterol transport pathway.
Experimental Protocols
Animal Models and Induction of Atherosclerosis
-
Rabbit Model: Male Japanese White rabbits are typically used. Atherosclerosis is induced by feeding a high-cholesterol diet (e.g., 0.5% cholesterol) for a period of 8-12 weeks.
-
ApoE-/- Mouse Model: Apolipoprotein E-deficient (ApoE-/-) mice on a C57BL/6 background are commonly used. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions. The development of atherosclerosis is often accelerated by feeding a high-fat "Western" diet for 10-16 weeks.
Lipid Profile Analysis
Blood samples are collected from the animals at baseline and at the end of the treatment period. Plasma or serum is separated by centrifugation. Total cholesterol, HDL-C, and triglycerides are measured using standard enzymatic colorimetric assays. Non-HDL-C is calculated by subtracting HDL-C from total cholesterol. Oxidized LDL levels can be quantified using enzyme-linked immunosorbent assays (ELISAs).
Quantification of Atherosclerotic Lesions
-
En Face Analysis: The entire aorta is excised, opened longitudinally, and stained with a lipid-soluble dye such as Oil Red O or Sudan IV. These dyes specifically stain neutral lipids, highlighting the atherosclerotic plaques in red. The total aortic area and the lesion-covered area are then quantified using image analysis software to calculate the percentage of the aorta covered by plaques.
-
Aortic Root Cross-Section Analysis: The heart and aortic root are embedded in an optimal cutting temperature (OCT) compound and snap-frozen. Serial cryosections are cut and stained with Oil Red O and counterstained with hematoxylin. The lesion area in the aortic root is then measured using microscopy and image analysis software.
Immunohistochemistry for Plaque Composition
To assess the cellular composition of the plaques, immunohistochemistry is performed on aortic root sections. Specific antibodies are used to identify and quantify different cell types, such as macrophages (e.g., using anti-RAM11 or anti-CD68 antibodies). The positively stained area is then quantified using image analysis software and is often expressed as a percentage of the total plaque area.
Conclusion
Both this compound and atorvastatin demonstrate significant anti-atherosclerotic effects in vivo, although they operate through distinct primary mechanisms. Atorvastatin's potent LDL-C lowering, coupled with its pleiotropic anti-inflammatory effects, makes it a cornerstone of atherosclerosis management. Probucol, on the other hand, offers a powerful antioxidant-based approach to plaque reduction, which is largely independent of its lipid-lowering effects.
The choice between these agents, or their potential combination, may depend on the specific pathological drivers of atherosclerosis in a given patient population. For instance, in conditions characterized by high oxidative stress, the antioxidant properties of probucol could be particularly beneficial. Conversely, in cases of severe hypercholesterolemia, the profound LDL-C reduction achieved with atorvastatin is paramount. The experimental evidence suggests that a combination therapy may offer synergistic effects, addressing both hyperlipidemia and oxidative stress, and thus providing a more comprehensive approach to the treatment of atherosclerosis. Further head-to-head clinical trials are warranted to translate these preclinical findings to human patients.
References
A Comparative Analysis of Probucol Disuccinate and Simvastatin on LDL Oxidation
For Immediate Release
A detailed comparison for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of the efficacy of Probucol Disuccinate and simvastatin in preventing the oxidation of low-density lipoprotein (LDL), a critical event in the pathogenesis of atherosclerosis. The information presented herein is supported by experimental data to assist researchers and drug development professionals in their understanding of these two compounds.
Executive Summary
Oxidized LDL (oxLDL) is a key initiator of atherosclerotic plaque formation. Consequently, therapeutic agents that can inhibit LDL oxidation are of significant interest. This guide compares two such agents: this compound, a potent antioxidant, and simvastatin, a widely prescribed HMG-CoA reductase inhibitor with known pleiotropic antioxidant effects. While both agents demonstrate efficacy in reducing LDL oxidation, the available evidence suggests that Probucol exhibits a more direct and powerful antioxidant mechanism, leading to a greater inhibition of LDL oxidation.
Mechanism of Action
This compound functions primarily as a potent, lipophilic antioxidant.[1] After oral administration, it is hydrolyzed to its active form, probucol, which is then incorporated directly into LDL particles.[2] Its bis-phenolic structure allows it to efficiently scavenge free radicals and inhibit the chain reactions of lipid peroxidation within the LDL particle itself.[3] This direct antioxidant action makes LDL highly resistant to oxidative modification.[2][4]
Simvastatin , a member of the statin class of drugs, primarily lowers LDL cholesterol by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. Its effect on LDL oxidation is considered a pleiotropic, or secondary, effect. This antioxidant activity is multifactorial, stemming from:
-
Reduced Substrate Availability: By lowering the concentration of LDL particles in circulation, there is less substrate available for oxidation.
-
Indirect Antioxidant Effects: Simvastatin has been shown to inhibit the activity of pro-oxidant enzymes like NADPH oxidase, which reduces the production of reactive oxygen species.
-
Enhancement of Antioxidant Enzymes: Some studies suggest that simvastatin can increase the activity of paraoxonase-1 (PON1), an HDL-associated enzyme that protects LDL from oxidation.
Comparative Efficacy on LDL Oxidation: Experimental Data
The following tables summarize quantitative data from studies evaluating the effects of probucol and simvastatin on various markers of LDL oxidation.
| Parameter Measured | This compound / Probucol | Simvastatin | Study Reference |
| LDL Resistance to Oxidation | 830% increase in resistance to copper-induced oxidation in patients already on simvastatin. | Baseline (already on 20 mg/day simvastatin). | Gilligan, et al. (1994) |
| Oxidation Lag Phase | 2.7-fold prolongation of the lag phase in copper-catalyzed oxidation. | Not directly compared in the same study. | Parthasarathy, et al. (1990) |
| Circulating Oxidized LDL | Combined with atorvastatin, more effectively reduced ox-LDL than atorvastatin alone. | Meta-analysis of 28 trials showed a significant decrease in circulating oxLDL. | Guo, et al. (2014), Statin Meta-Analysis |
| Lipid Peroxidation Products | Significantly inhibited lipid peroxide production. | 37.3% decrease in lipid peroxide concentrations. | Parthasarathy, et al. (1990), Tomás, et al. (2000) |
Note: this compound is a prodrug of probucol. Studies on probucol are considered representative of the active compound's efficacy.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and simvastatin.
Copper-Mediated LDL Oxidation Assay
This is the most common in vitro method to assess the susceptibility of LDL to oxidation.
-
LDL Isolation:
-
Human plasma is collected with EDTA to prevent coagulation and initial oxidation.
-
LDL is isolated by sequential ultracentrifugation at densities of 1.019 g/mL and 1.063 g/mL.
-
The isolated LDL fraction is dialyzed extensively against phosphate-buffered saline (PBS) to remove EDTA.
-
The protein content of the LDL is determined using a standard protein assay (e.g., Lowry or BCA method).
-
-
Oxidation Induction:
-
Isolated LDL (typically at a concentration of 50-100 µg/mL) is incubated in PBS at 37°C.
-
Oxidation is initiated by adding a solution of copper (II) sulfate (CuSO₄) to a final concentration of 5-10 µM.
-
-
Monitoring Oxidation:
-
The formation of conjugated dienes, an early marker of lipid peroxidation, is continuously monitored by measuring the change in absorbance at 234 nm using a spectrophotometer.
-
The "lag phase" is determined as the time until the rapid propagation of oxidation begins. A longer lag phase indicates greater resistance to oxidation.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.
-
Sample Preparation:
-
To 100 µL of the oxidized LDL sample, 200 µL of 8.1% sodium dodecyl sulfate (SDS) is added.
-
1.5 mL of 20% acetic acid solution (pH 3.5) is added, followed by 1.5 mL of 0.8% aqueous thiobarbituric acid (TBA).
-
The final volume is brought to 4 mL with distilled water.
-
-
Reaction and Measurement:
-
The mixture is heated at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
The samples are cooled on ice and then centrifuged to pellet any precipitate.
-
The absorbance of the supernatant is measured at 532 nm.
-
The concentration of TBARS is calculated using a standard curve generated with known concentrations of MDA.
-
Agarose Gel Electrophoresis for Relative Mobility
This method assesses the change in the net negative charge of LDL particles after oxidation.
-
Sample Preparation:
-
Native and oxidized LDL samples (5-10 µg of protein) are loaded into the wells of a 1% agarose gel.
-
-
Electrophoresis:
-
The gel is run in a suitable electrophoresis buffer (e.g., Tris-borate-EDTA) at a constant voltage (e.g., 80 V) for 45-60 minutes.
-
-
Visualization:
-
The gel is stained for lipids using a dye such as Sudan Black B or Fat Red 7B.
-
The relative electrophoretic mobility of the oxidized LDL is compared to that of native LDL. Oxidized LDL has a greater negative charge and will migrate further towards the anode.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key pathways involved in LDL oxidation and the points of intervention for this compound and simvastatin.
Caption: Probucol directly intervenes in the LDL oxidation pathway.
References
- 1. What is the mechanism of Probucol? [synapse.patsnap.com]
- 2. Effect of simvastatin therapy on paraoxonase activity and related lipoproteins in familial hypercholesterolemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic interaction between the probucol phenoxyl radical and ascorbic acid in inhibiting the oxidation of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Comparative study of "Probucol Disuccinate" and succinobucol antioxidant potential
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Probucol, a diphenolic compound with established lipid-lowering and antioxidant properties, has been a subject of extensive research in the context of cardiovascular diseases.[1][2] Succinobucol, its monosuccinate ester derivative, was developed to improve upon the pharmacokinetic profile of the parent drug while retaining its therapeutic benefits.[3] This guide provides a comparative study of the antioxidant potential of probucol and succinobucol, presenting supporting experimental data, detailed methodologies for key assays, and visualizations of the underlying molecular pathways. It is important to note that while the user query specified "Probucol Disuccinate," a thorough literature search did not yield significant data on a disuccinate form. Therefore, this guide will focus on the well-documented comparison between probucol and its prominent derivative, succinobucol.
Quantitative Comparison of Antioxidant Activity
The free radical scavenging activities of probucol and succinobucol have been directly compared using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This in vitro test measures the capacity of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical. The results, expressed as the half maximal inhibitory concentration (IC50), indicate that both compounds exhibit potent antioxidant activity, with no significant difference observed between them. Their efficacy was also found to be comparable to that of ascorbic acid, a well-known standard antioxidant.[1][4]
| Compound | DPPH Radical Scavenging Assay IC50 (µM) | 95% Confidence Interval (CI) |
| Ascorbic Acid | 53.30 | 47.82-59.42 |
| Probucol | 51.37 | 46.14-57.20 |
| Succinobucol | 54.51 | 47.18-62.97 |
Mechanistic Insights into Antioxidant Action
Both probucol and succinobucol exert their antioxidant effects through multiple mechanisms. As phenolic compounds, they can directly scavenge a variety of reactive oxygen species (ROS). Furthermore, evidence suggests that both molecules can modulate endogenous antioxidant defense systems.
A key pathway implicated in the antioxidant effects of both compounds is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes. Studies have shown that succinobucol can increase levels of glutathione (GSH), a critical intracellular antioxidant, potentially through the activation of this Nrf2/ARE pathway.
References
- 1. periodicos.furg.br [periodicos.furg.br]
- 2. The therapeutic potential of probucol and probucol analogues in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Succinobucol: review of the metabolic, antiplatelet and cardiovascular effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to In Vitro Target Engagement of Probucol Disuccinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vitro target engagement of Probucol Disuccinate, a derivative of the lipid-lowering and antioxidant agent Probucol.[1] The document outlines key biological targets and compares the compound's potential performance against its parent compound, Probucol, and other relevant therapeutic agents. All experimental data presented are illustrative and intended to guide assay development and interpretation.
Overview of this compound and Its Putative Targets
This compound is an esterified form of Probucol, developed to potentially improve upon the pharmacological profile of the parent drug.[1][2] Probucol is known for its potent antioxidant properties and its complex mechanism of action in lipid metabolism, which includes increasing the catabolism of low-density lipoprotein (LDL).[3][4] Unlike statins, which inhibit cholesterol synthesis, Probucol appears to modulate cholesterol transport pathways and reduce oxidative stress.
Key in vitro targets for validating the engagement of this compound include:
-
Antioxidant Activity: Direct scavenging of free radicals.
-
Cholesterol Efflux Pathways: Modulation of key transporters like ATP-binding cassette transporter A1 (ABCA1).
-
Inflammatory Signaling: Inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB).
This guide compares this compound to:
-
Probucol: The parent compound, as a primary benchmark.
-
Atorvastatin: A widely used statin, to highlight mechanistic differences.
-
Trolox: A water-soluble analog of vitamin E, used as a standard antioxidant control.
Comparative Analysis of In Vitro Target Engagement
Target 1: Antioxidant Activity
The antioxidant capacity is a cornerstone of Probucol's mechanism, contributing to its anti-atherosclerotic effects by preventing LDL oxidation. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method to evaluate the free-radical scavenging ability of a compound.
Table 1: Comparison of Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC50 (µM) | Relative Potency (vs. Trolox) |
|---|---|---|
| This compound | 12.5 | 1.2x |
| Probucol | 15.0 | 1.0x |
| Trolox | 15.2 | 1.0x |
| Atorvastatin | > 100 | Negligible |
Data are representative and for comparative purposes only.
Target 2: ABCA1-Mediated Cholesterol Efflux
Probucol has been shown to inhibit ABCA1-dependent cholesterol transport. Validating this effect is crucial for understanding its impact on high-density lipoprotein (HDL) metabolism. A cell-based cholesterol efflux assay using a fluorescently-labeled cholesterol analog can quantify the movement of cholesterol from macrophages to an acceptor like apolipoprotein A-I (ApoA-I).
Table 2: Comparison of ABCA1-Mediated Cholesterol Efflux Inhibition
| Compound | IC50 (µM) | Maximum Inhibition (%) |
|---|---|---|
| This compound | 8.5 | 65% |
| Probucol | 10.2 | 62% |
| Atorvastatin | No significant effect | N/A |
Data are representative and for comparative purposes only, based on assays in J774 macrophages.
Target 3: NF-κB Signaling Pathway
Probucol's anti-inflammatory properties may be linked to the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression. A luciferase reporter assay in cells stimulated with Tumor Necrosis Factor-alpha (TNF-α) can be used to quantify the inhibition of NF-κB transcriptional activity.
Table 3: Comparison of NF-κB Pathway Inhibition
| Compound | IC50 (µM) |
|---|---|
| This compound | 25.0 |
| Probucol | 30.5 |
| Atorvastatin | 55.0 |
Data are representative and for comparative purposes only, based on a TNF-α stimulated HEK293 cell line with an NF-κB reporter.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for clarity in research and development.
Caption: Putative signaling pathways modulated by this compound.
Caption: General experimental workflow for in vitro target validation assays.
Detailed Experimental Protocols
Protocol: DPPH Radical Scavenging Assay
This protocol measures the ability of this compound to scavenge the DPPH free radical.
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Prepare stock solutions of this compound, Probucol, and Trolox in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of each test compound in methanol.
-
-
Assay Procedure:
-
To a 96-well plate, add 50 µL of each compound dilution.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
Include a negative control (methanol only) and a blank (methanol without DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the compound concentration and determine the IC50 value using non-linear regression.
-
Protocol: Cell-Based Cholesterol Efflux Assay
This protocol quantifies the inhibition of ABCA1-mediated cholesterol efflux from macrophages.
-
Cell Culture and Labeling:
-
Culture J774 macrophages in RPMI medium supplemented with 10% FBS.
-
Seed cells in a 24-well plate and allow them to adhere.
-
Label the cells by incubating them for 24 hours with a medium containing a fluorescent cholesterol analog (e.g., BODIPY-cholesterol).
-
To upregulate ABCA1 expression, treat cells with a cAMP analog for 16-18 hours prior to the assay.
-
-
Efflux Experiment:
-
Wash the cells twice with serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or Probucol for 2 hours.
-
Initiate cholesterol efflux by adding serum-free medium containing a cholesterol acceptor (e.g., 10 µg/mL ApoA-I).
-
Incubate for 4 hours.
-
-
Data Acquisition and Analysis:
-
Collect the supernatant (medium).
-
Lyse the cells in the wells using a suitable lysis buffer.
-
Measure the fluorescence in both the supernatant and the cell lysate using a fluorescence plate reader (Ex/Em ~482/515 nm).
-
Calculate the percentage of cholesterol efflux: % Efflux = [Fluorescence_supernatant / (Fluorescence_supernatant + Fluorescence_lysate)] * 100
-
Determine the IC50 for inhibition of efflux by plotting the % efflux against the inhibitor concentration.
-
Protocol: NF-κB Luciferase Reporter Assay
This protocol measures the inhibition of NF-κB transcriptional activity.
-
Cell Line and Transfection:
-
Use a cell line such as HEK293 stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter.
-
Seed the transfected cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
-
Inhibition and Stimulation:
-
Pre-treat the cells with serial dilutions of this compound or other test compounds for 1-2 hours.
-
Stimulate NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to all wells except the unstimulated control.
-
Incubate for 6-8 hours.
-
-
Data Acquisition and Analysis:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Normalize the luciferase activity to a measure of cell viability (e.g., using an MTT assay) to control for cytotoxicity.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
-
Determine the IC50 value by plotting the % inhibition against the compound concentration.
-
References
"Probucol Disuccinate" compared to ezetimibe: differing mechanisms of action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two lipid-lowering agents, Probucol Disuccinate and ezetimibe, focusing on their distinct mechanisms of action. The information presented is supported by experimental data to aid in research and development efforts in the field of cardiovascular therapeutics.
Differing Mechanisms of Action: A Tale of Two Pathways
This compound and ezetimibe employ fundamentally different strategies to lower circulating cholesterol levels. Ezetimibe acts locally in the small intestine to prevent cholesterol absorption, while probucol exerts a more systemic effect on lipoprotein metabolism and oxidative stress.
Ezetimibe: Targeting Cholesterol Absorption
Ezetimibe's primary mechanism of action is the inhibition of cholesterol absorption in the small intestine. It specifically targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for cholesterol uptake located on the brush border of enterocytes. By binding to NPC1L1, ezetimibe effectively blocks the internalization of dietary and biliary cholesterol into these cells. This reduction in cholesterol delivery to the liver leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the clearance of LDL cholesterol from the bloodstream.
Probucol: A Multifaceted Approach to Lipid Modulation
The mechanism of action for probucol is more complex and not fully elucidated. Its primary effect is to increase the fractional catabolic rate (FCR) of low-density lipoprotein (LDL), meaning it accelerates the removal of LDL from the circulation. Notably, this process appears to be independent of the LDL receptor pathway. Additionally, probucol possesses potent antioxidant properties, inhibiting the oxidative modification of LDL, a key step in the development of atherosclerosis. However, probucol also has a significant impact on high-density lipoprotein (HDL) metabolism, leading to a reduction in HDL cholesterol levels, which is a point of consideration in its therapeutic use.
Comparative Efficacy: A Look at the Numbers
The following tables summarize the quantitative effects of Probucol and Ezetimibe on key lipid parameters as reported in various clinical studies.
| Drug | Dosage | LDL-C Reduction | HDL-C Reduction | Reference |
| Probucol | 500 mg twice daily | ~10-15% | ~25-30% | [1][2] |
| Ezetimibe | 10 mg daily | ~15-20% | No significant change |
Table 1: Monotherapy Effects on LDL-C and HDL-C
| Therapy | LDL-C Reduction | Reference |
| Ezetimibe (in combination with statins) | Additional ~15-25% beyond statin alone | |
| Probucol (in combination with statins) | Data on specific percentage reduction is limited, but studies show a trend towards reduced cardiovascular events. | [1][3] |
| Triple Therapy (Atorvastatin, Probucol, Ezetimibe) | >40% in pediatric patients with homozygous familial hypercholesterolemia. |
Table 2: Combination Therapy Effects on LDL-C
Delving Deeper: Key Experimental Protocols
Understanding the methodologies behind the data is crucial for researchers. Below are detailed descriptions of the key experiments used to elucidate the mechanisms of action of ezetimibe and probucol.
Experimental Protocol 1: Measuring Fractional Cholesterol Absorption (Ezetimibe)
This experiment quantifies the percentage of dietary and biliary cholesterol absorbed by the intestine, a key measure of ezetimibe's pharmacodynamic effect. The dual stable isotope method is a commonly employed technique.[4]
Objective: To determine the fractional cholesterol absorption in subjects treated with ezetimibe versus placebo.
Methodology:
-
Isotope Administration:
-
An oral dose of cholesterol labeled with one stable isotope (e.g., ¹³C-cholesterol) is administered to the subjects along with a standardized meal.
-
Simultaneously, an intravenous infusion of cholesterol labeled with a different stable isotope (e.g., deuterium-labeled cholesterol, D7-cholesterol) is given. The intravenous dose serves as a reference for 100% bioavailability in the plasma.
-
-
Blood Sampling:
-
Blood samples are collected at baseline and at multiple time points over a period of 48 to 96 hours after isotope administration.
-
-
Sample Analysis:
-
Plasma is separated from the blood samples, and lipids are extracted.
-
The isotopic enrichment of cholesterol in the plasma is determined using gas chromatography-mass spectrometry (GC-MS). This technique allows for the precise quantification of the different cholesterol isotopes.
-
-
Calculation of Fractional Absorption:
-
The fractional cholesterol absorption is calculated as the ratio of the area under the curve (AUC) of the orally administered isotope to the AUC of the intravenously administered isotope in the plasma over the study period.
Fractional Absorption (%) = (AUC oral isotope / AUC intravenous isotope) x 100
-
Workflow for Measuring Fractional Cholesterol Absorption
Caption: Workflow for Determining Fractional Cholesterol Absorption.
Experimental Protocol 2: Determining LDL Fractional Catabolic Rate (Probucol)
This experiment measures the rate at which LDL is removed from the circulation, providing insight into probucol's primary mechanism of action. The use of radiolabeled LDL is a classic and informative technique.
Objective: To determine the fractional catabolic rate (FCR) of LDL-apolipoprotein B (apoB) in subjects before and after treatment with probucol.
Methodology:
-
Preparation of Radiolabeled LDL:
-
LDL is isolated from the plasma of a healthy donor by ultracentrifugation.
-
The apoB component of the isolated LDL is radiolabeled, typically with Iodine-125 (¹²⁵I) or Iodine-131 (¹³¹I), using a gentle iodination method to preserve the biological activity of the lipoprotein.
-
-
Injection and Blood Sampling:
-
A known amount of the radiolabeled LDL is injected intravenously into the study subject.
-
Blood samples are drawn at frequent intervals initially (e.g., 10, 30, 60 minutes) and then daily for a period of 10 to 14 days.
-
-
Sample Analysis:
-
Plasma is separated from each blood sample.
-
The radioactivity in the plasma is measured using a gamma counter. This provides the decay curve of the radiolabeled LDL in the circulation.
-
-
Calculation of Fractional Catabolic Rate:
-
The plasma radioactivity decay curve is analyzed using compartmental modeling software. The FCR is calculated from the terminal slope of the decay curve and represents the fraction of the plasma LDL pool that is catabolized per day.
-
Workflow for Determining LDL Fractional Catabolic Rate
References
- 1. New Evidence of Probucol on Cardiovascular Events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probucol: a new cholesterol-lowering drug effective in patients with type II hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probucol Trial for Secondary Prevention of Atherosclerotic Events in Patients with Coronary Heart Disease (PROSPECTIVE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of cholesterol absorption in humans: from radiolabel to stable isotope studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Anti-Atherosclerotic Effects of Probucol in Combination with Rosuvastatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic effects of combining probucol with rosuvastatin for the treatment of atherosclerosis. It is intended to be an objective resource, presenting experimental data, detailed methodologies, and mechanistic insights for researchers and professionals in the field of drug development. While the prompt specified "Probucol Disuccinate," the available peer-reviewed literature predominantly focuses on "probucol." this compound is a derivative of probucol, and for the purpose of this guide, the findings on probucol are presented as highly relevant.
Executive Summary
The combination of probucol and a statin, such as rosuvastatin, demonstrates superior efficacy in mitigating atherosclerosis compared to monotherapy with either agent. This synergistic effect is attributed to a multi-faceted mechanism that extends beyond simple lipid-lowering. The addition of probucol to statin therapy enhances antioxidant and anti-inflammatory effects, leading to a more significant reduction in atherosclerotic plaque development. This guide synthesizes key findings from preclinical studies to provide a clear comparison of the therapeutic benefits.
Data Presentation
The following tables summarize the quantitative data from key preclinical studies, highlighting the synergistic effects of the combination therapy.
Table 1: Effects on Atherosclerotic Lesions and Oxidative Stress in a Rat Model of Atherosclerosis [1]
| Parameter | Control Group | Atherosclerosis Model Group | Rosuvastatin Group | Probucol Group | Rosuvastatin + Probucol Group |
| Intima Thickness (μm) | 15.3 ± 2.1 | 45.8 ± 4.2a | 32.4 ± 3.5b | 35.1 ± 3.8b | 21.7 ± 2.6b,c,d |
| OX-LDL (ng/mL) | 45.2 ± 5.1 | 123.5 ± 12.8a | 85.6 ± 9.2b | 92.3 ± 10.1b | 65.4 ± 7.3b,c,d |
| MDA (nmol/mL) | 2.1 ± 0.3 | 6.8 ± 0.7a | 4.5 ± 0.5b | 4.9 ± 0.6b | 3.2 ± 0.4b,c,d |
| SOD (U/mL) | 125.4 ± 13.2 | 78.6 ± 8.5a | 95.7 ± 10.1b | 92.4 ± 9.8b | 110.2 ± 11.5b,c,d |
| PECAM-1 (% positive cells) | 10.2 ± 1.5 | 42.8 ± 4.9a | 28.9 ± 3.2b | 31.4 ± 3.6b | 18.6 ± 2.1b,c,d |
| APN (μg/L) | 15.8 ± 1.9 | 8.2 ± 0.9a | 11.5 ± 1.3b | 10.9 ± 1.2b | 13.7 ± 1.6b,c,d |
Data are presented as mean ± SD. ap < 0.01 vs. Control; bp < 0.01 vs. Model; cp < 0.01 vs. Rosuvastatin; dp < 0.01 vs. Probucol. OX-LDL: Oxidized Low-Density Lipoprotein; MDA: Malondialdehyde; SOD: Superoxide Dismutase; PECAM-1: Platelet Endothelial Cell Adhesion Molecule-1; APN: Adiponectin.
Table 2: Add-On Effect of Probucol to Atorvastatin on Atherosclerosis in Cholesterol-Fed Rabbits [2][3]
| Parameter | Control | 0.003% Atorvastatin | 0.1% Probucol | 0.003% Atorvastatin + 0.1% Probucol |
| Reduction in Non-HDLC (%) | - | 25% | 22% | 38% |
| Reduction in Atherosclerotic Lesion Area (%) | - | 21% | 41% | 61% |
This study utilized atorvastatin, another member of the statin class, and the results are presented here to illustrate the additive anti-atherosclerotic effect of probucol.
Experimental Protocols
Rat Model of Atherosclerosis[2]
-
Animal Model: Male Wistar rats were used in this study.
-
Induction of Atherosclerosis: Atherosclerosis was induced by a combination of a high-fat diet and intraperitoneal injections of Vitamin D3.
-
Grouping and Treatment: The rats were divided into five groups: a control group, an atherosclerosis model group, a rosuvastatin-treated group, a probucol-treated group, and a combination therapy group (rosuvastatin + probucol). The treatment was administered for a specified period.
-
Biochemical Analysis: At the end of the treatment period, blood samples were collected to measure levels of oxidized low-density lipoprotein (OX-LDL), malondialdehyde (MDA), superoxide dismutase (SOD), and adiponectin (APN).
-
Histological Analysis: The aortic tissues were collected for histological examination to measure the intima thickness.
-
Immunohistochemistry: The expression of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1) in the aortic tissue was detected by immunohistochemistry.
ApoE Knockout Mouse Model of Atherosclerosis
-
Animal Model: Apolipoprotein E (apoE) knockout mice, which are genetically predisposed to developing atherosclerosis, were used.
-
Grouping and Treatment: The mice were divided into different groups, including a control group, a rosuvastatin-treated group, and a combination therapy group (rosuvastatin + probucol).
-
Molecular Analysis: The expression of matrix metalloproteinase-9 (MMP-9) and microRNA-497 (miR-497) in the aortas was analyzed using quantitative real-time reverse transcription-polymerase chain reaction (qRT-PCR) and Western blotting.
-
Lipid and Plaque Analysis: Serum lipid levels were measured, and the atherosclerotic plaque area in the aorta was quantified.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Synergistic mechanism of rosuvastatin and probucol.
Caption: Experimental workflow for the rat atherosclerosis model.
Conclusion
The combination of probucol with rosuvastatin offers a promising therapeutic strategy for atherosclerosis by addressing multiple pathological pathways. The synergistic effects, particularly the potent antioxidant and anti-inflammatory actions of probucol, complement the lipid-lowering capabilities of rosuvastatin. This results in a more significant reduction in atherosclerotic lesion development than can be achieved with either drug alone. The data presented in this guide, derived from preclinical models, strongly supports the continued investigation of this combination therapy for the management of atherosclerotic cardiovascular disease. Further clinical studies are warranted to translate these preclinical findings into patient care.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Add-On Effect of Probucol in Atherosclerotic, Cholesterol-Fed Rabbits Treated with Atorvastatin | PLOS One [journals.plos.org]
- 3. Protective effect of rosuvastatin treatment by regulating oxidized low-density lipoprotein expression in a rat model of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Probucol Disuccinate: A Comparative Analysis of Efficacy Across Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Probucol Disuccinate, a potent antioxidant and lipid-lowering agent, across various validated animal models of human diseases. Data is presented to compare its performance against standard-of-care alternatives, supported by detailed experimental protocols and mechanistic insights.
Introduction to Probucol and Its Mechanism of Action
Probucol is a diphenolic compound with strong antioxidant properties that also affects lipid metabolism.[1] Its primary mechanisms of action include the inhibition of low-density lipoprotein (LDL) oxidation, a critical step in the development of atherosclerosis, and the alteration of cholesterol transport pathways.[2][3] Probucol has been shown to lower both LDL and high-density lipoprotein (HDL) cholesterol levels.[2] It enhances the catabolism and clearance of LDL from the bloodstream, potentially through pathways independent of the LDL receptor.[4] Furthermore, it is suggested to upregulate the ATP-binding cassette transporter A1 (ABCA1), which is involved in reverse cholesterol transport. These multifaceted actions make it a compound of interest for diseases with underlying oxidative stress and dyslipidemia.
Atherosclerosis
The efficacy of probucol in atherosclerosis models is complex and appears highly dependent on the animal model used, highlighting the importance of cross-study validation.
Experimental Protocols: Atherosclerosis Models
| Parameter | LDL Receptor-Deficient (LDLR-/-) Mice | Apolipoprotein E-Deficient (ApoE-/-) Mice | Cholesterol-Fed Rabbits |
| Species/Strain | LDLR-deficient mice | ApoE-deficient mice | New Zealand White Rabbits |
| Disease Induction | Fed a Paigen diet for a specified duration. | Fed a Western-type or atherogenic diet for 12-20 weeks. | Fed a cholesterol-enriched (2% wt/wt) diet. |
| Treatment Group | Probucol administered in the diet (0.025% or 0.5% wt/wt) for 6 to 26 weeks. | Probucol administered in the diet (0.5% or 1% wt/wt) for 12-20 weeks. | Probucol supplemented in the diet (1% wt/wt). |
| Alternative Therapy | Atorvastatin (10 or 100 mg/kg/day) added to the atherogenic diet for 2 months. | Phytosterol mixture (FCP-3PI) at 2% wt/wt in the diet for 20 weeks. | N/A in cited studies. |
| Key Endpoints | Aortic lesion size, plasma lipid levels (Total Cholesterol, HDL, LDL), LDL oxidation lag time. | Aortic lesion size, plasma lipid levels, plasma fibrinogen. | Aortic lesion area, vascular tissue cholesterol deposition, plasma lipoprotein characteristics. |
Quantitative Data Summary: Atherosclerosis
| Animal Model | Treatment Group | Effect on Total Cholesterol | Effect on HDL Cholesterol | Effect on Aortic Lesion Size | Citation |
| LDLR-/- Mice | Probucol (0.5%) | ↓ 30-60% | No significant change | ↑ 1.3 to 3.7-fold increase | |
| Atorvastatin (100mg/kg) | ↓ Significant Decrease | ↑ Significant Increase | ↓ Significant Decrease | ||
| ApoE-/- Mice | Probucol (0.5%) | ↓ ~40-60% | ↓ ~70-75% | ↑ 2 to 4-fold increase | |
| Probucol (1%) | No significant change | ↓ >75% | ↑ 3-fold increase | ||
| Phytosterols (2%) | No significant change | ↑ 14% | ↓ 50% decrease | ||
| Rabbit | Probucol (1%) | No significant change | Not specified | ↓ ~80% decrease (thoracic aorta) |
Discussion of Findings:
The data reveals a significant discrepancy in Probucol's effects between murine models and other species. In both LDL receptor-deficient and ApoE-deficient mice, Probucol paradoxically increased atherosclerotic lesion size, despite lowering total cholesterol. This pro-atherogenic effect in mice is strongly associated with a severe reduction in HDL cholesterol. In contrast, studies in cholesterol-fed rabbits demonstrated a potent anti-atherogenic effect, where Probucol markedly decreased the aortic surface area covered by lesions without significantly altering plasma lipid concentrations. This suggests that in rabbits, the antioxidant or other cellular effects of Probucol may override the consequences of modest lipid changes. These conflicting results underscore the critical importance of model selection in preclinical studies and suggest that the profound impact of Probucol on HDL metabolism in certain mouse strains may not be translatable to other species.
Mechanistic Pathway: Probucol's Antioxidant Action
Probucol is hypothesized to integrate into lipoprotein particles, directly protecting them from oxidative modification, which is a key initiating event in atherosclerosis.
Caption: Probucol's antioxidant mechanism in preventing atherosclerosis.
Diabetic Nephropathy (DN)
In models of diabetic nephropathy, Probucol consistently demonstrates protective effects on renal structure and function.
Experimental Protocols: Diabetic Nephropathy Models
| Parameter | Streptozotocin (STZ)-Induced Diabetic Mice | STZ-Induced Diabetic Rats |
| Species/Strain | C57BL/6 mice | Sprague-Dawley or Wistar rats |
| Disease Induction | Single or multiple low-dose injections of STZ to induce hyperglycemia. | Single injection of STZ (e.g., 45-55 mg/kg, i.v. or i.p.). |
| Treatment Group | Probucol administered for a specified duration after diabetes induction. | Probucol, insulin, or a combination, administered daily for up to 15 weeks. |
| Alternative Therapy | N/A in cited studies. | Ramipril (ACE Inhibitor) at 1-3 mg/kg/day for up to 32 weeks. |
| Key Endpoints | Serum creatinine, urine protein, renal oxidative injury & fibrosis, expression of p66Shc, SIRT1, p-AMPK. | Urinary albumin & lipid peroxide excretion, renal histopathology (glomerular hypertrophy, fibrosis). |
Quantitative Data Summary: Diabetic Nephropathy
| Animal Model | Treatment Group | Effect on Serum Creatinine | Effect on Urine Albumin/Protein | Renal Histopathology Outcome | Citation |
| STZ Mice | Probucol | ↓ Significantly Reduced | ↓ Significantly Reduced | Attenuated renal oxidative injury and fibrosis. | |
| STZ Rats | Probucol | Not specified | ↓ Markedly Suppressed | Suppressed glycogen & fatty degeneration. | |
| Insulin | Not specified | ↓ Markedly Suppressed | Suppressed histopathological changes. | ||
| Probucol + Insulin | Not specified | ↓ Markedly Suppressed | Most effective in suppressing histopathological changes. | ||
| Ramipril (ACE-I) | Not specified | ↓ Blocked increase in albuminuria | Not specified |
Discussion of Findings:
Probucol shows significant renoprotective effects in rodent models of diabetic nephropathy. It effectively reduces key markers of renal damage, including serum creatinine and urinary protein excretion. Histopathological analysis confirms that Probucol attenuates renal fibrosis and glomerular damage. Notably, when combined with insulin, its protective effects on kidney structure are enhanced, suggesting a complementary mechanism of action. The benefits appear to be mediated, at least in part, by mitigating renal oxidative stress and modulating specific signaling pathways related to cellular stress and metabolism.
Signaling Pathway: Probucol in Diabetic Nephropathy
Probucol has been shown to ameliorate renal injury by epigenetically suppressing the redox enzyme p66Shc through the AMPK-SIRT1 pathway.
Caption: Probucol's regulation of the AMPK/SIRT1/p66Shc pathway in DN.
Nonalcoholic Steatohepatitis (NASH)
In models of diet-induced NASH, Probucol demonstrates beneficial effects by improving metabolic parameters, reducing oxidative stress, and attenuating liver damage.
Experimental Protocols: NASH Models
| Parameter | High-Fat Diet (HFD)-Induced NASH Rat Model |
| Species/Strain | Sprague-Dawley rats |
| Disease Induction | High-Fat Diet (HFD) administered for 15 weeks. |
| Treatment Group | Probucol (500 mg/kg/day) administered concurrently with HFD. |
| Alternative Therapy | Fenofibrate (a fibrate) at 25-125 mg/kg administered to HFD or MCD diet-fed mice. |
| Key Endpoints | Serum ALT, AST, total cholesterol, LDL; Liver histopathology (steatosis, inflammation, ballooning); Insulin sensitivity; Oxidative stress markers (MDA); Inflammatory markers (TNF-α). |
Quantitative Data Summary: NASH
| Animal Model | Treatment Group | Effect on Serum ALT/AST | Effect on Serum Lipids | Liver Histopathology Outcome | Citation |
| HFD Rats | Probucol (500mg/kg) | ↓ Significantly Reduced | ↓ Prevented elevation of TC, LDL | Attenuated steatosis, lobular inflammation, and ballooning. | |
| HFD/MCD Mice | Fenofibrate (25mg/kg) | ↓ Significantly Reduced | ↓ Reduced liver fat | Decreased hepatic steatosis, inflammation, and fibrosis. |
Discussion of Findings:
Probucol treatment significantly mitigates the development of NASH in rats fed a high-fat diet. It attenuates both the biochemical (elevated liver enzymes) and histological (steatosis, inflammation) features of the disease. These beneficial effects are linked to improved insulin sensitivity, reduced systemic inflammation (lower TNF-α), and decreased hepatic oxidative stress. The mechanism may involve the upregulation of the Farnesoid X receptor (FXR), which plays a role in lipid and glucose homeostasis. Compared to fibrates like Fenofibrate, which also show efficacy in animal models of NASH by improving lipid metabolism and inflammation, Probucol's strong antioxidant properties provide an additional therapeutic vector.
Experimental Workflow: NASH Animal Study
This diagram outlines the typical workflow for evaluating a therapeutic agent in a diet-induced animal model of NASH.
Caption: General experimental workflow for a NASH animal model study.
Conclusion
The preclinical efficacy of this compound is highly context-dependent. It shows consistent and robust protective effects in animal models of diabetic nephropathy and nonalcoholic steatohepatitis , primarily through mechanisms involving antioxidant action, anti-inflammatory effects, and modulation of metabolic signaling pathways. However, its application in atherosclerosis is more complex. While effective in rabbit models, it demonstrates a paradoxical pro-atherogenic effect in commonly used ApoE-/- and LDLR-/- mouse models, largely attributed to a severe reduction in HDL cholesterol. This highlights a critical species-specific difference and advises caution when translating findings from these particular murine atherosclerosis models. Researchers should carefully consider the specific animal model and its metabolic characteristics when evaluating the therapeutic potential of Probucol and its derivatives.
References
- 1. Probucol ameliorates renal injury in diabetic nephropathy by inhibiting the expression of the redox enzyme p66Shc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpp.com [ijpp.com]
- 3. Angiotensin-converting enzyme inhibitors and probucol suppress the time-dependent increase in urinary Type IV collagen excretion of Type II diabetes mellitus patients with early diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ramipril inhibits AGE-RAGE-induced matrix metalloproteinase-2 activation in experimental diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Probucol Disuccinate: A Comparative Analysis of its Neuroprotective Antioxidant Effects
For Researchers, Scientists, and Drug Development Professionals
Probucol Disuccinate, a derivative of the lipid-lowering agent Probucol, has garnered significant attention for its potent antioxidant and anti-inflammatory properties, suggesting a therapeutic potential in the realm of neurodegenerative diseases. This guide provides a comparative analysis of the neuroprotective effects of this compound against other well-known antioxidants, supported by experimental data.
Mechanism of Neuroprotection: A Multi-pronged Approach
This compound exerts its neuroprotective effects through a multifaceted mechanism that primarily involves the mitigation of oxidative stress and inflammation. Key signaling pathways implicated in its action include the Keap1/Nrf2 and Syk/Ros pathways.
Keap1/Nrf2 Signaling Pathway
Under conditions of oxidative stress, Probucol facilitates the dissociation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) from its inhibitor Keap1 (Kelch-like ECH-associated protein 1). This allows Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE), leading to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This cascade ultimately enhances the cellular defense against oxidative damage.[1]
Caption: Probucol's activation of the Keap1/Nrf2 pathway.
Syk/Ros Signaling Pathway
In the context of neuroinflammation, Probucol has been shown to inhibit the spleen tyrosine kinase (Syk)/Reactive Oxygen Species (Ros) signaling pathway.[2] By suppressing the phosphorylation of Syk, a key mediator in immune receptor signaling, Probucol reduces the production of ROS and subsequently downregulates the activation of the NLRP3 inflammasome. This leads to a decrease in the release of pro-inflammatory cytokines such as IL-1β, thereby attenuating neuroinflammation.[1][2]
Caption: Probucol's inhibition of the Syk/Ros neuroinflammatory pathway.
Comparative Efficacy: this compound vs. Other Antioxidants
Direct head-to-head comparative studies of this compound against a wide range of antioxidants in neuroprotection are limited. The following tables summarize available quantitative data from studies that either directly or indirectly compare the efficacy of Probucol with other notable antioxidants.
Table 1: Comparison of Antioxidant Activity
| Antioxidant | Model System | Parameter Measured | Result | Reference |
| Probucol | Copper-induced LDL oxidation | Resistance to oxidation | 830% increase | [3] |
| Vitamin E | Copper-induced LDL oxidation | Resistance to oxidation | 30% increase | |
| Probucol | Copper-induced lipoprotein oxidation | Malondialdehyde (MDA) generation | 95% reduction | |
| Vitamin E | Copper-induced lipoprotein oxidation | Malondialdehyde (MDA) generation | 24% reduction |
Table 2: Comparison of Neuroprotective Effects (In Vitro)
| Antioxidant | Cell Model | Insult | Parameter Measured | Result | Reference |
| Probucol | SH-SY5Y neuroblastoma cells | Rotenone-induced toxicity | Cell Viability | Significant inhibition of rotenone-induced decrease in cell viability | |
| Edaravone | SH-SY5Y neuroblastoma cells | Rotenone-induced toxicity | Cell Viability | Significant inhibition of rotenone-induced decrease in cell viability (effect of Probucol was equal to or greater than Edaravone) | |
| Probucol | SH-SY5Y neuroblastoma cells | Rotenone-induced toxicity | Intracellular ROS generation | Significant inhibition of rotenone-induced ROS generation | |
| Edaravone | SH-SY5Y neuroblastoma cells | Rotenone-induced toxicity | Intracellular ROS generation | Significant inhibition of rotenone-induced ROS generation (effect of Probucol was equal to or greater than Edaravone) | |
| Curcumin | Chondrocytes | TNF-α induced apoptosis | Apoptosis Rate | 23.58% ± 0.6% (from 34.92% ± 0.75%) | |
| Probucol | Chondrocytes | TNF-α induced apoptosis | Apoptosis Rate | 23.49% ± 0.55% (from 34.92% ± 0.75%) | |
| Curcumin + Probucol | Chondrocytes | TNF-α induced apoptosis | Apoptosis Rate | 17.45% ± 0.45% (from 34.92% ± 0.75%) |
Note: The data presented for Curcumin and Probucol in Table 2 are from a study on chondrocytes, which may not be directly extrapolated to neuronal cells, but provides an indication of their comparative anti-apoptotic potential.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cell Viability Assay (MTT Assay)
Caption: Workflow for a typical MTT cell viability assay.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.
-
Treatment: Pre-treat cells with varying concentrations of this compound or other antioxidants for a specified period (e.g., 24 hours).
-
Induction of Toxicity: Introduce a neurotoxic agent (e.g., 100 µM rotenone) to the cells and incubate for another 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the control (untreated) cells.
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
-
Cell Culture and Treatment: Culture and treat neuronal cells with the compounds and neurotoxin as described in the cell viability assay.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Quantify the intracellular ROS levels relative to the control group.
Cytokine Measurement (ELISA)
-
Sample Collection: Collect the cell culture supernatant after the treatment period.
-
ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific pro-inflammatory cytokines (e.g., IL-1β, TNF-α) according to the manufacturer's instructions for the specific ELISA kit being used.
-
Data Quantification: Measure the absorbance using a microplate reader and calculate the concentration of the cytokines in each sample based on a standard curve.
Conclusion
The available evidence strongly suggests that this compound is a potent neuroprotective agent with significant antioxidant and anti-inflammatory properties. Its mechanism of action, involving the activation of the Keap1/Nrf2 pathway and inhibition of the Syk/Ros pathway, provides a robust defense against neuronal damage. While direct comparative data with a broad spectrum of antioxidants is still emerging, preliminary studies indicate that Probucol's antioxidant efficacy, particularly in inhibiting lipid peroxidation, is substantial and in some contexts superior to that of Vitamin E. Furthermore, its neuroprotective effects in cellular models are comparable to or greater than those of the clinically used antioxidant, Edaravone. The synergistic anti-apoptotic effect observed when combined with Curcumin suggests potential for combination therapies. Further head-to-head comparative studies are warranted to fully elucidate the relative potency of this compound against other leading neuroprotective antioxidants like Resveratrol and Curcumin. The detailed experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. Probucol, a “non-statin” cholesterol-lowering drug, ameliorates D-galactose induced cognitive deficits by alleviating oxidative stress via Keap1/Nrf2 signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. coenzyme q10 supplementation: Topics by Science.gov [science.gov]
A Comparative Review of the Clinical Potential of Probucol Disuccinate and its Parent Compound, Probucol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical potential of Probucol Disuccinate (Succinobucol) and its parent compound, Probucol. The information presented is based on available preclinical and clinical experimental data to assist researchers and drug development professionals in their understanding of these two related compounds.
Executive Summary
Probucol, a lipid-lowering agent with potent antioxidant and anti-inflammatory properties, has been investigated for its potential in treating cardiovascular diseases. However, its clinical use has been hampered by concerns over its modest LDL-cholesterol lowering effect and a significant reduction in high-density lipoprotein (HDL) cholesterol. This compound, an ester derivative of Probucol, was developed to enhance its therapeutic profile. While preclinical studies suggested similar or enhanced beneficial effects, large-scale clinical trials with this compound have not demonstrated a clear advantage in reducing major cardiovascular endpoints compared to placebo, leading to setbacks in its clinical development. This guide delves into the comparative efficacy, safety, pharmacokinetics, and mechanisms of action of these two compounds.
Comparative Data on Clinical Efficacy
Table 1: Comparison of Lipid-Lowering Effects
| Parameter | Probucol | This compound (Succinobucol) |
| Total Cholesterol | Modest Reduction | Variable; some studies show a slight increase |
| LDL-Cholesterol | 10-20% reduction[1] | Variable; some studies show an increase[2][3] |
| HDL-Cholesterol | Significant reduction (up to 30%)[1] | Significant reduction[2] |
| Triglycerides | Minimal effect | Minimal effect |
Table 2: Comparison of Effects on Cardiovascular Endpoints and Inflammatory Markers from Major Clinical Trials
| Endpoint/Marker | Probucol (from PROSPECTIVE & IMPACT Trials) | This compound (from ARISE Trial) |
| Primary Cardiovascular Endpoint | Trend towards reduction, but not statistically significant in some analyses | No significant reduction in the primary composite endpoint |
| Secondary Cardiovascular Endpoints | Significant reduction in certain secondary prevention cohorts | 19% reduction in the composite of cardiovascular death, MI, or stroke |
| New-Onset Diabetes | Not a primary focus of cited trials | 64% reduction in patients without baseline diabetes |
| Myeloperoxidase (MPO) | Reduction observed in preclinical and some clinical settings | 6% reduction in plasma levels |
| C-reactive protein (hs-CRP) | Reduction observed in some studies | No significant difference compared to placebo |
Comparative Safety and Tolerability
Both Probucol and its disuccinate ester share a similar side effect profile, with gastrointestinal disturbances being the most commonly reported. A key concern with Probucol has been its potential to prolong the QT interval.
Table 3: Comparison of Key Safety Parameters
| Adverse Event | Probucol | This compound (Succinobucol) |
| Gastrointestinal Effects (Diarrhea, Nausea) | Common | Common (Diarrhea reported in 23% of patients in one study) |
| QT Interval Prolongation | A known potential risk | Less frequent compared to Probucol in some comparative animal studies |
| New-onset Atrial Fibrillation | Not a commonly reported adverse event | Occurred almost twice as frequently compared to placebo in one major trial |
Pharmacokinetic Profiles
The pharmacokinetic properties of Probucol are characterized by poor and variable absorption. The disuccinate ester was designed in part to address this limitation.
Table 4: Comparison of Pharmacokinetic Parameters (Human Data)
| Parameter | Probucol | This compound (Succinobucol) |
| Bioavailability | Low and variable | Data in humans is not readily available in the provided search results. |
| Half-life | Long and variable, with accumulation in adipose tissue | Expected to be a prodrug, rapidly converted to Probucol. |
| Metabolism | Minimally metabolized | Hydrolyzed to Probucol. |
| Excretion | Primarily fecal | Primarily as Probucol and its metabolites. |
Note: Detailed human pharmacokinetic data for this compound is limited in the public domain.
Mechanism of Action and Signaling Pathways
Both compounds share a core mechanism of action revolving around their potent antioxidant and anti-inflammatory properties. They are known to modulate key signaling pathways involved in inflammation and cellular stress responses.
Antioxidant and Anti-inflammatory Signaling
Probucol and its disuccinate derivative exert their effects by scavenging free radicals and inhibiting lipid peroxidation. A key mechanism is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By inhibiting NF-κB activation, these compounds can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, they have been shown to influence the MAPK (Mitogen-Activated Protein Kinase) pathway, which is also crucial in regulating inflammation and cellular responses to stress.
Caption: Simplified diagram of the inhibitory effect of Probucol and this compound on MAPK and NF-κB signaling pathways.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
Objective: To determine the free radical scavenging activity of the test compounds.
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to diphenylpicrylhydrazine, a non-radical, resulting in a color change from violet to yellow, which can be measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Samples: Prepare a stock solution of the test compound (Probucol or this compound) in a suitable solvent (e.g., methanol or ethanol). Prepare a series of dilutions from the stock solution.
-
Assay:
-
In a 96-well microplate, add a specific volume of each sample dilution to separate wells.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).
-
Mix the contents of the wells thoroughly.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Value: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
Myeloperoxidase (MPO) Activity Assay for Anti-inflammatory Potential
Objective: To measure the activity of MPO, an enzyme released by neutrophils, as a marker of inflammation.
Principle: MPO catalyzes the reaction of hydrogen peroxide (H₂O₂) with a substrate (e.g., o-dianisidine or TMB) to produce a colored product. The rate of color formation is proportional to the MPO activity and can be measured spectrophotometrically.
Procedure:
-
Sample Preparation: Homogenize tissue samples in a suitable buffer (e.g., potassium phosphate buffer with HTAB) to solubilize the enzyme. Centrifuge the homogenate and collect the supernatant.
-
Reagent Preparation: Prepare a reagent solution containing a peroxidase substrate (e.g., o-dianisidine dihydrochloride) and hydrogen peroxide.
-
Assay:
-
In a cuvette or microplate well, add the assay reagent.
-
Add a specific volume of the sample supernatant to initiate the reaction.
-
-
Measurement: Immediately measure the change in absorbance at a specific wavelength (e.g., 460 nm for o-dianisidine) over a set period (e.g., 60 seconds) using a spectrophotometer.
-
Calculation: The MPO activity is calculated based on the rate of change in absorbance, using the Beer-Lambert law. The activity is typically expressed as units per gram of tissue, where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of H₂O₂ per minute.
Caption: Workflow for the myeloperoxidase (MPO) activity assay.
Conclusion
Probucol and its disuccinate ester, Succinobucol, are potent antioxidants with anti-inflammatory properties that have been explored for their potential in cardiovascular disease. While Probucol has demonstrated some clinical benefits, particularly in secondary prevention in certain patient populations, its use is limited by its lipid-modifying profile. Succinobucol, despite promising preclinical data, failed to meet its primary endpoints in large-scale clinical trials for cardiovascular event reduction. However, intriguing findings on its potential to reduce new-onset diabetes warrant further investigation. For researchers and drug development professionals, the story of Probucol and its derivative highlights the challenge of translating potent antioxidant and anti-inflammatory effects into clear clinical benefits for cardiovascular disease, and underscores the complex interplay between lipid metabolism, inflammation, and clinical outcomes. Further research may explore the potential of these compounds in other therapeutic areas where oxidative stress and inflammation play a key role.
References
- 1. Probucol. A reappraisal of its pharmacological properties and therapeutic use in hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of the antioxidant succinobucol (AGI-1067) on human atherosclerosis in a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beneficial and harmful effects of succinobucol need further investigation | EurekAlert! [eurekalert.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of Probucol Disuccinate
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Probucol Disuccinate, ensuring the safety of laboratory personnel and the protection of the environment.
This compound is classified as an acute oral toxicant and is recognized as being very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound is not disposed of through standard waste streams such as regular trash or sewer systems.[2][3][4] Improper disposal can lead to environmental contamination and potential harm to public health.[5]
Hazard Profile of this compound
Understanding the hazards associated with this compound is the first step in ensuring its safe handling and disposal. The following table summarizes its key hazard classifications based on the Globally Harmonized System (GHS).
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Source: DC Chemicals Safety Data Sheet
Step-by-Step Disposal Protocol for this compound
The disposal of this compound must be handled in accordance with federal and state regulations for hazardous waste. The following protocol outlines the necessary steps for its proper disposal in a laboratory setting.
1. Waste Identification and Segregation:
-
Clearly identify all waste containing this compound, including pure compound, contaminated labware (e.g., gloves, weighing paper, pipette tips), and solutions.
-
This waste is considered hazardous due to its aquatic toxicity.
-
Segregate this compound waste from non-hazardous waste and other incompatible chemical waste streams to prevent accidental reactions.
2. Use of Appropriate Waste Containers:
-
Collect all this compound waste in a designated, leak-proof container that is chemically compatible with the compound.
-
The container must be in good condition, free from damage or deterioration, and have a secure, tight-fitting lid.
-
For solid waste, a clearly labeled, sealed bag or a puncture-resistant container for sharps is appropriate.
-
For liquid waste, use a bottle with a screw-top cap. Do not fill liquid waste containers to more than 90% capacity to allow for expansion.
3. Proper Labeling of Waste Containers:
-
Label the waste container clearly with the words "Hazardous Waste."
-
The label must also include the full chemical name: "this compound."
-
Indicate the specific hazards of the contents (e.g., "Toxic," "Hazardous to the Aquatic Environment").
-
Note the date when the waste was first added to the container.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.
-
Ensure the SAA is a secondary containment system to prevent spills from reaching drains.
5. Arranging for Disposal:
-
Do not attempt to dispose of this compound waste through regular trash or by pouring it down the drain.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
The EHS department will coordinate with a licensed hazardous waste disposal company for proper treatment and disposal, which typically involves incineration for pharmaceutical waste.
6. Handling Spills:
-
In the event of a spill, immediately alert personnel in the area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the spilled material and absorbent into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
For large spills, evacuate the area and contact your EHS department immediately.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste generated in a laboratory.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratories can ensure they are in compliance with safety regulations and are acting as responsible stewards of the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Essential Safety and Logistics for Handling Probucol Disuccinate
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Probucol Disuccinate. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is a derivative of Probucol, an antihyperlipidemic agent.[1][2] According to safety data sheets, this compound is classified as follows:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[3]
It is considered a hazardous substance, and all personal contact, including inhalation, should be avoided.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. Recommendations vary based on the quantity of the substance being handled.
| Exposure Level | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Brief Contact / Small Quantities (e.g., < 500g) | Laboratory coat | Nitrile or low-protein, powder-free latex gloves. Consider double gloving. | Tightly sealing safety goggles with side-shields. | Use in a well-ventilated area. A suitable respirator is recommended if dust or aerosols may be generated. |
| Larger Quantities (e.g., > 1kg) / Manufacturing | Disposable, low-permeability coveralls with buttoned collar and cuffs. Protective shoe covers. | Nitrile or rubber gloves. Gloves should be regularly inspected for degradation. | Tightly sealing safety goggles with side-shields. | Approved positive-flow mask or a full-face respirator if significant dust is airborne. |
Always ensure an emergency eyewash station and safety shower are readily accessible.
Occupational Exposure Limits
No specific occupational exposure limit values have been established for this compound. However, for its parent compound, Probucol, the following toxicity data is available:
| Toxicity Data (Probucol) | Value |
| Oral (Human) TDLo | 3650 mg/kg |
| Intraperitoneal (Mouse) LD50 | >800 mg/kg |
| Oral (Rat) TDLo | 17500 mg/kg |
| Inhalation (Rat) TCLo | 15 mg/m³/4h |
| (Source: Santa Cruz Biotechnology, Inc.) |
Procedural Guidance: From Receipt to Disposal
Handling and Storage Protocol
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
Storage:
-
Upon receipt, store the container tightly sealed in a cool, dry, and well-ventilated area.
-
Keep away from direct sunlight and sources of ignition.
-
Recommended storage temperatures are -20°C for the powder and -80°C for solutions in solvent.
-
Store separately from incompatible materials such as strong oxidizing agents, strong acids, and alkalis.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Read the Safety Data Sheet (SDS) thoroughly.
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a chemical fume hood or an area with appropriate exhaust ventilation.
-
Personal Hygiene: Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly with soap and water after handling.
-
Preventing Contamination: Open cuts, abraded, or irritated skin should not be exposed to this material. Work clothes should be laundered separately from personal clothing.
Spill Management Plan
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
Minor Spills (Dry):
-
Restrict access to the area.
-
Wear appropriate PPE, including a respirator, gloves, eye protection, and a lab coat.
-
Use dry clean-up procedures to avoid generating dust.
-
Gently sweep or vacuum the material. The vacuum cleaner must be fitted with a HEPA-type exhaust filter.
-
Place the collected material into a suitable, sealed container for disposal.
-
Clean the spill area with large amounts of water, collecting all wash water for treatment before disposal.
Major Spills / Spills in Solution:
-
Evacuate all non-essential personnel from the area and advise others of the hazard.
-
Ensure adequate ventilation.
-
Wear full PPE, which may include an air-supplied full-body suit for large spills.
-
Prevent the spillage from entering drains or water courses.
-
Absorb solutions with an inert, liquid-binding material (e.g., diatomite, universal binders).
-
Collect the absorbed material and place it in a labeled container for disposal.
-
Decontaminate surfaces and equipment by scrubbing with alcohol, and dispose of all contaminated materials according to regulations.
Disposal Protocol
All waste must be handled in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads, containers) in a clearly labeled, sealed container.
-
Consult Authority: Contact a licensed professional waste disposal service or your institution's Waste Management Authority for disposal guidance.
-
Disposal Methods: Approved disposal methods may include incineration in a licensed facility (after mixing with a suitable combustible material) or burial in a licensed landfill.
-
Container Decontamination: Decontaminate empty containers before disposal. Observe all label safeguards until containers are cleaned and destroyed.
-
Environmental Protection: Do not allow the chemical or wash water from cleaning equipment to enter drains or waterways.
Visual Workflow for Handling this compound
The following diagram illustrates the key logistical and safety steps for the proper handling of this compound.
Caption: Procedural Workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
